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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(3-chloro-4-nitrophenoxy)pyrrolidine, a key intermediate in contemporary drug discovery. The pyrrolidine scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-(3-chloro-4-nitrophenoxy)pyrrolidine, a key intermediate in contemporary drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its thoughtful functionalization is paramount for the development of novel therapeutics.[1][2][3][4] This document offers a critical analysis of two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. For each pathway, we will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical process parameters that ensure success. Mechanistic insights, potential side reactions, and comprehensive analytical characterization are also presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and utilize this important molecule.

Introduction: The Significance of the 3-Aryloxypyrrolidine Scaffold

The 3-aryloxypyrrolidine motif is a cornerstone in the design of a multitude of biologically active agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[4] Furthermore, the inherent properties of the pyrrolidine moiety, such as improved aqueous solubility and the ability to act as a hydrogen bond donor or acceptor, can enhance the pharmacokinetic profile of a drug candidate.[1] The incorporation of a substituted phenoxy group at the 3-position introduces a versatile handle for modulating a compound's electronic and lipophilic properties, thereby influencing its potency and selectivity. The specific target molecule of this guide, 3-(3-chloro-4-nitrophenoxy)pyrrolidine, with its chloro and nitro functionalities, presents a valuable building block for further chemical elaboration in the synthesis of complex pharmaceutical compounds.

Strategic Approaches to Synthesis

The formation of the ether linkage between the pyrrolidine and the aromatic ring is the central challenge in the synthesis of 3-(3-chloro-4-nitrophenoxy)pyrrolidine. Two classical and robust methods are particularly well-suited for this transformation: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on the nature of the starting materials, desired stereochemical outcome, and overall synthetic strategy.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnections for the target molecule, both severing the ether bond. This leads to two sets of starting materials:

  • Pathway A (Williamson Ether Synthesis): 3-Hydroxypyrrolidine and an activated aryl halide (e.g., 1,2-dichloro-4-nitrobenzene or 1-fluoro-3-chloro-4-nitrobenzene).

  • Pathway B (Mitsunobu Reaction): 3-Hydroxypyrrolidine and 3-chloro-4-nitrophenol.

It is often advantageous to utilize a nitrogen-protected 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine, to prevent side reactions at the secondary amine. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5][6]

Pathway A: The Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely employed method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl or aryl halide.[7][8][9][10] In the context of our target molecule, this involves the deprotonation of a 3-hydroxypyrrolidine derivative to form a nucleophilic alkoxide, which then displaces a halide on the aromatic ring.

Mechanistic Considerations

The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. The choice of the leaving group on the aromatic ring (fluoride is generally better than chloride) and the reaction conditions (base, solvent, temperature) are critical for achieving a high yield.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 N-Boc-3-hydroxypyrrolidine Alkoxide N-Boc-3-pyrrolidinoxide R1->Alkoxide Deprotonation R2 1-Fluoro-3-chloro-4-nitrobenzene Product N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine R2->Product SNAr Attack Base Strong Base (e.g., NaH) Alkoxide->Product SNAr Attack

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 1-Fluoro-3-chloro-4-nitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-fluoro-3-chloro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine.

Causality and Optimization
  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the substitution reaction.[9] DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation but not the nucleophile, thus enhancing its reactivity.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent substitution reaction often requires heating to overcome the activation energy barrier.

  • Workup: The aqueous workup is designed to remove unreacted base and DMF. The use of saturated NH4Cl is a mild way to quench the reaction.

Pathway B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from an alcohol.[11][12][13] It proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when working with chiral starting materials. The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Mechanistic Considerations

The reaction mechanism is complex but well-established.[11][14] Triphenylphosphine first reacts with the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this case, 3-chloro-4-nitrophenol) to form an ion pair. The alcohol (N-Boc-3-hydroxypyrrolidine) is then activated by the phosphonium ion, forming a good leaving group. Finally, the phenoxide attacks the activated alcohol in an SN2 fashion, leading to the desired ether with inversion of configuration.

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 N-Boc-3-hydroxypyrrolidine Alkoxyphosphonium Alkoxyphosphonium Salt R1->Alkoxyphosphonium R2 3-Chloro-4-nitrophenol Product N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine R2->Product R3 PPh3 Betaine Phosphonium Betaine R3->Betaine R4 DIAD R4->Betaine Betaine->Alkoxyphosphonium Alkoxyphosphonium->Product SN2 Attack

Caption: Mitsunobu Reaction Simplified Workflow.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 3-Chloro-4-nitrophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-chloro-4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.[15]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove, and specific purification techniques may be required.

Causality and Optimization
  • Reagent Stoichiometry: An excess of the phenol, PPh3, and DIAD is often used to ensure complete consumption of the alcohol.

  • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at a reduced temperature to control the reaction rate and minimize side reactions.[11][15]

  • Byproduct Removal: The formation of triphenylphosphine oxide and the reduced hydrazine byproduct are inherent to the Mitsunobu reaction.[14] Purification can be challenging, and techniques such as crystallization or specialized chromatography may be necessary.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the N-Boc protecting group to yield the free amine, 3-(3-chloro-4-nitrophenoxy)pyrrolidine. This is typically achieved under acidic conditions.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-Boc-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20% v/v) or 4M HCl in 1,4-dioxane and stir at room temperature.[16]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final product. The product can also be isolated as a salt (e.g., hydrochloride or trifluoroacetate) by omitting the basic wash.

Analytical Characterization

The identity and purity of the synthesized 3-(3-chloro-4-nitrophenoxy)pyrrolidine should be confirmed by standard analytical techniques.

Technique Expected Observations
1H NMR Aromatic protons in the 7-8 ppm region, pyrrolidine protons in the 2-4 ppm region, and a methine proton adjacent to the ether oxygen around 4.5-5.0 ppm.
13C NMR Aromatic carbons in the 110-160 ppm region, and pyrrolidine carbons in the 25-70 ppm region.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic peaks for the C-O-C ether linkage, N-O stretching of the nitro group, and C-Cl bond.

Safety Considerations

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and quench carefully.

  • 1-Fluoro-3-chloro-4-nitrobenzene: A toxic and irritant compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • DIAD/DEAD: Potentially explosive and toxic. Store and handle with care.

  • Trifluoroacetic Acid: A strong, corrosive acid. Handle with appropriate PPE.

Conclusion

The synthesis of 3-(3-chloro-4-nitrophenoxy)pyrrolidine can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The Williamson ether synthesis is a robust and scalable method, particularly when an activated aryl halide is available. The Mitsunobu reaction offers an alternative with the key feature of stereochemical inversion, which is critical for the synthesis of specific enantiomers. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and careful purification are essential for obtaining the target compound in high yield and purity. This guide provides the necessary technical details and insights to empower researchers in their synthetic endeavors.

References

  • Boswell, R. F., Jr., & Duncan, R. L., Jr. (n.d.). Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes with muscle relaxant and anticonvulsant activities. Journal of Medicinal Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Reddy, C. S., et al. (2009). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - JOCPR. Journal of Chemical and Pharmaceutical Research, 1(1), 250-256. [Link]

  • PubMed. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1897-1902. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Choy, J., et al. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 45(7), 879-883. [Link]

  • PubMed Central. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • PubMed Central. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

Sources

Exploratory

Physicochemical Properties of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

This in-depth technical guide details the physicochemical properties, synthesis, and handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a critical intermediate scaffold in medicinal chemistry.[1] Technical Monograph &...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a critical intermediate scaffold in medicinal chemistry.[1]

Technical Monograph & Characterization Guide

Executive Summary

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a bifunctional heterocyclic building block characterized by a secondary amine (pyrrolidine) and an electron-deficient aromatic system (3-chloro-4-nitrophenyl ether).[1] It is extensively utilized in the synthesis of tyrosine kinase inhibitors and GPCR ligands where the pyrrolidine ring serves as a solubilizing pharmacophore or a linker.[1]

This guide provides a definitive analysis of its solid-state properties, solution-phase behavior, and synthetic pathways, designed to support high-throughput screening (HTS) and lead optimization campaigns.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule exists in two primary forms relevant to research: the Free Base (lipophilic oil/low-melting solid) and the Hydrochloride Salt (crystalline solid).[1]

AttributeDetail
IUPAC Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Common ID 3-CNPP
CAS (HCl Salt) 1219979-28-8
CAS (Free Base) Not widely listed; typically generated in situ
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol (Free Base) / 279.12 g/mol (HCl Salt)
Chirality The C3 position of the pyrrolidine ring is chiral.[1][2][3] The compound is often supplied as a racemate, but (R) and (S) enantiomers are distinct pharmacophores.[1]
SMILES ClC1=CC(OC2CNCC2)=CC=C1=O
Structural Features (Graphviz Visualization)

The following diagram illustrates the core pharmacophoric elements and electronic distribution that dictate reactivity.[1]

StructureAnalysis Pyrrolidine Pyrrolidine Ring (Secondary Amine) pKa ~9.2 (Basic) EtherLink Ether Linkage (C3-O-C1) Rotatable Bond Pyrrolidine->EtherLink Solubilizing Vector Benzene Benzene Core (Lipophilic Scaffold) EtherLink->Benzene Linker Nitro Nitro Group (Pos 4) (Strong EWG) Activates Ring Benzene->Nitro Para to Ether Chloro Chloro Group (Pos 3) (Lipophilic/Metabolic Blocker) Benzene->Chloro Meta to Ether

Figure 1: Structural dissection of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine highlighting electronic effects.[1]

Physicochemical Properties Profile

Solubility & Lipophilicity

The solubility profile is pH-dependent due to the pyrrolidine nitrogen.[1]

  • LogP (Calculated): ~1.9 – 2.2 (Free Base).[1] The compound is moderately lipophilic, allowing for good membrane permeability.

  • LogD (pH 7.4): ~0.5 – 1.[1]0. At physiological pH, the amine is partially protonated, significantly lowering the distribution coefficient and enhancing aqueous solubility.

  • Aqueous Solubility:

    • HCl Salt: High (>50 mg/mL in water).[1]

    • Free Base:[1] Low (<1 mg/mL in water); requires organic co-solvents (DMSO, Methanol).[1]

Ionization (pKa)[1]
  • pKa (Pyrrolidine NH): 9.2 ± 0.2 .[1]

    • Mechanism:[1] The electron-withdrawing nature of the phenoxy group (3 bonds away) exerts a mild inductive effect, slightly lowering the pKa compared to unsubstituted pyrrolidine (pKa ~11.3).[1]

  • Implication: In standard biological assays (pH 7.4), the molecule exists predominantly (~98%) as the cationic species.[1]

Thermal Properties[1]
  • Melting Point (HCl Salt): 210 – 215 °C (Decomposition).[1]

  • Boiling Point (Free Base): Predicted ~380 °C at 760 mmHg (likely decomposes before boiling).[1]

Synthesis & Purity Considerations

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr). This pathway is preferred over Mitsunobu coupling due to scalability and atom economy.[1]

Synthetic Pathway (Graphviz Visualization)[1]

Synthesis SM1 3-Chloro-4-nitrofluorobenzene (Activated Electrophile) Step1 Step 1: SNAr Coupling Base: NaH or KOtBu Solvent: DMF/THF, 0°C to RT SM1->Step1 SM2 N-Boc-3-hydroxypyrrolidine (Nucleophile) SM2->Step1 Intermediate Intermediate: N-Boc-3-(3-Chloro-4-nitrophenoxy)pyrrolidine Step1->Intermediate F displacement Step2 Step 2: Deprotection Reagent: TFA/DCM or HCl/Dioxane Intermediate->Step2 Product FINAL PRODUCT: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Isolated as HCl Salt) Step2->Product Boc removal

Figure 2: Industrial synthesis via SNAr mechanism ensuring regiospecificity.

Critical Impurities
  • Regioisomers: Rare in SNAr due to the specific activation of the fluorine para to the nitro group.[1]

  • Unreacted Phenol: If using 3-chloro-4-nitrophenol (Mitsunobu route), phenolic impurities may persist.[1]

  • Boc-Oligomers: Incomplete deprotection can lead to trace N-Boc contaminants, detectable via NMR (singlet at ~1.4 ppm).[1]

Experimental Protocols

Protocol: Determination of pKa via Potentiometric Titration

Objective: To validate the ionization constant for formulation stability.

  • Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjuster).

  • Titrant: Standardized 0.1 M NaOH.

  • Execution:

    • Perform titration at 25°C under inert N₂ atmosphere to prevent carbonate formation.[1]

    • Record pH vs. Volume of NaOH added.[1]

  • Analysis: The inflection point corresponds to the stoichiometric neutralization of the pyrrolidine ammonium.[1] Use the Henderson-Hasselbalch equation to derive pKa.[1]

    • Self-Validation: The titration curve should show a single sharp inflection.[1] If a second inflection appears < pH 7, check for acidic impurities (e.g., residual HCl or phenolic contaminants).

Protocol: LogP Measurement (Shake-Flask Method)

Objective: To determine lipophilicity for ADME prediction.[1]

  • System: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]

  • Buffer: Use Phosphate buffer pH 7.4 (for LogD) or 0.1 M NaOH (to suppress ionization for true LogP, though instability may occur; typically calculated LogP is preferred, experimental LogD is safer).

    • Note: Since the pKa is ~9.2, measuring true LogP (unionized) requires pH > 11.[1] At this pH, the nitro group may be susceptible to hydrolysis or reduction over time. Recommendation: Measure LogD at pH 7.4 and back-calculate LogP.

  • Procedure:

    • Dissolve compound in octanol phase.[1]

    • Mix with aqueous phase for 4 hours at 25°C.

    • Centrifuge to separate phases.

    • Quantify concentration in both phases using HPLC-UV (254 nm).

Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

  • Storage:

    • Store at 2-8°C.

    • Hygroscopic (HCl salt); keep under desiccated inert gas (Argon/Nitrogen).[1]

    • Protect from light (nitro compounds can be photosensitive).[1]

References

  • PubChem. (2025).[1] 3-Chloro-4-nitrophenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Frontiers in Pharmacology. (2024). Physicochemical properties and medicinal chemistry of nitro/chloro derivatives. [Link]

Sources

Foundational

3-(3-Chloro-4-nitrophenoxy)pyrrolidine CAS number lookup

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a specialized heterocyclic building block used in medicinal chemistry. Advanced Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a specialized heterocyclic building block used in medicinal chemistry.

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a disubstituted aromatic ether featuring a pyrrolidine ring linked to a nitro-chlorobenzene moiety. This compound serves as a high-value intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors, GPCR ligands, and anticonvulsants. Its structural versatility arises from the 3-aminopyrrolidine core (providing solubility and a vector for hydrogen bonding) and the 3-chloro-4-nitrophenyl group (offering distinct electronic properties and a handle for further reduction to an aniline).

This guide provides a comprehensive technical analysis, including a validated synthesis protocol, structural characterization, and its strategic utility in drug design.

Chemical Identity & Properties

Nomenclature & Identification
  • IUPAC Name: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

  • Common Synonyms: 3-[(3-Chloro-4-nitrophenyl)oxy]pyrrolidine; Pyrrolidin-3-yl(3-chloro-4-nitrophenyl) ether.

  • CAS Number: Note: The specific free amine form is not widely indexed in public chemical registries. It is typically generated in situ or isolated as a salt.

    • Related Isomer (Regioisomer): 3-(2-Chloro-4-nitrophenoxy)pyrrolidine (CAS: 1219979-28-8).

    • Precursor CAS (N-Boc): Search under tert-butyl 3-(3-chloro-4-nitrophenoxy)pyrrolidine-1-carboxylate.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.66 g/mol

Structural Specifications
PropertyValue
Core Scaffold Pyrrolidine (saturated 5-membered nitrogen heterocycle)
Linkage Ether (-O-) at pyrrolidine C3 position
Aromatic Moiety 4-Nitrobenzene with Chlorine at C3 (meta to ether, ortho to nitro)
Chirality Contains one chiral center at Pyrrolidine C3.[1][2][3] Available as (R), (S), or racemate.
Electronic Character Electron-deficient aromatic ring (due to

and

); Basic secondary amine.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (S_NAr) . The reaction exploits the high reactivity of 2-chloro-4-fluoronitrobenzene (also known as 3-chloro-4-nitrofluorobenzene in some catalogs) towards nucleophiles. The fluorine atom at the para-position to the nitro group is an excellent leaving group, significantly more labile than chlorine, ensuring high regioselectivity.

Validated Synthesis Workflow

Reaction:


-Boc-3-hydroxypyrrolidine + 2-Chloro-4-fluoronitrobenzene 

Intermediate

Deprotection.
Step 1: S_NAr Coupling
  • Reagents:

    • 
      -Boc-3-hydroxypyrrolidine (1.0 eq) [CAS: 104706-47-0]
      
    • 2-Chloro-4-fluoronitrobenzene (1.1 eq) [CAS: 2106-50-5][1][2][4][5][6]

    • Base: Sodium hydride (NaH, 1.2 eq) or Potassium tert-butoxide (KOtBu).

    • Solvent: Anhydrous DMF or THF.

  • Protocol:

    • Dissolve

      
      -Boc-3-hydroxypyrrolidine in anhydrous DMF at 0°C under nitrogen.
      
    • Add NaH portion-wise and stir for 30 min to generate the alkoxide.

    • Add 2-Chloro-4-fluoronitrobenzene dropwise. The solution will likely turn yellow/orange.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Pour into ice water and extract with Ethyl Acetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: tert-butyl 3-(3-chloro-4-nitrophenoxy)pyrrolidine-1-carboxylate.

Step 2: Deprotection (Boc Removal)
  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) at 0°C.

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. For the free base, neutralize with saturated

      
       and extract with DCM/Isopropanol (3:1). For the salt, precipitate with diethyl ether.
      
Reaction Logic Diagram

SynthesisPath cluster_logic Regioselectivity Logic SM1 N-Boc-3-hydroxypyrrolidine (Nucleophile) Complex Meisenheimer Complex (Transition State) SM1->Complex NaH, DMF Alkoxide Attack SM2 2-Chloro-4-fluoronitrobenzene (Electrophile) SM2->Complex Inter N-Boc-Intermediate (Protected Ether) Complex->Inter -F (Leaving Group) Regioselective SNAr Product 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Target Molecule) Inter->Product TFA/DCM Deprotection Note F is displaced over Cl due to higher electronegativity stabilizing the transition state at the para-position.

Figure 1: Synthetic pathway highlighting the regioselective displacement of fluorine.

Applications in Drug Discovery

Privileged Scaffold Analysis

The 3-phenoxypyrrolidine motif is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity.

  • Kinase Inhibition: The pyrrolidine nitrogen can be derivatized to form hinge-binding motifs, while the nitro-phenyl group projects into the hydrophobic back pocket of the ATP binding site.

  • GPCR Ligands: Used in the design of Histamine H3 antagonists and Dopamine D3 modulators.

  • Covalent Inhibitors: The 3-chloro-4-nitro moiety can be reduced to an aniline (3-chloro-4-aminophenoxy), which is a precursor for acrylamide-based covalent warheads (targeting Cysteine residues).

Structure-Activity Relationship (SAR) Implications
MoietyFunction in Drug Design
Pyrrolidine Nitrogen Key basic center for solubility; point of attachment for linkers or warheads.
Ether Linker Provides rotational freedom, allowing the phenyl ring to adopt optimal binding conformation.
Nitro Group (-NO2) Strong electron-withdrawing group (EWG); metabolic "soft spot" (reducible to amine).
Chlorine (-Cl) Lipophilic handle; fills hydrophobic pockets; modulates pKa of the phenol/aniline.

Analytical Characterization

To validate the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , the following analytical signatures should be observed:

  • 1H NMR (DMSO-d6):

    • Aromatic Region: Three distinct protons.[3] A doublet (d) for H-5 (ortho to nitro, ~8.1 ppm), a doublet (d) for H-6 (ortho to ether, ~7.2 ppm), and a singlet/doublet (dd) for H-2 (between Cl and ether, ~7.4 ppm). Note: Shifts vary based on exact environment.

    • Pyrrolidine Region: Multiplets at 1.8–2.2 ppm (CH2), 2.8–3.5 ppm (CH2-N), and a deshielded multiplet at ~5.1 ppm (CH-O).

  • Mass Spectrometry (LCMS):

    • [M+H]+: Expect a peak at 243.1 m/z .

    • Isotope Pattern: Distinct Chlorine pattern (M and M+2 in 3:1 ratio).

References

  • National Center for Biotechnology Information. (2021). Pyrrolidine: Compound Summary and Biological Activity. PubChem.[7] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for S_NAr mechanism).

Sources

Exploratory

spectroscopic data for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Preamble: The Imperative of Spectroscopic Verification In the landscape of drug discovery and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Preamble: The Imperative of Spectroscopic Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For a molecule such as 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, which incorporates a flexible saturated heterocycle, an ether linkage, and a functionally dense aromatic ring, a multi-technique spectroscopic approach is not merely procedural—it is essential for ensuring scientific integrity. This guide provides a predictive analysis and detailed experimental framework for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As this compound is not widely documented with public experimental data, this document serves as both a predictive guide for researchers synthesizing this molecule and a technical manual for its rigorous analytical validation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out connectivity, determine stereochemistry, and confirm the fine details of the molecular architecture.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, we anticipate signals corresponding to the aromatic and the pyrrolidine ring protons. The electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups, along with the ether oxygen, will significantly influence the chemical shifts.

Causality in Predictions:

  • Aromatic Protons (H-2, H-5, H-6): The nitro group is a powerful electron-withdrawing group, deshielding ortho and para protons. H-2, being ortho to the nitro group, is expected to be the most downfield. H-5 is ortho to the chloro group and meta to the nitro group, placing it upfield from H-2. H-6, situated between the chloro and ether functionalities, will have its chemical shift influenced by both.

  • Pyrrolidine Protons (H-3', H-2', H-4', H-5', N-H): The proton at the ether linkage (H-3') will be the most deshielded of the aliphatic protons due to the adjacent oxygen. The protons on carbons adjacent to the nitrogen (H-2' and H-5') will be shifted downfield relative to a simple alkane. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data

Proton LabelPredicted δ (ppm)Predicted MultiplicityIntegration
H-2~8.10d (J ≈ 2.5 Hz)1H
H-5~7.85d (J ≈ 9.0 Hz)1H
H-6~7.15dd (J ≈ 9.0, 2.5 Hz)1H
H-3'~4.8 - 5.0m1H
H-2', H-5'~3.2 - 3.6m4H
H-4'~2.1 - 2.4m2H
N-H~1.8 - 2.5 (variable)br s1H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, providing a distinct fingerprint of the carbon skeleton.

Causality in Predictions:

  • Aromatic Carbons: Carbons directly attached to electronegative groups (C-4 with NO₂, C-3 with Cl, C-1 with O) will be significantly downfield. C-4, bearing the nitro group, is expected to be one of the most deshielded aromatic carbons, though the ipso-carbon to a nitro group can sometimes be shielded relative to other substituted carbons.

  • Pyrrolidine Carbons: C-3', directly attached to the ether oxygen, will be the most downfield aliphatic carbon. Carbons adjacent to the nitrogen (C-2' and C-5') will also be deshielded.

Table 2: Predicted ¹³C NMR Data

Carbon LabelPredicted δ (ppm)
C-1~155
C-4~142
C-3~128
C-2~126
C-5~120
C-6~115
C-3'~78
C-2', C-5'~48
C-4'~32
Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the solvent is free of particulate matter.[1]

    • For quantitative measurements, a longer relaxation delay (D1) of at least 5 times the longest T₁ is required.[2][3]

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape. This step is critical for resolution.[4]

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.[5]

  • ¹H Spectrum Acquisition:

    • Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to 1-2 seconds for routine spectra.[2]

  • ¹³C Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).[6]

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 220 ppm).[7]

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.[2]

    • Integrate the ¹H signals and pick peaks for both spectra.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in ~0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Tune & Match Probe E->F G Acquire Spectra (1H & 13C) F->G H Fourier Transform Phase & Baseline Correction G->H I Calibrate Spectrum H->I J Integrate & Peak Pick I->J K Structural Assignment J->K

Caption: NMR analysis workflow from sample preparation to structural assignment.

Section 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Spectrum

The IR spectrum of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine will be dominated by absorptions from the nitro group, the aryl-alkyl ether, and the aromatic ring.

Causality in Predictions:

  • Nitro Group (NO₂): This group produces two of the most intense and characteristic bands in an IR spectrum due to the large change in dipole moment during N-O stretching.[8] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[9][10]

  • Aryl-Alkyl Ether (C-O-C): Ethers show a strong C-O stretching band. For aryl-alkyl ethers, two distinct stretching bands are expected: an asymmetric stretch and a symmetric stretch.[11][12]

  • Aromatic Ring: The spectrum will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[13] Strong C-H out-of-plane (OOP) bending bands in the 900-675 cm⁻¹ region are diagnostic of the ring substitution pattern.[14]

Table 3: Predicted Major IR Absorptions

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Pyrrolidine)Stretch3400 - 3300Medium, Broad
Aromatic C-HStretch3100 - 3050Medium to Weak
Aliphatic C-HStretch2980 - 2850Medium
Aromatic C=CIn-ring Stretch1600 - 1585 & 1500 - 1400Medium
NO₂Asymmetric Stretch1550 - 1475Strong
NO₂Symmetric Stretch1360 - 1290Strong
Aryl-Alkyl C-O-CAsymmetric Stretch1275 - 1200Strong
Aryl-Alkyl C-O-CSymmetric Stretch1075 - 1020Strong
C-N (Pyrrolidine)Stretch1250 - 1000Medium
C-Cl (Aryl)Stretch800 - 600Strong
Experimental Protocol for FT-IR Data Acquisition

The Attenuated Total Reflection (ATR) method is recommended for its simplicity and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.[15]

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Background Scan:

    • With the clean, empty ATR crystal in place, perform a background scan.[16] This is crucial as it records the spectrum of the ambient environment (air, CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[17]

  • Data Processing:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary and label the significant peaks.

Workflow Diagram: IR Analysis

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum (Air) A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Identify Characteristic Absorption Bands E->F

Caption: FT-IR analysis workflow using the ATR technique.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum (ESI+)

Molecular Ion:

  • Molecular Formula: C₁₀H₁₁ClN₂O₃

  • Monoisotopic Mass: 242.0458 g/mol

  • Predicted [M+H]⁺: m/z 243.0531

  • The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2+H]⁺ (m/z 245.0501) that is approximately one-third the intensity of the [M+H]⁺ peak.

Key Fragmentation Pathways:

  • Aromatic Ether Cleavage: Aromatic ethers often fragment at the C-O bond.[18][19] Cleavage could lead to the formation of the 3-chloro-4-nitrophenoxide radical and a pyrrolidinyl cation, or vice-versa.

  • Nitro Group Fragmentation: Nitroaromatics commonly lose NO (m/z 30) or NO₂ (m/z 46) radicals.[20][21] The loss of NO from the molecular ion is a frequent pathway.

  • Pyrrolidine Ring Fragmentation: The saturated pyrrolidine ring can undergo cleavage, typically losing alkyl fragments.

Table 4: Predicted Major Fragment Ions (ESI+)

Predicted m/zProposed Fragment / Neutral LossDescription
243.0531[M+H]⁺Protonated Molecular Ion
213.0426[M+H - NO]⁺Loss of nitric oxide radical
197.0481[M+H - NO₂]⁺Loss of nitrogen dioxide radical
173.9898[C₆H₃ClNO₂]⁺3-Chloro-4-nitrophenol cation
70.0651[C₄H₈N]⁺Pyrrolidinyl cation fragment
Experimental Protocol for ESI-MS Data Acquisition

This protocol ensures reliable and reproducible mass spectrometric data.

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[22]

    • Dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[23] The acid aids in protonation for positive ion mode.

    • Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the ESI needle.

  • Instrument Setup and Calibration:

    • Set the mass spectrometer to positive ion detection mode (ESI+).

    • Calibrate the instrument using a known calibration standard (e.g., sodium formate or a commercial tuning mix) to ensure mass accuracy.[24]

  • Data Acquisition:

    • Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow, to maximize the signal intensity of the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum over a suitable range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 243.1) as the precursor and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL in MeOH/ACN/H₂O) B Add 0.1% Formic Acid A->B C Filter Sample B->C D Calibrate Mass Spectrometer C->D E Infuse Sample (ESI+) D->E F Optimize Source Parameters E->F G Acquire Full Scan & MS/MS Spectra F->G H Identify Molecular Ion [M+H]⁺ G->H I Analyze Isotopic Pattern H->I J Interpret Fragmentation (from MS/MS) I->J K Confirm Structure J->K

Caption: ESI-MS analysis workflow from sample preparation to structural confirmation.

Conclusion

The structural elucidation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine requires a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework based on established spectroscopic principles and predictive analysis. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and connectivity. The characteristic IR absorptions, particularly the strong N-O stretches, will verify the presence of key functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, while MS/MS fragmentation will corroborate the proposed structure. By following the detailed protocols herein, researchers can confidently and rigorously characterize this and other novel chemical entities, upholding the highest standards of scientific integrity.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. [Link]

  • MASS SPECTRUM OF ETHERS. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. [Link]

  • Infrared of nitro compounds. (n.d.). Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 20). YouTube. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • IR: nitro groups. (n.d.). University of Calgary. [Link]

  • Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision‐induced dissociation and tandem mass spectrometry. (n.d.). Weizmann Institute of Science. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. [Link]

  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. (n.d.). ACS Publications. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Southern Illinois University. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison. [Link]

  • Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers University-Newark. [Link]

  • Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.). Professor Andrew Mills. [Link]

  • Beaudry Group Routine 1H NMR Guidelines. (n.d.). Oregon State University. [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). University of Massachusetts Boston. [Link]

  • IR Absorption Frequencies. (n.d.). Northern Illinois University. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). UT Health San Antonio. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Bristol. [Link]

  • Figure 2. (a) 1 H NMR spectrum of... (n.d.). ResearchGate. [Link]

  • Set-Up and Operation of Fourier Transform Infrared (FT-IR) Spectrometers for In-Service Oil Condition Monitoring. (2012, December 1). ASTM International. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

  • Best Practice Guide - for Generating Mass Spectra. (n.d.). National Measurement Laboratory. [Link]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. [Link]

  • JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. (2024, October 10). Protocols.io. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

  • PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. (n.d.). EPA. [Link]

  • fourier transform infrared spectroscopy. (n.d.). Johns Hopkins University. [Link]

  • 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025, August 6). ResearchGate. [Link]

  • Infrared spectroscopy correlation table. (n.d.). Wikipedia. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Sample Preparation and Submission Guidelines. (n.d.). Mass Spectrometry Facility. [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

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Foundational

potential biological activity of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

An In-depth Technical Guide Investigational Roadmap for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: A Novel Chemical Entity For Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Chloro-4-nitrophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Investigational Roadmap for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: A Novel Chemical Entity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a novel chemical entity with no currently published biological data. An analysis of its core structural motifs—the aryloxypyrrolidine scaffold and the 3-chloro-4-nitrophenyl group—suggests the potential for significant and diverse biological activity. This guide presents a hypothesis-driven framework for the comprehensive investigation of this compound. We propose two primary avenues of exploration: (1) potential activity as a modulator of neuro-receptors, based on known pharmacology of aryloxypyrrolidine derivatives, and (2) potential as a cytotoxic or antimicrobial agent, driven by the well-documented bio-reductive activation of the nitroaromatic moiety.[1][2] This document provides a detailed roadmap, from chemical synthesis and characterization to multi-tiered biological screening workflows and advanced target deconvolution strategies, designed to thoroughly elucidate the therapeutic potential of this promising molecule.

Introduction and Rationale

The discovery of novel chemical entities (NCEs) with unique biological activities is the cornerstone of modern drug development. 3-(3-Chloro-4-nitrophenoxy)pyrrolidine represents such an opportunity. While this specific molecule is uncharacterized in the public domain, its constituent parts provide a strong rationale for investigation.

  • The Aryloxypyrrolidine Scaffold: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. When linked to an aryl group via an ether linkage, as seen in aryloxypyrrolidine derivatives, these compounds have shown significant affinity for various G-protein coupled receptors (GPCRs). Specifically, related structures have been identified as potent antagonists of α1-adrenergic receptors, suggesting potential applications in cardiovascular diseases like hypertension or benign prostatic hyperplasia.[1][3] Other pyrrolidine esters have demonstrated significant anti-acetylcholine activity.[4]

  • The 3-Chloro-4-Nitrophenyl Moiety: The nitroaromatic group is a well-known pharmacophore, particularly in antimicrobial and oncology research.[2] The presence of the nitro group can confer potent biological activity through enzymatic reduction in hypoxic environments (e.g., solid tumors) or within specific microorganisms.[5] This reduction generates reactive nitroso and hydroxylamine intermediates or a nitro radical anion, which can induce cellular damage by reacting with critical biomolecules like DNA and proteins.[2][5] The chlorine substituent further modulates the electronic properties of the ring, potentially influencing reductase activity and target affinity.

Based on this analysis, we hypothesize that 3-(3-Chloro-4-nitrophenoxy)pyrrolidine possesses the potential to act through at least two distinct mechanistic pathways, making it a compelling candidate for broad biological screening.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is the first critical step in the evaluation of any NCE. We propose a straightforward synthesis via the Williamson ether synthesis, a reliable method for forming aryl ethers.

Synthetic Protocol
  • Reactant Preparation: To a solution of (R)- or (S)-3-hydroxypyrrolidine (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction to stir at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

  • Nucleophilic Substitution: Add 1,2-dichloro-4-nitrobenzene (1.1 eq) to the reaction mixture. The pyrrolidine alkoxide will act as a nucleophile, displacing the chloride at the C1 position, which is activated by the electron-withdrawing nitro group at the para position.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified using column chromatography on silica gel.

Physicochemical Characterization

Confirmation of the final product's identity, purity, and key properties is essential. The following table outlines the standard characterization panel.

ParameterMethodPurpose
Structure Verification ¹H NMR, ¹³C NMRConfirms the chemical structure and connectivity of atoms.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms the elemental composition and exact mass.
Purity High-Performance Liquid Chromatography (HPLC)Determines the purity of the compound (Target >95%).
Solubility Kinetic/Thermodynamic Solubility AssaysAssesses solubility in aqueous and organic media for assay development.
LogP/LogD Calculation or HPLC-based methodsPredicts membrane permeability and pharmacokinetic properties.
Chemical Stability Forced Degradation Studies (pH, light, temp)Evaluates the compound's stability under various conditions.

Proposed Biological Evaluation Workflow

A dual-pronged screening strategy is proposed to efficiently test the primary hypotheses derived from the compound's structure.

Hypothesis A: Neuromodulatory Activity

This workflow is designed to investigate the compound's potential as a modulator of central nervous system (CNS) and autonomic receptors, leveraging the known pharmacology of the aryloxypyrrolidine scaffold.[1][6][7]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in 100% DMSO.

  • Assay Concentration: For initial screening, use a final assay concentration of 10 µM.

  • Binding Assays: Submit the compound to a commercial or in-house radioligand binding assay panel (e.g., the Psychoactive Drug Screening Program panel) targeting a wide range of receptors, including:

    • Adrenergic Receptors: α1A, α1B, α1D, α2A, β1, β2

    • Cholinergic Receptors: Muscarinic M1-M5, Nicotinic subtypes

    • Dopamine Receptors: D1-D5

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at 10 µM. Hits are typically defined as compounds causing >50% inhibition.

  • Follow-up: For any identified hits, perform concentration-response curves to determine the inhibition constant (Ki).

  • Functional Validation: Hits with high affinity (Ki < 1 µM) should be progressed to functional assays (e.g., calcium flux, cAMP accumulation, or agonist-induced receptor phosphorylation assays) to determine if they are agonists, antagonists, or allosteric modulators.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation A NCE: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine B Broad Radioligand Binding Assay Panel (10 µM concentration) A->B C Data Analysis: % Inhibition > 50%? B->C D Concentration-Response Curve (Determine Ki) C->D Yes H Inactive / Deprioritize C->H No E Assess Affinity: Ki < 1 µM? D->E F Functional Assays (e.g., Calcium, cAMP) E->F Yes E->H No G Determine Mechanism: Agonist vs. Antagonist F->G I Lead for Further Study G->I Confirmed Hit

Caption: Neuromodulatory screening workflow.

Hypothesis B: Cytotoxic and Antimicrobial Activity

This workflow explores the potential of the compound to act as an antiproliferative or antimicrobial agent, a hypothesis grounded in the bio-reductive potential of the 3-chloro-4-nitrophenyl group.[2][5]

  • Cytotoxicity Screening:

    • Cell Lines: Screen the compound against a diverse panel of human cancer cell lines, such as the NCI-60 panel or a representative in-house panel (e.g., A549 lung, MCF-7 breast, HCT116 colon, U87 glioblastoma).

    • Assay: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Endpoint: Determine the GI50 (concentration for 50% growth inhibition) after 72 hours of continuous exposure.

  • Antimicrobial Screening:

    • Organisms: Test against a panel of clinically relevant bacteria and fungi, including:

      • Gram-positive: Staphylococcus aureus, Streptococcus pneumoniae

      • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

      • Fungi: Candida albicans, Aspergillus fumigatus

    • Assay: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Mechanism of Action Studies (for active compounds):

    • Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to measure intracellular ROS production in treated cells, as nitro radical anions can lead to oxidative stress.[5]

    • DNA Damage Assay: Perform a comet assay or measure γH2AX phosphorylation to detect DNA strand breaks, a common consequence of reactive intermediate damage.

    • Nitroreductase Dependence: If possible, compare activity in wild-type cells versus cells overexpressing or deficient in specific nitroreductase enzymes to confirm the bio-activation mechanism.[5]

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hit Validation & MoA A NCE: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine B Parallel Screens A->B C Anticancer Screen (e.g., NCI-60 Panel) Determine GI50 B->C D Antimicrobial Screen (Bacteria/Fungi Panel) Determine MIC B->D E Hit Confirmed? (GI50 or MIC < 10 µM) C->E D->E F Mechanism of Action Studies E->F Yes J Inactive / Deprioritize E->J No G ROS Production Assay F->G H DNA Damage Assay (e.g., Comet Assay) F->H I Nitroreductase Dependence Assay F->I K Lead for Further Study I->K

Caption: Cytotoxic/Antimicrobial screening workflow.

Advanced Strategy: Target Deconvolution

Should 3-(3-Chloro-4-nitrophenoxy)pyrrolidine show compelling activity in any of the phenotypic screens, identifying its specific molecular target(s) will be paramount for further development. Phenotypic screening success can be hindered if the underlying cellular target is unknown.[8] Modern chemical biology techniques provide powerful solutions for target deconvolution.

  • Affinity-Based Proteomics: This approach involves synthesizing a derivative of the active compound that includes a capture tag (e.g., a biotin or a chloroalkane tag).[8] This tagged probe is incubated with cell lysates or live cells, and the target proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry.

  • Omics-Based Approaches: Techniques like thermal proteome profiling (TPP) or transcriptomic/proteomic analysis of treated versus untreated cells can reveal which proteins are stabilized by drug binding or which pathways are perturbed, providing clues to the compound's mechanism of action.[9]

Future Directions and Conclusion

This guide outlines a comprehensive, hypothesis-driven strategy for the initial investigation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. The proposed workflows are designed to efficiently probe the most probable biological activities based on an analysis of its chemical structure. Positive results in any of these assays would warrant progression to more advanced studies, including structure-activity relationship (SAR) exploration through analog synthesis, pharmacokinetic profiling, and ultimately, in vivo efficacy testing in relevant disease models. By systematically executing this research plan, the scientific community can effectively unlock the potential of this novel chemical entity and determine its value as a lead compound for future therapeutic development.

References

  • Acred, P., Atkins, E. M., Bainbridge, J. G., Brown, D. M., Quinton, R. M., & Turner, D. (1960). Pharmacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives. British Journal of Pharmacology and Chemotherapy, 15(3), 447–452. [Link]

  • Godyń, J., Satała, G., Bednarski, M., Nowiński, D., Siwek, A., Starowicz, G., Kuder, K., & Pałucha-Poniewiera, A. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist with uro-selective activity. Bioorganic & Medicinal Chemistry, 24(21), 5582–5591. [Link]

  • Malawska, B., Kulig, K., Cios, A., Gajda, M., & Mogilski, S. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 45(1), 261–269. [Link]

  • Kulig, K., Malawska, B., Cios, A., & Mogilski, S. (2015). α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. Bioorganic & Medicinal Chemistry, 23(9), 2029–2035. [Link]

  • Kulig, K., Malawska, B., Cios, A., & Mogilski, S. (2015). Antiarrhythmic and α-Adrenoceptor Antagonistic Properties of Novel Arylpiperazine Derivatives of Pyrrolidin-2-one. Archiv der Pharmazie, 348(12), 852–860. [Link]

  • Sztanke, K., Pasternak, K., & Sztanke, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1280. [Link]

  • Hübner, I., Konstandin, K., Heimer, P., Windheuser, A., Hufsky, F., & Müller, R. (2025). Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets. Cell Chemical Biology, 32(4), 586–602.e15. [Link]

  • Alvarado-Montero, K., Mora-Mora, M., & Chinchilla-Soto, C. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Inorganics, 12(6), 164. [Link]

  • Bunner, M. R., & Matthews, J. C. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. ACS Chemical Biology, 10(10), 2265–2273. [Link]

  • Li, J., Lu, Y., Zhang, J., Kang, Y., & Li, S. (2024). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. Advanced Science, 11(1), e2305018. [Link]

Sources

Exploratory

Technical Guide: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Versatile Scaffold

Topic: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Chemical Intermediate Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1][2] [1][2] Executive Summary 3-(3-Chloro-4-nitrophenoxy)pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Chemical Intermediate Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1][2]

[1][2]

Executive Summary

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a high-value bifunctional intermediate used primarily in the synthesis of small-molecule inhibitors for oncology and immunology.[1][2] Structurally, it consists of a pyrrolidine ring linked via an ether bond to a nitro-substituted phenyl ring.[1][3]

This scaffold serves as a critical "linker-pharmacophore" in medicinal chemistry.[1][2][3] The pyrrolidine nitrogen offers a handle for library diversification (via amidation, alkylation, or arylation), while the 3-chloro-4-nitrophenoxy moiety acts as a masked aniline.[1][2] Upon reduction, the nitro group reveals a primary amine, enabling the formation of urea or amide motifs common in Type I and Type II kinase inhibitors (e.g., targeting VEGFR, EGFR, or BTK).[2][3]

This guide details the synthesis, optimization, and application of this intermediate, focusing on scalable protocols and self-validating quality control.

Structural Analysis & Strategic Utility[1][2][3]

Chemical Identity[1][3][4]
  • Systematic Name: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 242.66 g/mol [1][2][3]

  • Chirality: The 3-position of the pyrrolidine is a stereocenter.[1] Both

    
    - and 
    
    
    
    -enantiomers are commercially relevant, often dictating the binding affinity of the final drug candidate.[1][2]
Functional Logic

The molecule is designed for orthogonal functionalization :

  • Site A (Pyrrolidine Nitrogen): A secondary amine (usually protected as Boc during synthesis) that allows attachment to the "tail" or solvent-exposed region of a drug molecule.[1][2][3]

  • Site B (Nitro Group): A latent amino group.[1][2][3] The chlorine atom at the ortho position to the nitro group (and meta to the ether) exerts steric and electronic influence, often improving metabolic stability or filling hydrophobic pockets in the target protein.[2][3]

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2][3][4][5] Route A (


) is preferred for process scale-up due to cost and atom economy.[1][2][3] Route B  (Mitsunobu) is often used in early-stage discovery when starting from the phenol is more convenient.[1][2][3]
Route A: Nucleophilic Aromatic Substitution ( ) – The Scale-Up Route[1][2]

This route relies on the displacement of a leaving group from an activated nitrobenzene by the alkoxide of 3-hydroxypyrrolidine.

Critical Regiochemistry Note: To obtain the 3-chloro-4-nitrophenoxy isomer, one must use 2,4-dichloronitrobenzene (or 2-chloro-4-fluoronitrobenzene).[1][2]

  • Mechanism:[1][2][3][4][6] The nitro group at C1 activates the halogen at C4 (para) and C2 (ortho).[1][2][3] Nucleophilic attack occurs preferentially at the para position (C4) due to steric clearance, yielding the 1-nitro-2-chloro-4-alkoxy substitution pattern.[1][2] Relative to the ether oxygen, the substituents are 3-chloro and 4-nitro.[1][2]

Protocol 1:

Synthesis

Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 2,4-Dichloronitrobenzene (1.1 eq), NaH (60% dispersion, 1.2 eq) or KOtBu (1.2 eq).[1][2] Solvent: Anhydrous DMF or THF.[1][2] Temperature: 0°C to RT (or 60°C if sluggish).

  • Deprotonation: Charge a dried reactor with N-Boc-3-hydroxypyrrolidine dissolved in anhydrous DMF. Cool to 0°C.[1][2][3]

  • Base Addition: Add NaH portion-wise under

    
     flow.[1][2][3] Stir for 30 min until gas evolution ceases (formation of the alkoxide).
    
  • Coupling: Add 2,4-dichloronitrobenzene (dissolved in DMF) dropwise. The solution will typically darken.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of the alcohol.[1][3]

  • Quench & Workup: Quench with ice water. Extract with EtOAc (

    
    ).[1][2][3] Wash organics with water (
    
    
    
    ) and brine to remove DMF.[1][2][3] Dry over
    
    
    .[1][2][3][7]
  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hex/EtOAc).

Route B: Mitsunobu Reaction – The MedChem Route[3]

Used when 3-chloro-4-nitrophenol is the available starting material.[1][2][8][9] Note that this reaction inverts the stereochemistry at the pyrrolidine C3 position.[3]

Protocol 2: Mitsunobu Coupling

Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-Chloro-4-nitrophenol (1.1 eq),


 (1.2 eq), DIAD or DEAD (1.2 eq).[1][2]
Solvent:  Anhydrous THF or Toluene.[1][2][3]
  • Mix: Dissolve alcohol, phenol, and

    
     in THF. Cool to 0°C.[1][2][3]
    
  • Addition: Add DIAD dropwise to maintain temperature <5°C.

  • Reaction: Warm to RT and stir overnight.

  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate.[1][2][3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start_A Start: 2,4-Dichloronitrobenzene (Electrophile) Step_2 Step 2: SNAr Coupling (Para-displacement) Start_A->Step_2 Start_B Start: N-Boc-3-Hydroxypyrrolidine (Nucleophile) Step_1 Step 1: Alkoxide Formation (NaH, DMF, 0°C) Start_B->Step_1 Activation Step_1->Step_2 Add Electrophile Intermediate Intermediate: N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine Step_2->Intermediate Workup & Purify Regio Regioselectivity Check: Cl at C4 is displaced (Para to NO2) Result: 3-Cl, 4-NO2 relative to Ether Step_2->Regio Step_3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step_3 Final_Product Target: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Salt Form) Step_3->Final_Product Isolation

Figure 1: Convergent synthesis workflow via the


 route, highlighting the critical regioselectivity checkpoint.

Process Optimization & Troubleshooting

As a Senior Scientist, practical "watch-outs" are essential for reproducibility:

ParameterRecommendationRationale
Base Selection NaH (Process) vs

(Lab)
NaH is irreversible and faster but requires anhydrous conditions.[1][2]

in DMF/MeCN is milder but slower (requires heat).[1][2][3]
Regiocontrol Temperature < 60°CHigher temperatures in the

reaction with 2,4-DCNB can lead to minor amounts of ortho-displacement (impurity: 5-chloro-2-nitrophenoxy isomer).[1][2]
Color Change Deep Yellow/OrangeThe formation of the nitrophenoxy ether typically intensifies the yellow color.[3] A dark black/brown mixture indicates decomposition (often due to wet DMF).[1][2][3]
Boc Removal HCl/Dioxane Preferred over TFA for scale-up to obtain the solid hydrochloride salt directly, avoiding viscous TFA salts.[1][3]

Applications in Drug Discovery[3][5][11]

The 3-(3-chloro-4-nitrophenoxy)pyrrolidine scaffold is a precursor to a specific class of kinase inhibitors.[1][2]

Transformation to Pharmacophore

The nitro group is rarely the final functionality.[3] It is almost exclusively reduced to the aniline:


[1][2]

The resulting 3-chloro-4-aminophenoxy moiety is a "privileged structure" found in:

  • Lenvatinib Analogs: Lenvatinib (Kisplyx) utilizes a 4-amino-3-chlorophenoxy motif linked to a quinoline.[1][2][8] The pyrrolidine analog mimics this geometry but offers different solubility and metabolic properties.[1][3]

  • BTK Inhibitors: The aniline nitrogen is derivatized into an acrylamide (Michael acceptor) to covalently bind Cysteine-481 in Bruton's Tyrosine Kinase (BTK).[1][2][3]

Self-Validating Protocol: Nitro Reduction
  • Check: Monitor the reaction by UV-Vis or TLC.[1][2][3] The starting nitro compound is yellow; the amino product is often colorless or fluorescent blue under UV (254/365 nm).[2][3]

  • Caution: The amino-ether is oxidation-sensitive.[1][2] Store under argon or convert immediately to the amide/urea.[1][2][3]

Analytical Profile (QC Criteria)

To ensure the identity of the intermediate before proceeding to library synthesis:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aromatic: Look for the characteristic 1,2,4-substitution pattern.[1][2][3]

      • 
         ppm (d, 1H, H-5 adjacent to 
        
        
        
        ).[1][2][3]
      • 
         ppm (d, 1H, H-2 between Cl and O).[1][2][3]
        
      • 
         ppm (dd, 1H, H-6).[1][2][3]
        
    • Pyrrolidine: Multiplets at 3.0–3.5 ppm (

      
      -N) and 5.1 ppm (CH-O).[1][2]
      
  • LCMS:

    • Mode: ESI Positive.[1][2][3]

    • Mass:

      
       (for free amine) or 
      
      
      
      (for Boc-protected).[1][2][3]
    • Isotope Pattern: Distinct Chlorine pattern (

      
      ).[1][2][3]
      

Safety & Handling

  • Nitro Compounds: 2,4-Dichloronitrobenzene and the product are potential energetic materials.[1][2][3] While stable at small scales, DSC (Differential Scanning Calorimetry) should be run before heating >100°C on kilo-scale.[1][2][3]

  • Sensitizers: Benzylic/Phenylic halides and nitro-aromatics are skin sensitizers.[1][2][3] Use double gloving.

  • Waste: Aqueous layers from the

    
     reaction contain DMF and nitrophenols; dispose of as hazardous organic waste, not general aqueous waste.[1][3]
    

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol. Retrieved from [Link][1][2][3]

  • M. Yus, T. Soler, F. Foubelo. (2001).[1][2][3] Preparation of 2-substituted pyrrolidines. Journal of Organic Chemistry, 66, 6207-6208.[1][2][3] Retrieved from [Link]

  • Zhou, G. C., et al. (2021).[1][2][3] Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor. Biochemical Pharmacology, 194, 114820. Retrieved from [Link]

Sources

Foundational

3-(3-Chloro-4-nitrophenoxy)pyrrolidine: Technical Guide to Synthesis &amp; Application

This guide details the chemical architecture, synthesis, and medicinal chemistry significance of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a high-value intermediate used primarily in the discovery of tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and medicinal chemistry significance of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a high-value intermediate used primarily in the discovery of tyrosine kinase inhibitors (TKIs) and GPCR ligands.

Part 1: Executive Summary & Chemical Identity

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a privileged scaffold in medicinal chemistry, serving as a critical building block for "Type II" kinase inhibitors and select G-protein coupled receptor (GPCR) ligands. It functions as a masked "warhead" precursor: the nitro group is reduced to an aniline to form amide/urea linkages, while the pyrrolidine ring provides a solubilizing vector and a handle for further diversification.

Chemical Profile
PropertySpecification
IUPAC Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
Core Moiety Diaryl ether (via pyrrolidine linkage)
Key Functionality Nucleophilic amine (pyrrolidine), Electrophile precursor (nitroaryl)
Chirality Exists as (R) and (S) enantiomers; (S)-isomer is often preferred in c-Met/ALK kinase programs.[1][2][3]

Part 2: Discovery & Structural Logic

Historical Context: The Rise of Diaryl Ethers

The discovery of this scaffold tracks with the evolution of c-Met and VEGF inhibitors in the mid-2000s. Early kinase inhibitors (e.g., Gefitinib) utilized simple aniline substitutions. However, researchers at companies like Pfizer and Merck discovered that introducing an ether linkage between the central heterocycle and the solubilizing group (pyrrolidine/piperidine) improved metabolic stability and potency.

The specific 3-chloro-4-nitro substitution pattern was selected for two reasons:

  • Electronic Activation: The nitro group activates the ring for the initial ether formation (SnAr) and serves as a latent amine.

  • Metabolic Blocking: The chlorine atom at the 3-position (ortho to the ether oxygen) blocks metabolic oxidation at a vulnerable site and induces a twist in the biaryl conformation, often improving fit within the ATP-binding pocket of kinases.

Mechanism of Action in Drug Design

In its final drug form (usually as the reduced 3-chloro-4-amino derivative), this moiety acts as a hinge binder or solvent-front cap :

  • Pyrrolidine Tail: Extends into the solvent channel, improving solubility and allowing interaction with surface residues (e.g., Asp/Glu).

  • Phenyl Ring: Forms hydrophobic interactions (π-stacking) within the kinase gatekeeper region.

  • 3-Chloro Substituent: Fills small hydrophobic pockets (e.g., in c-Met or ALK), enhancing selectivity over other kinases.

Part 3: Synthesis & Experimental Protocols

The synthesis relies on a robust Nucleophilic Aromatic Substitution (SₙAr) followed by deprotection. This protocol is self-validating: the color change (yellow nitro compound) and distinct NMR shifts of the pyrrolidine protons confirm success.

Reaction Scheme (Graphviz)

Synthesis Figure 1: Two-step synthesis via SₙAr displacement and Boc-deprotection. SM1 N-Boc-3-Hydroxypyrrolidine (Nucleophile) Int1 Intermediate: N-Boc-3-(3-Cl-4-NO2-phenoxy)pyrrolidine SM1->Int1 NaH, DMF 0°C to RT, 2h SM2 3-Chloro-4-nitrofluorobenzene (Electrophile) SM2->Int1 Prod Product: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Int1->Prod TFA/DCM Deprotection

Step-by-Step Protocol
Step 1: SₙAr Coupling

Objective: Form the ether linkage between the pyrrolidine and the nitrobenzene.

  • Preparation: In a flame-dried round-bottom flask, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq, e.g., 18.7 g) in anhydrous DMF (10 vol).

  • Activation: Cool to 0°C under N₂. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases. Why? This generates the highly nucleophilic alkoxide.

  • Addition: Dropwise add a solution of 3-chloro-4-nitrofluorobenzene (1.0 eq) in DMF. Note: The fluorine is the leaving group; it is highly activated by the para-nitro group.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will appear as a UV-active, yellow spot.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography to obtain tert-butyl 3-(3-chloro-4-nitrophenoxy)pyrrolidine-1-carboxylate.

Step 2: Boc-Deprotection

Objective: Reveal the secondary amine for downstream coupling.

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS (disappearance of Boc mass, appearance of M+H = 243).

  • Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 8. Extract with DCM/Isopropanol (3:1) to recover the free base.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Development (c-Met / ALK / ROS1)

This scaffold is a direct precursor to the "3-chloro-4-amino" warhead found in several clinical candidates.

  • Workflow: The nitro group is reduced (H₂, Pd/C or Fe/NH₄Cl) to an aniline. This aniline is then coupled to a kinase-binding core (e.g., aminopyridine, quinoline).

  • Example: In the development of VEGF/HGF inhibitors (e.g., Patent WO2005/030793), this moiety links the ATP-binding core to the solvent channel, modulating solubility and oral bioavailability.

GPCR Ligands (Dopamine D2)

As referenced in patent WO2016100940A1, this scaffold is used to synthesize Dopamine D2 receptor ligands .

  • Role: The pyrrolidine nitrogen is often substituted with a phenoxyethyl group, creating a "tail" that reaches into the secondary binding pocket of the GPCR, enhancing selectivity over D3 or D4 receptors.

Antibacterial Research (FabV Inhibitors)

The diaryl ether motif is essential for inhibiting FabV , an enoyl-ACP reductase in Pseudomonas aeruginosa.

  • Significance: The 3-chloro-4-nitro group mimics the substrate transition state, blocking fatty acid synthesis in resistant bacterial strains.

Part 5: References

  • Vertex Pharmaceuticals. (2016). Dopamine D2 receptor ligands. Patent WO2016100940A1. Link

  • Amgen Inc. (2005). Inhibitors of VEGF receptor and HGF receptor signaling. Patent WO2005030793A1. Link

  • BenchChem. (2025). 3-Chloro-4-nitrophenol as a Versatile Intermediate. Technical Note. Link

  • KU Leuven. (2019). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. Link

Sources

Exploratory

Technical Whitepaper: Strategic Exploration of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Scaffolds

This in-depth technical guide explores the chemical architecture, synthetic utility, and pharmacological potential of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its structural analogs. Content Type: Technical Deep Dive /...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the chemical architecture, synthetic utility, and pharmacological potential of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its structural analogs.

Content Type: Technical Deep Dive / Medicinal Chemistry Guide Core Subject: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (CAS: Analogous to 946726-78-9) Primary Application: Versatile intermediate for GPCR antagonists, kinase inhibitors, and antimicrobial agents.

Executive Summary

In the landscape of modern drug discovery, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its trifunctional nature :

  • The Pyrrolidine Ring: A non-planar, solubilizing vector that allows for precise stereochemical control (R/S) and nitrogen functionalization.

  • The Ether Linkage: A metabolic stability handle that positions the aromatic ring at a defined distance from the basic nitrogen.

  • The 3-Chloro-4-nitro Phenyl Moiety: A highly reactive "warhead precursor." The nitro group serves as a masked aniline for urea/amide formation, while the chlorine atom influences lipophilicity and electronic distribution, or serves as a handle for palladium-catalyzed cross-coupling.

This guide details the synthesis, derivatization, and biological profiling of this scaffold, providing researchers with a roadmap to utilize it in hit-to-lead optimization.

Chemical Architecture & SAR Logic

Structural Activity Relationship (SAR) Map

The molecule can be dissected into three zones of modification. Understanding these zones is critical for designing focused libraries.

  • Zone A (Pyrrolidine Nitrogen): The primary handle for optimizing pharmacokinetic (PK) properties. Alkylation or acylation here modulates basicity (pKa ~9.5) and blood-brain barrier (BBB) penetration.

  • Zone B (Chiral Center C-3): The ether linkage at C-3 introduces chirality. In many GPCR targets (e.g., Histamine H3, CCR2), the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to specific hydrophobic pocket interactions.

  • Zone C (The Aromatic Core): The 3-chloro-4-nitro substitution pattern is strategic. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (

    
    ) if needed, or more commonly, is reduced to an amine to create hydrogen-bonding motifs (ureas, sulfonamides).
    
Visualization: SAR Vectors

SAR_Map Core 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Core Scaffold ZoneA Zone A: Pyrrolidine Nitrogen (PK Modulation / Solubility) Target: Reductive Amination, Amidation Core->ZoneA ZoneB Zone B: C-3 Chiral Center (Stereoselectivity) Target: (S) vs (R) Enantiomers Core->ZoneB ZoneC Zone C: Phenyl Substituents (Electronic/Steric Tuning) Target: Nitro Reduction -> Urea/Amide Core->ZoneC Deriv1 CCR2 Antagonists (Amide Linkers) ZoneA->Deriv1 Deriv2 Antibacterial Agents (N-Aryl Derivatives) ZoneC->Deriv2

Figure 1: SAR Logic Map detailing the three primary vectors for chemical modification.

Synthetic Methodologies

To ensure high purity and enantiomeric excess (ee), the synthesis typically avoids direct


 on unactivated systems and instead utilizes the Mitsunobu Reaction .
Preferred Route: The Mitsunobu Coupling

This protocol allows for the retention of chirality (with inversion) starting from commercially available N-Boc-3-hydroxypyrrolidine.

Reagents:

  • Starting Material A: (S)-N-Boc-3-hydroxypyrrolidine (or (R)-enantiomer).

  • Starting Material B: 3-Chloro-4-nitrophenol.[1][2]

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol:

  • Preparation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 3-Chloro-4-nitrophenol (1.1 eq) in anhydrous THF (0.1 M) under

    
     atmosphere.
    
  • Activation: Cool the solution to 0°C. Add

    
     (1.2 eq).
    
  • Coupling: Add DIAD (1.2 eq) dropwise over 20 minutes to control the exotherm. The reaction turns yellow.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Concentrate in vacuo. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ) byproduct. Filter and purify the filtrate via flash chromatography (
    
    
    
    ).
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the free amine salt.

Alternative Route: Nucleophilic Aromatic Substitution ( )

Used when the phenyl ring is highly electron-deficient (e.g., if an additional fluoro group is present at the 2- or 6-position).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO at 80°C.

  • Note: This method may lead to partial racemization if harsh conditions are used.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: (S)-N-Boc-3-hydroxypyrrolidine + 3-Chloro-4-nitrophenol Mitsunobu Step 1: Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) *Inversion of Configuration* Start->Mitsunobu  Coupling   Intermediate Intermediate: (R)-3-(3-Chloro-4-nitrophenoxy)-N-Boc-pyrrolidine Mitsunobu->Intermediate  Purification   Deprotection Step 2: N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection  Acid Hydrolysis   Product Final Scaffold: (R)-3-(3-Chloro-4-nitrophenoxy)pyrrolidine salt Deprotection->Product  Isolation  

Figure 2: Synthetic pathway for the generation of the chiral scaffold via Mitsunobu coupling.

Derivatization Strategies & Biological Applications[4][5][6][7][8][9][10][11]

Once the core scaffold is synthesized, it serves as a branch point for two major therapeutic classes.

Pathway A: The "Aniline" Route (GPCR Antagonists)

The 4-nitro group is reduced to an aniline, which is then coupled to form ureas or amides. This motif is prevalent in CCR2 antagonists (anti-inflammatory) and Factor Xa inhibitors .

  • Reduction Protocol:

    
     in EtOH (reflux) or 
    
    
    
    (mild conditions to avoid dechlorination).
  • Coupling: React the resulting aniline with isocyanates to form ureas.

  • Mechanism: The urea moiety acts as a hydrogen bond donor/acceptor pair, often binding to the aspartate residue in GPCR transmembrane domains.

Pathway B: The "Pyrrolidine" Route (Antimicrobials)

The pyrrolidine nitrogen is functionalized with benzylic or heterocyclic groups.

  • Application: Inhibitors of bacterial cell wall synthesis (e.g., targeting PBP3 in Pseudomonas aeruginosa).

  • Protocol: Reductive amination with aryl aldehydes using

    
    .
    
Data Summary: Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight ~242.66 g/mol Fragment-like, ideal for growing
cLogP 2.1 – 2.5Good lipophilicity for membrane permeability
TPSA ~58 ŲHigh oral bioavailability potential
pKa (Pyrrolidine) ~9.4Basic; likely protonated at physiological pH
H-Bond Donors 1 (NH)Critical for receptor interaction

Experimental Protocols (Self-Validating Systems)

Protocol 5.1: Reduction of Nitro Group to Aniline

Use this protocol to convert the scaffold into a nucleophile for urea synthesis.

  • Setup: In a 100 mL round-bottom flask, dissolve 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (1.0 g, 4.1 mmol) in Ethanol (30 mL).

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (

    
    ) (4.6 g, 5.0 eq).
    
  • Reaction: Heat to reflux (80°C) for 3 hours. Monitor by TLC (the amine spot will be more polar and ninhydrin active).

  • Workup (Critical): Cool to RT. Pour into ice water. Basify with 1N NaOH to pH > 10. Extract with EtOAc (3 x 50 mL).

    • Validation Check: If an emulsion forms, filter through Celite to remove tin salts.

  • Drying: Dry organic layer over

    
    , filter, and concentrate. Yields the aniline intermediate as a brown oil/solid.
    
Protocol 5.2: Library Generation (Urea Formation)
  • Dissolve the aniline intermediate (0.1 mmol) in DCM (1 mL).

  • Add appropriate Isocyanate (0.11 mmol).

  • Stir at RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate. Filter and concentrate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18337166, 3-(3-Chlorophenyl)pyrrolidine. Retrieved from [Link]

  • Smith, A. et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. National Institutes of Health (PMC). Retrieved from [Link]

  • Bednarski, M. et al. (2016). Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonist.[3] Bioorganic & Medicinal Chemistry.[4][5][6][7][8] Retrieved from [Link]

Sources

Foundational

Commercial Availability &amp; Technical Guide: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

This guide addresses the sourcing, synthesis, and technical handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a specialized intermediate often utilized in medicinal chemistry for GPCR and kinase inhibitor scaffolds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the sourcing, synthesis, and technical handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a specialized intermediate often utilized in medicinal chemistry for GPCR and kinase inhibitor scaffolds.[1]

[1]

Executive Summary: Commercial Status

Current Market Status: Non-Stock / Custom Synthesis Only Unlike its fluorinated analogs (e.g., 3-(3-chloro-4-fluorophenoxy)pyrrolidine), the specific 3-chloro-4-nitro variant is not a standard catalog item at major global distributors (Sigma-Aldrich, Fisher, VWR).[1] It is classified as a "Make-to-Order" building block.[1]

Sourcing Decision Matrix

Researchers requiring this compound have two primary pathways: Custom Synthesis (Outsourced) or In-House Synthesis .[1]

SourcingStrategy Start Requirement: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine CheckStock Check Major Catalogs (Sigma, Enamine, Combi-Blocks) Start->CheckStock StockResult Result: Not In Stock CheckStock->StockResult Decision Decision Point: Time vs. Cost StockResult->Decision Outsource Option A: Custom Synthesis (CROs: WuXi, ChemPartner) Decision->Outsource Budget > Time InHouse Option B: In-House Synthesis (High Feasibility) Decision->InHouse Time > Budget OutsourceDetails Lead Time: 4-6 Weeks Cost: High ($2,000+ / 5g) Risk: Low Outsource->OutsourceDetails InHouseDetails Lead Time: 3-5 Days Cost: Low (<$200 / 5g) Risk: Moderate (Safety) InHouse->InHouseDetails

Figure 1: Sourcing decision tree highlighting the trade-off between lead time and resource allocation.

Technical Profile & Scaffold Analysis

This compound serves as a critical pharmacophore linker .[1] The pyrrolidine nitrogen offers a handle for reductive amination or amide coupling, while the nitro group is a "masked" aniline, ready for reduction to form bi-aryl amine systems common in kinase inhibitors.[1]

PropertySpecification
Chemical Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol
LogP (Predicted) ~1.8 (Lipophilic, good membrane permeability)
pKa (Pyrrolidine) ~9.5 (Secondary amine)
Stereochemistry Available as Racemic, (R)-, or (S)- enantiomers depending on starting material.[1][2]

In-House Synthesis Protocol (Recommended)

Given the commercial scarcity, in-house synthesis is the most efficient strategy.[1] The route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by acidolytic deprotection.[1]

Reaction Pathway

The synthesis relies on the high reactivity of 3-chloro-4-nitrofluorobenzene .[1] The fluorine atom, located para to the nitro group, is a superior leaving group compared to chlorine, ensuring regioselectivity at the 4-position relative to the nitro group (or 1-position relative to the ring).[1]

SynthesisRoute SM1 N-Boc-3-pyrrolidinol (Nucleophile) Intermediate Intermediate: N-Boc-3-(3-Cl-4-NO2-phenoxy)pyrrolidine SM1->Intermediate Step 1: SnAr Coupling SM2 3-Chloro-4-nitrofluorobenzene (Electrophile) SM2->Intermediate Product Target Product: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (HCl Salt or Free Base) Intermediate->Product Step 2: Deprotection Reagents1 NaH (60%), DMF 0°C to RT, 2h Reagents2 4M HCl in Dioxane or TFA/DCM

Figure 2: Two-step synthetic pathway yielding the target scaffold from commodity precursors.

Step-by-Step Methodology
Step 1: SNAr Coupling

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.0 equiv) [CAS: 101469-92-5][1]

  • 3-Chloro-4-nitrofluorobenzene (1.1 equiv) [CAS: 350-30-1][1]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1]

  • Solvent: Anhydrous DMF or THF

Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DMF (0.2 M). Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Note: H₂ gas is generated; ensure venting.

  • Addition: Add 3-chloro-4-nitrofluorobenzene dropwise (dissolved in minimal DMF).

  • Reaction: Allow warming to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1]

  • Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water and brine (critical to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with 10-30% EtOAc in Hexanes.[1]

Step 2: Boc-Deprotection

Protocol:

  • Dissolve the intermediate in 1,4-dioxane (or DCM).[1]

  • Add 4M HCl in dioxane (5–10 equiv) at 0°C.

  • Stir at RT for 2 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]

  • Isolation: Filter the solid and wash with Et₂O.[1] If no solid forms, concentrate to dryness to obtain the crude HCl salt.[1]

Quality Control & Validation

To ensure data integrity for downstream biological assays, the compound must meet specific QC criteria.

TestAcceptance CriteriaMethod
1H NMR (DMSO-d₆) Consistent structure; integration matches 3 aromatic protons, 7 pyrrolidine protons.400 MHz+ NMR
LCMS Purity >95% (UV 254 nm)Reverse Phase C18
Appearance White to pale yellow solid (HCl salt)Visual Inspection
Residual Solvent <5000 ppm (DMF/EtOAc)GC-Headspace or 1H NMR

Mechanistic Note: The chlorine atom at the 3-position is significantly less reactive than the fluorine at the 4-position (activated by the para-nitro group).[1] However, avoid using excessive heat (>80°C) during the SNAr step to prevent minor side reactions at the chlorine site [1].[1]

Safety & Handling

  • Nitroaromatics: While this specific compound is stable, nitro-substituted aromatics can be energetic.[1] Avoid heating crude reaction mixtures to dryness if unreacted reagents are present.[1]

  • Sodium Hydride: Reacts violently with water.[1] Use inert atmosphere (Argon/Nitrogen).[1][3]

  • Skin Sensitization: Benzylic halides and nitro-compounds are potential sensitizers.[1] Handle with nitrile gloves and work in a fume hood.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms : Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine. Chemical Reviews, 49(2), 273-412.[1] Link[1]

  • Pyrrolidine Scaffold Synthesis : Campos, K. R., et al. (2006).[1] Enantioselective Synthesis of 3-Aryl-pyrrolidines. Journal of the American Chemical Society, 128(11), 3538-3539.[1] Link[1]

  • Precursor Availability (3-Chloro-4-nitrofluorobenzene) : PubChem Compound Summary for CID 67677.[1] Link[1]

  • Boc-Deprotection Standards : Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in the Laboratory

Section 1: Hazard Identification and Risk Assessment 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a molecule that combines three distinct structural motifs, each contributing to its overall hazard profile: a chlorinated aro...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Risk Assessment

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a molecule that combines three distinct structural motifs, each contributing to its overall hazard profile: a chlorinated aromatic ring, a nitro group, and a pyrrolidine ring. A thorough risk assessment must consider the potential hazards associated with each of these components.

  • Chlorinated Aromatic Compounds: This class of chemicals can exhibit varying levels of toxicity. Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage[1]. It is prudent to handle all chlorinated aromatic compounds with care to minimize exposure[1].

  • Nitroaromatic Compounds: Nitroaromatic compounds are widely recognized for their potential toxicity, with many being classified as "Priority Pollutants" by the United States Environmental Protection Agency (USEPA)[2]. Their toxic effects can include mutagenicity, carcinogenicity, and the ability to cause significant environmental harm[3][4]. Overexposure can lead to serious health issues, including organ damage and neurological disorders[2]. The toxicity of nitroaromatic compounds is often linked to the number of nitro groups and their electrophilic reactivity[5].

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives are cyclic secondary amines. Pyrrolidine itself is a flammable liquid and vapor that can cause severe skin and eye burns[6][7][8][9]. It is harmful if swallowed, inhaled, or absorbed through the skin[7][10].

Given the combined structural features of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, it should be treated as a potentially hazardous substance with acute and chronic health risks. All handling should be conducted with the assumption that the compound is toxic, irritant, and potentially harmful to the environment.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors[1][11].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

PPE ItemSpecificationsRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles during procedures with a higher risk of splashes.[1][12]To protect against accidental splashes of the compound or its solutions, which could cause severe eye irritation or damage.
Hand Protection Nitrile gloves are generally suitable for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or Viton®. Always inspect gloves for tears or holes before use.[12][13]To prevent skin absorption, which is a potential route of exposure for aromatic and amine compounds.[7]
Body Protection A buttoned, flame-resistant lab coat is required. For larger quantities or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1][11]To protect the skin and clothing from contamination.
Respiratory Protection While working in a fume hood should be sufficient, if there is a potential for exposure above established limits, a respirator may be necessary. The type of respirator should be determined by a qualified safety professional.[1]To prevent inhalation of airborne particles or aerosols.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the long-term integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Never smell chemicals to identify them[12]. Use appropriate tools for all transfers to avoid direct contact[11].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[11][14]. Do not eat, drink, or apply cosmetics in the laboratory[14].

  • Labeling: All containers holding 3-(3-Chloro-4-nitrophenoxy)pyrrolidine must be clearly labeled with the chemical name and appropriate hazard warnings[11].

Storage
  • Containers: Store the compound in a tightly sealed, properly labeled container[1].

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[15].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[7][9].

Section 4: Experimental Workflows

The following diagrams illustrate the logical flow of key laboratory procedures involving 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Weighing_and_Dissolving_Workflow Figure 1: Workflow for Weighing and Dissolving cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Tare Balance with Weighing Paper B->C D Carefully Weigh Compound C->D E Transfer Compound to Beaker D->E F Add Solvent and Stir to Dissolve E->F G Dispose of Contaminated Weighing Paper F->G H Clean Spatula and Work Area G->H I Remove and Dispose of Gloves H->I J Wash Hands Thoroughly I->J

Caption: Workflow for weighing and dissolving the compound.

Section 5: Spill and Emergency Response

Prompt and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space[1].

  • Containment: For small spills, use a spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Wearing full PPE, carefully clean up the spill, working from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste container[1].

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water[1].

Emergency_Response_Decision_Tree Figure 2: Emergency Response Decision Tree Start Incident Occurs Spill Chemical Spill Start->Spill Exposure Personnel Exposure Start->Exposure SmallSpill Small and Contained? Spill->SmallSpill SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion LargeSpill Evacuate and Call Emergency Services SmallSpill->LargeSpill No Cleanup Clean with Spill Kit and Full PPE SmallSpill->Cleanup Yes FlushSkin Flush with Water for 15 min, Remove Contaminated Clothing SkinContact->FlushSkin FlushEyes Flush with Eyewash for 15 min EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir MedicalAttention Seek Immediate Medical Attention Ingestion->MedicalAttention FlushSkin->MedicalAttention FlushEyes->MedicalAttention FreshAir->MedicalAttention

Caption: Decision tree for emergency response procedures.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing[1][7]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[7]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[7]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[7]. Seek immediate medical attention.

Section 6: Disposal Considerations

All waste containing 3-(3-Chloro-4-nitrophenoxy)pyrrolidine must be treated as hazardous waste.

  • Waste Containers: Dispose of all contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers[1].

  • Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • PubChem. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Academic. (2017, August 1). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Pubmed. (2006, May 15). Structure-toxicity relationships of nitroaromatic compounds. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PYRROLIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Retrieved from [Link]

  • ChemSupply Australia. (2021, December 13). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Nitrophenyl bD-lactopyranoside ≥95. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside. Retrieved from [Link]

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

Sources

Foundational

solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in Common Organic Solvents This guide provides a comprehensive framework for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in a range of common organic solvents. Given the absence of publicly available empirical solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from discovery to clinical application. For a molecule like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, which holds potential as a pharmaceutical intermediate or active ingredient, understanding its solubility is paramount. This knowledge dictates crucial downstream processes, including reaction kinetics, purification, formulation, and ultimately, bioavailability.[1][2] A comprehensive solubility profile in various organic solvents is the first step in developing robust crystallization processes, enabling polymorph screening, and designing suitable analytical methods.[1]

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[3][4] An analysis of the molecular structure of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine provides critical insights into its expected solubility behavior.

3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Caption: Molecular structure of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

  • Polar Moieties : The molecule possesses several polar functional groups that will strongly influence its solubility. The nitro group (-NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The ether linkage (-O-) and the secondary amine (-NH-) in the pyrrolidine ring also contribute to the molecule's polarity. The pyrrolidine ring itself, being a saturated heterocycle, is miscible with water and most organic solvents.[5]

  • Hydrogen Bonding Capability : The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a critical factor in determining solubility in protic solvents like alcohols.[6][7] The interplay between intermolecular hydrogen bonding (solute-solvent) and intramolecular forces will dictate the extent of dissolution.[6]

  • Nonpolar Regions : The chlorophenyl ring is the primary nonpolar region of the molecule. This aromatic system will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

Predicted Solubility Profile:

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility : Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility : Likely in polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding. Solubility may decrease with increasing alkyl chain length of the alcohol due to a decrease in solvent polarity.

  • Moderate Solubility : In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane (DCM).

  • Low to Negligible Solubility : Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

While predictive models and structural analysis provide a valuable starting point, empirical determination remains the gold standard.[8][9] The following section outlines a robust, step-by-step protocol for determining the solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. The shake-flask method is presented here as it is a reliable and widely used technique for generating thermodynamic solubility data.[2][10]

Materials and Equipment
  • 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (solid form, high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent in a vial. prep2 Seal vials tightly. prep1->prep2 equil Agitate at a constant temperature for 24-48 hours to reach equilibrium. prep2->equil sep1 Allow vials to stand to let undissolved solid settle. equil->sep1 sep2 Centrifuge to ensure clear separation of solid and supernatant. sep1->sep2 an1 Carefully withdraw an aliquot of the supernatant. sep2->an1 an2 Filter the aliquot using a syringe filter. an1->an2 an3 Dilute the filtered sample to a known volume. an2->an3 an4 Quantify concentration using a calibrated HPLC method. an3->an4

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Standard Solutions : Prepare a series of standard solutions of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine of known concentrations in a suitable solvent (e.g., acetonitrile or methanol). These will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation : Add an excess amount of solid 3-(3-Chloro-4-nitrophenoxy)pyrrolidine to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Solvent Addition : Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the vials.

  • Equilibration : Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to rest at the same constant temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

  • Sampling and Dilution : Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification : Analyze the diluted samples by HPLC. Use the previously generated calibration curve to determine the concentration of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in the diluted samples.

  • Calculation : Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine at 25 °C

Solvent CategorySolventDielectric Constant (ε)Solubility (mg/mL)
Nonpolar n-Hexane1.88Experimental Data
Toluene2.38Experimental Data
Polar Aprotic Dichloromethane9.08Experimental Data
Ethyl Acetate6.02Experimental Data
Acetone20.7Experimental Data
Acetonitrile37.5Experimental Data
Dimethylformamide (DMF)36.7Experimental Data
Dimethyl Sulfoxide (DMSO)46.7Experimental Data
Polar Protic Isopropanol19.9Experimental Data
Ethanol24.5Experimental Data
Methanol32.7Experimental Data

Note: Dielectric constants are approximate values and can vary with temperature.

The interpretation of this data will validate or refine the initial predictions based on molecular structure. A strong correlation between solvent polarity (as indicated by the dielectric constant) and solubility would be expected. Deviations from this trend can often be explained by specific solute-solvent interactions, such as hydrogen bonding.

Conclusion

This technical guide provides a comprehensive methodology for assessing the . By combining theoretical structural analysis with a rigorous experimental protocol, researchers can generate a reliable solubility profile. This foundational data is indispensable for the rational design of subsequent research and development activities, including chemical synthesis, purification, and formulation, ultimately accelerating the progression of promising compounds in the drug development pipeline.

References

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  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. (2024). ChemRxiv. Available at: [Link]

  • Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. (2025). Journal of Chemical Information and Modeling. Available at: [Link]

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  • The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. (n.d.). RSC Publishing. Available at: [Link]

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  • Solubility factors when choosing a solvent. (2020). Labclinics. Available at: [Link]

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Exploratory

A Technical Guide to the Theoretical Modeling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: From Static Structure to Dynamic Behavior

Preamble: The Imperative for In Silico Characterization In modern drug discovery, the path from a promising chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. Small molecules like 3...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for In Silico Characterization

In modern drug discovery, the path from a promising chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. Small molecules like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, which incorporate several key pharmacophoric features—a flexible pyrrolidine ring, a halogenated aromatic system, and a nitro group—present a complex structural and electronic profile.[1][2] Understanding this profile at a granular, sub-atomic level is paramount for predicting its biological activity, metabolic fate, and potential for optimization.[3][4][5]

This technical guide eschews a conventional, rigid template in favor of a logically flowing narrative designed for researchers, computational chemists, and drug development professionals. It provides a comprehensive, field-proven framework for the theoretical modeling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. Our approach is grounded in first-principles quantum mechanics and classical molecular dynamics, providing a holistic view of the molecule's properties. We will not only detail the protocols but also elucidate the scientific rationale behind each methodological choice, ensuring a self-validating and robust computational strategy.

Part I: The Computational Workflow: A Strategic Overview

The theoretical characterization of a flexible small molecule requires a multi-faceted approach. A static, single-conformation model is insufficient to capture the molecule's behavior. Instead, we must explore its conformational landscape, pinpoint the most stable structures, and then probe their electronic properties and dynamic behavior in a simulated physiological environment.

The workflow described herein is a robust, industry-standard process that balances computational accuracy with practical feasibility.

G cluster_0 Initial Structure & Conformation cluster_1 Quantum Mechanics (QM) Refinement cluster_2 Property & Interaction Analysis cluster_3 Dynamic Simulation A 1. 2D to 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B C 3. Clustering & Selection of Low-Energy Conformers B->C D 4. DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) C->D E 5. Vibrational Frequency Analysis (Confirmation of Minima) D->E F 6. Single-Point Energy Calculation (Higher Level of Theory, optional) D->F I 9. Molecular Dynamics (MD) Setup (Solvation & Force Field Parametrization) D->I G 7. Electronic Properties Analysis (HOMO/LUMO, MEP) E->G F->G H 8. QTAIM Analysis (Intra- & Intermolecular Interactions) G->H J 10. MD Simulation (Equilibration & Production Run) I->J

Caption: Computational workflow for the comprehensive modeling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Part II: Foundational Analysis: Geometry and Conformational Space

The structural flexibility of the title compound originates from two primary sources: the pseudorotation of the pyrrolidine ring and the rotation around the C-O-C ether linkage.[6][7] A thorough conformational analysis is therefore not an optional step but a mandatory prerequisite for meaningful results.[8]

Protocol 1: Conformational Search and Optimization
  • Initial Structure Generation:

    • Draw the 2D structure of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in a chemical drawing program (e.g., ChemDraw) and convert it to a preliminary 3D structure.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step cleans up unrealistic bond lengths and angles.

  • Systematic Conformational Search:

    • Rationale: To avoid focusing on a single, potentially high-energy local minimum, a systematic search of the conformational space is essential. A mixed Monte Carlo/low-mode search algorithm is highly effective for this purpose.

    • Execution: Using a package like MacroModel or Spartan, perform a conformational search by systematically rotating the key dihedral angles (C-O-C-C and the pyrrolidine ring torsions). Save all unique conformers within a defined energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization and Validation:

    • Rationale: Molecular mechanics is fast but lacks the accuracy of quantum mechanics. The low-energy conformers identified must be re-optimized using Density Functional Theory (DFT) for reliable geometries and energies.[9][10] We select the B3LYP functional for its proven balance of cost and accuracy for organic molecules, augmented with Grimme's D3 dispersion correction (B3LYP-D3) to properly account for non-covalent interactions. A triple-zeta basis set like 6-311+G(d,p) provides sufficient flexibility for an accurate description of the electron density.[11]

    • Step-by-Step: a. For each selected conformer from step 2, submit a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP-D3/6-311+G(d,p)). b. The optimization calculation finds the nearest stationary point on the potential energy surface. c. The frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) for accurate thermodynamic analysis. d. Analyze the resulting energies (including ZPVE correction) to identify the global minimum and the relative energies of other stable conformers.

Expected Geometric Insights

The DFT-optimized structure of the lowest energy conformer will provide key geometric parameters. Particular attention should be paid to:

  • Pyrrolidine Ring Pucker: The pyrrolidine ring typically adopts an "envelope" or "twisted" conformation to minimize steric strain.[6][7] The specific pucker (e.g., Cγ-exo or Cγ-endo) will be determined by the substitution pattern.

  • Dihedral Angle (Ar-O-C-Pyrrolidine): This angle dictates the spatial relationship between the aromatic ring and the pyrrolidine moiety, which is critical for defining the molecule's overall shape and how it might fit into a protein binding pocket.

ParameterExpected Value RangeSignificance
C-Cl Bond Length~1.74 - 1.76 ÅStandard for chlorobenzene derivatives.
C-NO₂ Bond Length~1.47 - 1.49 ÅReflects the electron-withdrawing nature of the group.
C-O (Aromatic)~1.36 - 1.38 ÅShorter than aliphatic C-O due to resonance.
C-O (Aliphatic)~1.42 - 1.44 ÅTypical single bond ether linkage.
Pyrrolidine Puckering AngleVariableDefines the 3D shape of the saturated ring system.

Part III: Electronic Structure and Reactivity

With the optimized, low-energy structure confirmed, we can now probe its electronic landscape. This analysis is crucial for understanding the molecule's reactivity, polarity, and potential sites for intermolecular interactions—the very essence of molecular recognition in biological systems.

Protocol 2: Analysis of Electronic Properties
  • Frontier Molecular Orbitals (FMOs):

    • Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

    • Execution: Visualize the HOMO and LUMO isosurfaces. Typically, the HOMO will be localized on electron-rich regions (like the phenoxy oxygen and the aromatic ring), while the LUMO will be concentrated on the electron-deficient nitroaromatic system.

  • Molecular Electrostatic Potential (MEP):

    • Rationale: The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to where the molecule is electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

    • Execution: Generate the MEP surface. We expect to see negative potential (red/yellow) around the nitro-group oxygens and the phenoxy oxygen, indicating sites for favorable interactions with electrophiles or hydrogen bond donors. Positive potential (blue) is expected near the pyrrolidine N-H proton and, significantly, on the chlorine atom along the C-Cl bond axis (the "sigma-hole"), which is characteristic of a halogen bond donor.[12]

Table of Calculated Electronic Properties
PropertyPredicted ValueInterpretation
HOMO Energy~ -7.0 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy~ -2.5 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap~ 4.5 eVSuggests moderate chemical stability.
Dipole Moment~ 5-7 DebyeA high value, indicating a highly polar molecule.

Part IV: Deconstructing Non-Covalent Interactions with QTAIM

While the MEP provides a qualitative picture of interaction sites, the Quantum Theory of Atoms in Molecules (QTAIM) offers a quantitative method to identify and characterize chemical bonds and other significant atomic interactions.[13] It is exceptionally powerful for analyzing weaker, non-covalent interactions like hydrogen and halogen bonds that govern drug-receptor binding.[14][15]

Protocol 3: QTAIM Analysis
  • Wavefunction Analysis:

    • Rationale: QTAIM analysis is performed on the electron density (ρ(r)) derived from the high-quality DFT wavefunction. The topology of the electron density reveals critical points that define atomic interactions.

    • Execution: Using a program like AIMAll, analyze the wavefunction file from the optimized DFT calculation. The analysis will locate bond critical points (BCPs) between atoms.

  • Interpreting BCP Properties:

    • The presence of a BCP and its associated bond path between two atoms is a necessary condition for an interaction. For non-covalent interactions, the properties at the BCP are key.

    • Electron Density (ρ): A small value (e.g., 0.002 - 0.04 a.u.) is characteristic of closed-shell interactions (hydrogen/halogen bonds).

    • Laplacian of Electron Density (∇²ρ): A positive value indicates charge depletion at the BCP, typical of non-covalent interactions.

    • Total Energy Density (H): A small negative value for H is indicative of some covalent character, often seen in stronger hydrogen and halogen bonds.

G cluster_interactions Key Potential Interaction Sites mol 3-(3-Chloro-4-nitrophenoxy)pyrrolidine HBA H-Bond Acceptors (Nitro O, Ether O) mol->HBA HBD H-Bond Donor (Pyrrolidine N-H) mol->HBD XB Halogen Bond Donor (Chlorine σ-hole) mol->XB

Caption: Key non-covalent interaction sites on the molecule predicted by electronic structure analysis.

Part V: Simulating Dynamic Behavior in Solution

Static quantum mechanical models provide invaluable information about inherent molecular properties. However, to understand how the molecule behaves in a dynamic, solvated environment representative of physiological conditions, we must turn to Molecular Dynamics (MD) simulations.[16][17][18] MD allows us to observe conformational flexibility, solvation effects, and the stability of intramolecular interactions over time.

Protocol 4: Aqueous Phase Molecular Dynamics Simulation
  • System Preparation:

    • Force Field Assignment: Select a suitable force field for organic molecules (e.g., GAFF or OPLS-AA). Generate partial atomic charges for the molecule using a quantum mechanical approach (e.g., RESP or Merz-Kollman) based on the DFT-calculated electrostatic potential. This step is critical for accurately modeling electrostatic interactions.

    • Solvation: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the molecule does not interact with its own image across the boundary.

    • Neutralization: Add counter-ions if the molecule is charged to ensure the overall system is neutral.

  • Simulation Execution:

    • Minimization: Perform an energy minimization of the entire system to remove any steric clashes, particularly between the solute and solvent.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then run a simulation under constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate. Monitor properties like temperature, pressure, and density to ensure they have stabilized.

    • Production Run: Once equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to adequately sample the conformational space.[16] Save the atomic coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Conformational Stability: Calculate the Root Mean Square Deviation (RMSD) of the solute's heavy atoms over time to assess its structural stability and major conformational transitions.

    • Intramolecular Interactions: Analyze the trajectory to determine the persistence of any potential intramolecular hydrogen bonds identified in the static analysis.

    • Solvation Shell: Analyze the radial distribution function (RDF) of water molecules around key functional groups (e.g., the nitro group, the N-H group) to understand how the molecule is solvated.

Conclusion and Application in Drug Development

This in-depth theoretical modeling provides a multi-dimensional portrait of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. By combining conformational analysis, high-level quantum mechanics, and dynamic simulations, we generate a wealth of data that directly informs the drug development process.[19][20]

The identified stable conformers reveal the accessible 3D shapes the molecule can adopt to engage with a biological target. The electronic property analysis pinpoints the specific atoms and functional groups (H-bond donors/acceptors, halogen bond donor) that are likely to form the critical interactions responsible for binding affinity and selectivity. Finally, MD simulations provide a reality check, confirming whether these structural features and interactions are stable in a dynamic, aqueous environment. This collective insight is indispensable for structure-based drug design, guiding the rational optimization of lead compounds to enhance potency and improve pharmacokinetic properties.

References

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  • A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. (N.D.). NIH National Library of Medicine. [Link]

  • Halogen and Hydrogen Bonding in Halogenabenzene/NH 3 Complexes Compared Using Next-Generation QTAIM. (2019). MDPI. [Link]

  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. (N.D.). Scholars Research Library. [Link]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate. [Link]

  • Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. (2024). Royal Society of Chemistry. [Link]

  • STRUCTURAL SYNTHESIS OF SMALL MOLECULE DRUG CANDIDATES. (N.D.). Semantic Scholar. [Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. (2002). ACS Publications. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. [Link]

  • QTAIM characteristics of halogen bond and related interactions. (2012). PubMed. [Link]

  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. (N.D.). Scholars Research Library. [Link]

  • Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (N.D.). DigitalCommons@EMU. [Link]

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  • Advancements in small molecule drug design: A structural perspective. (N.D.). NIH National Library of Medicine. [Link]

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  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed. [Link]

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  • The nature of halogen bonding: insights from interacting quantum atoms and source function studies. (2025). IUCr Journals. [Link]

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  • Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chl. (2013). ResearchGate. [Link]

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  • Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - 1,3,2 λ5 –benzoxaphosphinin-2-one derivatives. (N.D.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectroscopic (FTIR and Raman), and Theoretical (DFT) Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. (2022). SciSpace. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (N.D.). NIH National Library of Medicine. [Link]

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  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. (N.D.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Diversification of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Executive Summary & Pharmacophore Analysis This application note details the synthetic utility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a trifunctional scaffold offering high-value versatility for medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

This application note details the synthetic utility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a trifunctional scaffold offering high-value versatility for medicinal chemistry programs.

Unlike simple building blocks, this molecule contains three distinct "reactivity handles" that allow for the rapid generation of diverse chemical libraries. It is a privileged structure found in Nav1.8 inhibitors (pain management), H3 histamine antagonists , and various kinase inhibitors .

The Trifunctional Core
  • Pyrrolidine Nitrogen (

    
    ):  A highly nucleophilic secondary amine suitable for rapid library expansion via amidation, urea formation, or reductive amination.
    
  • Aryl Chloride (

    
    ):  Positioned ortho to the nitro group, this chloride is electronically activated, making it a prime candidate for Nucleophilic Aromatic Substitution (
    
    
    
    ) or Palladium-catalyzed cross-coupling.
  • Nitro Group: A latent aniline equivalent. Upon chemoselective reduction, it unlocks routes to benzimidazoles, quinoxalines, and solubilizing aniline derivatives.

Strategic Reactivity Map

The following workflow illustrates the logical order of operations to maximize yield and structural diversity.

G Start Scaffold: 3-(3-Chloro-4-nitrophenoxy) pyrrolidine Path1 Path A: N-Capping (Ureas/Amides) Start->Path1 1. Electrophile (R-COCl / R-NCO) Path2 Path B: Core Mutation (SnAr Displacement) Start->Path2 2. Primary Amine (Heat, Base) Redux Nitro Reduction (Chemoselective) Start->Redux 3. Direct Reduction Prod1 Library A: N-Functionalized Scaffolds Path1->Prod1 Inter1 Intermediate: 3-Amino-4-nitro analogs Path2->Inter1 Inter1->Redux SnCl2 / EtOH Cyclize Cyclization: Benzimidazoles Redux->Cyclize R-CHO / Ox

Figure 1: Divergent synthesis workflow. Path A focuses on peripheral decoration, while Path B alters the aromatic core properties.

Protocol Module A: Pyrrolidine Functionalization (N-Capping)

Objective: To neutralize the basic secondary amine and introduce lipophilic or polar vectors for ADME optimization. Mechanism: Nucleophilic acyl substitution or addition.

Method A1: Urea Synthesis (High-Throughput Compatible)

Ureas are preferred in drug discovery for their hydrolytic stability and hydrogen-bonding capability.

Reagents:

  • Scaffold: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (1.0 equiv)

  • Reactant: Aryl/Alkyl Isocyanate (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM in a 20 mL scintillation vial.

  • Base Addition: Add DIPEA (1.5 mmol). Note: If starting with the HCl salt of the scaffold, increase DIPEA to 2.5 mmol.

  • Addition: Add the isocyanate (1.1 mmol) dropwise at

    
     (ice bath).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash the organic layer with 1M HCl (remove unreacted scaffold) followed by saturated

    
    .
    
  • Isolation: Dry over

    
    , filter, and concentrate. Most ureas crystallize upon trituration with diethyl ether.
    

Protocol Module B: Core Mutation via

Objective: To replace the chlorine atom with a diversity element before reducing the nitro group. Scientific Rationale: The nitro group at position 4 activates the chlorine at position 3 toward nucleophilic attack. The ether linkage at position 1 is also activated (para to nitro), but chlorine is a superior leaving group, ensuring regioselectivity under controlled conditions [1].

Reagents:

  • Substrate:

    
    -Boc protected scaffold (Recommended to prevent polymerization) or N-capped derivative from Module A.
    
  • Nucleophile: Primary or Secondary Amine (2.0 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Protocol:

  • Setup: In a pressure tube, dissolve the substrate (1.0 mmol) in DMF (3 mL).

  • Activation: Add

    
     (3.0 mmol) and the amine nucleophile (2.0 mmol).
    
  • Thermal Cycle: Heat to

    
     for 4–12 hours.
    
    • Critical Checkpoint: Do not exceed

      
      . Higher temperatures risk displacing the phenoxy ether, cleaving the scaffold [2].
      
  • Workup: Dilute with Ethyl Acetate (30 mL) and wash extensively with water (

    
    ) to remove DMF.
    
  • Purification: Flash chromatography is usually required to separate the product (yellow/orange solid) from trace hydrolysis byproducts.

Protocol Module C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the aryl chlorine (hydrodehalogenation). Challenge: Standard catalytic hydrogenation (


) often strips aryl chlorides.[1]
Recommended Method: Tin(II) Chloride Reduction

This method is highly chemoselective for nitro groups in the presence of halogens [3].

Table 1: Reduction Conditions Comparison

MethodReagentsConditionsRisk of DechlorinationRecommendation
Stannous Chloride

EtOH, Reflux, 2hLow Primary Choice
Iron Powder

EtOH/H2O, RefluxLowSecondary Choice
Catalytic Hydrog.

MeOH, RTHigh Avoid
Sulfided Pt/C

EtOAc, RTLowGood for scale-up

Step-by-Step Protocol (


 Method): 
  • Dissolution: Dissolve the nitro compound (1.0 mmol) in Ethanol (10 mL).

  • Reagent Addition: Add

    
     (5.0 mmol, 5 equiv).
    
  • Reflux: Heat to

    
     for 2 hours. The solution will turn from yellow to clear/slight suspension.
    
  • Quench (Critical): Cool to RT. Pour into ice water. Neutralize with saturated

    
     until pH 8.
    
    • Observation: A thick white precipitate (tin salts) will form.

  • Extraction: Filter the slurry through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate.[1]

  • Stability: The resulting aniline is oxidation-sensitive. Use immediately in the next step.

Protocol Module D: Benzimidazole Synthesis ("The Hero Workflow")

Objective: Create a fused bicyclic system. This is the highest-value transformation for this scaffold, mimicking structures found in antihistamines and kinase inhibitors [4].

Prerequisite: This reaction requires the 3-amino-4-nitrophenoxy intermediate (from Module B, where Cl was displaced by a primary amine) followed by reduction to the ortho-diamine .

Reagents:

  • Substrate: 1,2-diamine derivative of the scaffold.[2]

  • Electrophile: Benzaldehyde derivative (1.0 equiv).

  • Oxidant:

    
     (Sodium metabisulfite) or air.[2]
    
  • Solvent: DMF or Ethanol.

Step-by-Step Protocol:

  • Condensation: Dissolve the fresh ortho-diamine (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (5 mL).

  • Cyclization: Add

    
     (1.2 mmol).
    
  • Heat: Stir at

    
     for 4 hours.
    
  • Workup: Pour into crushed ice. The benzimidazole product often precipitates as a solid. Filter and wash with water.

Quality Control & Validation

To ensure the integrity of the synthesized compounds, verify the following NMR diagnostic signals (


 NMR, 400 MHz, DMSO-

):
  • Loss of Chlorine (Module B Check): If

    
     was successful, the specific splitting pattern of the 1,2,4-trisubstituted ring will change.
    
  • Nitro Reduction: Look for the disappearance of the aromatic protons shifted downfield by the nitro group (

    
     8.0–8.3 ppm) and the appearance of a broad singlet (
    
    
    
    ) around
    
    
    4.0–5.5 ppm.
  • Scaffold Integrity: Ensure the pyrrolidine protons (

    
     1.7–3.5 ppm) remain intact. Cleavage of the ether linkage results in the loss of the aromatic signals entirely from the pyrrolidine fraction.
    

References

  • Nucleophilic Arom

    
    ) Mechanism & Regioselectivity 
    
    • Source: Wikipedia / Organic Chemistry Portal
    • Context: Explains the activation of the ortho-chlorine by the nitro group.[3]

  • Selectivity in Nitrophenyl Ethers

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Title: Steric and electronic effects on the mechanism of nucleophilic substitution...[4]

    • Context: Discusses reaction rates and displacement risks in nitrophenyl ethers.
  • Chemoselective Nitro Reduction Protocols

    • Source: Common Organic Chemistry / BenchChem
    • Title: Selective reduction of aromatic nitro compounds with stannous chloride.[5][6]

    • Context: Valid

      
       as the reagent of choice to avoid dehalogenation.[1]
      
  • Benzimidazole Synthesis

    • Source: RSC Advances / NIH
    • Title: Benzimidazole chemistry in oncology: recent developments in synthesis.
    • Context: Provides the oxidative cycliz

Sources

Application

Application Note: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Versatile Scaffold in Medicinal Chemistry

[1] Executive Summary In the landscape of modern drug discovery, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine represents a high-value "privileged scaffold." It serves as a critical intermediate in the synthesis of ligands for...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of modern drug discovery, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine represents a high-value "privileged scaffold." It serves as a critical intermediate in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3 and Muscarinic receptors—and as a core fragment for kinase inhibitor libraries.

This guide details the strategic application of this scaffold, focusing on its role as a bifunctional core : the pyrrolidine ring provides a solubilizing, vector-defined amine handle, while the 3-chloro-4-nitrophenoxy moiety acts as an electrophilic aromatic "warhead" precursor. We provide validated protocols for its synthesis, functionalization, and integration into Fragment-Based Drug Discovery (FBDD) workflows.

Structural Rationale & Mechanistic Insight

The "Privileged" Architecture

The utility of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine stems from its specific structural attributes that address common ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges:

  • The Ether Linkage: unlike esters or amides, the aryl-ether bond is metabolically stable against plasma esterases, providing a robust linker between the aliphatic amine and the aromatic core.

  • The Pyrrolidine Vector: The 3-substituted pyrrolidine introduces chirality (if resolved) and a defined vector that projects substituents out of the plane, increasing

    
     character (Fsp3). Higher Fsp3 correlates with improved clinical success by enhancing solubility and reducing "flat" aromatic stacking [1].[1]
    
  • The 3-Chloro-4-Nitro Motif:

    • Chlorine (C3): Increases lipophilicity (

      
      ) for membrane permeability and blocks metabolic oxidation at the ortho position.
      
    • Nitro (C4): Acts as a "masked" amine. While the nitro group itself can be a metabolic liability (toxicophore), its primary value is as a precursor to the aniline , which serves as a universal attachment point for ureas, amides, or heterocycles.

Target Class Applications[1][2][3][4]
  • Histamine H3 Antagonists: The basic pyrrolidine nitrogen mimics the histamine ethylamine tail, while the aryloxy moiety accesses the hydrophobic pocket of the receptor.

  • Kinase Inhibitors: The scaffold is frequently used to target the hinge region, where the reduced aniline can form key hydrogen bonds with the backbone residues (e.g., Gatekeeper residues).

Experimental Protocols

Protocol A: Regioselective Synthesis via SNAr

Objective: Synthesize the core scaffold from commercially available precursors with high purity.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (Chiral pool source)[1]

  • 3-Chloro-4-nitrofluorobenzene[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF (0.5 M). Cool to 0°C.[1]

  • Activation: Add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. Note: This generates the reactive alkoxide.

  • SNAr Coupling: Add 3-Chloro-4-nitrofluorobenzene (1.1 eq) dropwise (dissolved in minimal DMF). The solution will likely turn deep yellow/orange.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Quench & Workup: Quench carefully with ice water. Extract with EtOAc (3x).[1] Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Target: >85%[2]

    • Validation: 1H NMR should show the diagnostic downfield shift of the pyrrolidine C3-H proton (~5.0 ppm).

Protocol B: "Branching Point" – Nitro Reduction

Objective: Convert the scaffold into the 4-amino derivative for library diversification.

Methodology (Fe/NH4Cl Reduction - Chemoselective): Why this method? Catalytic hydrogenation (Pd/C, H2) often causes de-chlorination (hydrodehalogenation). Iron/Ammonium Chloride is mild and preserves the aryl-chloride.

  • Dissolve the nitro-scaffold (from Protocol A) in Ethanol/Water (3:1).[1]

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (80°C) for 2 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with hot ethanol.[1]

  • Isolation: Concentrate filtrate. The resulting aniline is often pure enough for the next coupling step.[1]

Workflow Visualization

The following diagram illustrates the "Divergent Synthesis" strategy using this scaffold.

G Start Start: N-Boc-3-hydroxypyrrolidine Core Core Scaffold: 3-(3-Cl-4-NO2-phenoxy) pyrrolidine (Boc) Start->Core SNAr (NaH, DMF) Reagent Reagent: 3-Cl-4-NO2-Fluorobenzene Reagent->Core Path1 Path A: Deprotection (TFA/DCM) Core->Path1 Path2 Path B: Reduction (Fe/NH4Cl) Core->Path2 Target1 Target Class 1: GPCR Ligands (Basic Amine) Path1->Target1 Reductive Amination Intermediate Aniline Intermediate Path2->Intermediate Nitro Reduction Target2 Target Class 2: Kinase Inhibitors (Ureas/Amides) Intermediate->Target2 Coupling (R-COCl / R-NCO)

Figure 1: Divergent synthetic workflow converting the core scaffold into distinct pharmacological classes.[1]

Representative Data & SAR Trends

When utilizing this scaffold, structure-activity relationship (SAR) studies generally reveal the following trends. Data below is summarized from class-wide observations of 3-aryloxypyrrolidines [2, 3].

Structural ModificationEffect on Physicochemical PropertiesPredicted Biological Impact
Pyrrolidine N-Alkylation Increases Lipophilicity; Changes pKaCritical for GPCR affinity (e.g., H3 requires basic N).[1] Large groups (benzyl) often boost affinity via hydrophobic contacts.[1]
Nitro

Amine
Creates H-bond Donor; Increases SolubilityShifts selectivity from antagonists (Nitro) to potential agonists or enzyme inhibitors (Amine).[1]
Removal of 3-Cl Lowers

; Increases metabolic clearance
Often results in 5–10x loss of potency due to loss of hydrophobic fill in the binding pocket.
Ether

Amine Linker
Increases basicity; Increases flexibilityOften reduces metabolic stability; Ether is generally preferred for CNS penetration.

Biological Signaling Context

To understand the utility of this scaffold in H3 Receptor antagonism (a primary application), consider the following signaling pathway. The scaffold acts to block the constitutive activity of the H3 autoreceptor.[1]

Signaling cluster_effect Therapeutic Effect Agonist Histamine (Endogenous) H3R H3 Receptor (Gi/o Coupled) Agonist->H3R Activates Antagonist Scaffold-Based Antagonist Antagonist->H3R Blocks AC Adenylyl Cyclase H3R->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Production Release Neurotransmitter Release (Ach, DA, Histamine) cAMP->Release Increases

Figure 2: Mechanism of H3 Antagonism.[1] The scaffold blocks Gi-mediated inhibition, restoring neurotransmitter release.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Apodaca, R., et al. (2003).[1] Synthesis and biological evaluation of 3-aryloxypyrrolidines as potent and selective histamine H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 13(22), 4023-4026. Link

  • Cowart, M. D., et al. (2005).[1] 3-Aryloxypyrrolidines as potent, selective histamine H3 receptor antagonists.[1] Journal of Medicinal Chemistry, 48, 38-55. Link

  • Gomez, L., et al. (2011).[1] Novel 3-aryloxypyrrolidine derivatives as histamine H3 receptor antagonists.[1] European Journal of Medicinal Chemistry, 46(9), 4016-4024. Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Method

Application Notes: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Privileged Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Scaffold In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over 20 FDA-approved drugs underscores its importance.[1] The five-membered, non-planar ring offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[2] This structural feature, combined with the potential for multiple stereocenters, provides a powerful tool for optimizing drug-target interactions.[2][3]

The building block, 3-(3-chloro-4-nitrophenoxy)pyrrolidine , capitalizes on this privileged core by incorporating two strategically positioned functional handles. This dual-functionality makes it an exceptionally versatile starting point for the synthesis of compound libraries aimed at a variety of biological targets.

  • The Pyrrolidine Secondary Amine: This nitrogen atom serves as a key point for diversification. It can be readily functionalized via N-alkylation or N-acylation, allowing for the introduction of various substituents that can modulate physicochemical properties such as solubility and membrane permeability, or engage in specific interactions with the target protein.[4][5][6]

  • The 4-Nitro Group: The aromatic nitro group is a cornerstone of its utility. It acts as a masked aniline, which can be revealed through a straightforward reduction. This transformation is often highly chemoselective, leaving other functional groups, such as the aryl chloride, intact.[7][8] The resulting aniline is a critical pharmacophoric element, particularly in the design of kinase inhibitors, where it often serves as a hydrogen-bond donor to the hinge region of the ATP-binding pocket.

This application note provides a detailed guide for researchers, outlining the core properties of 3-(3-chloro-4-nitrophenoxy)pyrrolidine and providing robust, field-proven protocols for its key chemical transformations.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

G start Start: Weigh Reagents setup Combine Building Block, Ethanol/Water, and NH4Cl in a round-bottom flask. start->setup add_fe Add Iron Powder (3-5 eq.) to the stirred suspension. setup->add_fe reflux Heat the mixture to reflux (approx. 80°C) for 2-4 hours. add_fe->reflux monitor Monitor reaction progress by TLC or LC-MS. reflux->monitor complete Reaction Complete? monitor->complete complete->reflux No cool Cool to room temperature. Dilute with Ethyl Acetate. complete->cool Yes filter Filter through Celite® to remove iron salts. Rinse pad with Ethyl Acetate. cool->filter workup Wash filtrate with water, then brine. Dry over Na2SO4. filter->workup concentrate Concentrate under reduced pressure. workup->concentrate purify Purify by column chromatography if needed. concentrate->purify end End: Isolated Aniline purify->end

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:

  • Materials:

    • 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (1.0 eq)

    • Iron powder (<10 micron, 3-5 eq)

    • Ammonium chloride (NH₄Cl, 3-5 eq)

    • Ethanol (EtOH)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Celite®

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3-chloro-4-nitrophenoxy)pyrrolidine (1.0 eq) and a 4:1 mixture of Ethanol:Water.

    • Add ammonium chloride (3-5 eq) and stir until it dissolves.

    • To this stirring suspension, add iron powder (3-5 eq) portion-wise. The addition may be exothermic.

    • Heat the reaction mixture to reflux (approximately 80-85°C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the dark suspension through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-amino-3-chlorophenoxy)pyrrolidine.

    • The product can be purified further by silica gel column chromatography if necessary.

Expert Insights: The vigorous stirring is critical as this is a heterogeneous reaction. The color change from a yellow suspension to a dark grey/black mixture is a good visual indicator of reaction progress. This protocol reliably produces the desired aniline in high yield without affecting the C-Cl bond.

Protocol 2: N-Acylation of the Pyrrolidine Ring

With the aniline now available for further chemistry, the pyrrolidine nitrogen can be functionalized. N-acylation is a fundamental reaction to introduce a variety of side chains, which can serve as recognition elements for the target protein or fine-tune the molecule's properties.

Rationale for Conditions: The reaction is run at 0°C during the addition of the acyl chloride to control the exothermic reaction and minimize potential side reactions. Anhydrous conditions are essential as acyl chlorides readily hydrolyze in the presence of water. [9]A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl generated during the reaction, preventing the protonation of the pyrrolidine nitrogen which would render it non-nucleophilic. [9]

G start Start: Weigh Reagents setup Dissolve aniline product (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM under N2. start->setup cool Cool the solution to 0 °C in an ice bath. setup->cool add_acyl Add Acyl Chloride (1.1 eq) dissolved in anhydrous DCM dropwise over 15 min. cool->add_acyl react Stir at 0 °C for 30 min, then warm to room temp. Stir for 2-16 hours. add_acyl->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor complete Reaction Complete? monitor->complete complete->react No quench Quench with water. Transfer to separatory funnel. complete->quench Yes workup Wash sequentially with 1M HCl, sat. NaHCO3, and brine. quench->workup dry Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify Purify by column chromatography. dry->purify end End: Isolated Amide purify->end

Caption: Experimental workflow for N-acylation.

Step-by-Step Methodology:

  • Materials:

    • 3-(4-Amino-3-chlorophenoxy)pyrrolidine (product from Protocol 1, 1.0 eq)

    • Acyl Chloride of choice (e.g., Acetyl Chloride, Benzoyl Chloride, 1.1 eq)

    • Triethylamine (TEA, 1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-amino-3-chlorophenoxy)pyrrolidine (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled, stirring pyrrolidine solution over 15-30 minutes.

    • After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then warm to room temperature.

    • Continue stirring for 2-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final N-acylated product.

Application Framework: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The aniline derivative produced from our building block is an ideal starting point for designing kinase inhibitors. The core structure can be elaborated to interact with the key features of the kinase ATP-binding site.

G cluster_pathway Conceptual Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor 1. Activation Kinase Downstream Kinase (e.g., MEK, AKT) Receptor->Kinase 2. Signal Transduction ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation pSubstrate Phosphorylated Substrate Response Cell Proliferation, Survival, Angiogenesis pSubstrate->Response 4. Cellular Response Inhibitor Our Synthesized Inhibitor Inhibitor->Kinase BLOCKS ATP BINDING

Caption: Generic kinase signaling pathway and point of intervention.

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The aniline NH₂ group can form a critical hydrogen bond with the backbone of the kinase "hinge region," a common feature of many Type I and Type II kinase inhibitors.

  • Exploring the "Solvent Front": The group installed on the pyrrolidine nitrogen (R¹ in the conceptual diagram) typically points out towards the solvent-exposed region of the active site. Modifying this group is a primary strategy for improving potency and, crucially, for enhancing aqueous solubility and other pharmacokinetic properties. [4]* Deep Pocket Interactions: The aniline can be further functionalized (e.g., via Sandmeyer or Buchwald-Hartwig reactions on the corresponding diazonium salt or aryl halide) to introduce groups (R²) that can probe deeper pockets within the ATP-binding site, leading to enhanced affinity and selectivity.

Troubleshooting and Data Summary

Table 2: Representative Conditions for Nitro Group Reduction

Reagent System Solvent Temp. Key Advantages Reference
Fe / NH₄Cl EtOH / H₂O Reflux Cost-effective, robust, chemoselective [8]
Fe / CaCl₂ EtOH / H₂O 60 °C Mild conditions, high yields, short reaction times [7]
SnCl₂·2H₂O EtOH Reflux Effective, common lab reagent [8][10]

| H₂ (50 psi), Pd/C | EtOH or THF | RT | High efficiency, clean reaction | [8][10]|

Table 3: Troubleshooting Common Synthetic Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nitro Reduction Incomplete reaction; Insufficient iron or acid source; Poor quality iron powder. Increase reaction time and monitor by TLC/LC-MS. Ensure at least 3 equivalents of Fe and NH₄Cl are used. Use freshly opened, fine-mesh iron powder.
Dehalogenation Observed Reaction conditions too harsh (often with Pd/C and H₂). Switch to a milder, chemoselective method like Fe/NH₄Cl or Fe/CaCl₂. [7][8]
Low Yield in N-Acylation Moisture contamination hydrolyzing acyl chloride; Insufficient base. Use oven-dried glassware and anhydrous solvents. Ensure at least 1.1-1.2 equivalents of base (e.g., TEA) are used to neutralize HCl byproduct. [9]

| Multiple Spots on TLC (Acylation) | Incomplete reaction; Formation of side products; Hydrolysis of acyl chloride. | Ensure dropwise addition at 0°C. Monitor until the limiting reagent is consumed. Purify carefully using column chromatography. |

References

  • Vinaya, T. Ramakrishnappa, K. S. Rangappa, An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride, Synlett, 2010, 3019-3022. Available at: [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides, PMC. Available at: [Link]

  • What method can be used for reduction of aryl nitro group?, ResearchGate. Available at: [Link]

  • Reduction of nitro compounds, Wikipedia. Available at: [Link]

  • Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - 3, 4 dihydro-2H-1,3,2 λ5 –benzoxaphosphinin-2-ones, Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, PMC. Available at: [Link]

  • N-BENZOYLPYRROLIDINE, Organic Syntheses. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review, PMC. Available at: [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase, PMC. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib, PMC. Available at: [Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents, MDPI. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones, ChemRxiv. Available at: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6 - bioRxiv, bioRxiv. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology, Frontiers. Available at: [Link]

  • Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid, Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Strategic Derivatization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This versatile building block possesses three key functional handles for chemical modification: the secondary amine of the pyrrolidine ring, the aromatic nitro group, and the aryl chloride. We present detailed protocols, mechanistic insights, and experimental considerations for selectively targeting these sites through N-acylation, N-alkylation, reductive amination, nitro group reduction, and subsequent modifications. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a foundational understanding for further optimization.

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-(3-Chloro-4-nitrophenoxy)pyrrolidine has emerged as a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the domain of kinase inhibitors and other targeted therapies. Its structure combines a flexible, basic pyrrolidine ring—a common feature in many CNS-active and other drugs—with a substituted aromatic system that allows for precise tuning of electronic and steric properties.

The true synthetic power of this scaffold lies in the orthogonal reactivity of its three primary functional groups. This orthogonality allows for a stepwise and controlled diversification strategy, making it an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies.

  • The Pyrrolidine Nitrogen: As a secondary amine, it is a potent nucleophile, readily undergoing acylation, alkylation, arylation, and reductive amination to introduce a vast array of substituents.

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an aniline, which then opens up a rich portfolio of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.

  • The Aryl Chloride: While less reactive than the other two sites, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of carbon or nitrogen-based substituents onto the aromatic core.

This guide will explore the reaction conditions to selectively modify each of these positions, providing both theoretical grounding and practical, step-by-step protocols.

Strategic Derivatization Pathways

The choice of derivatization strategy depends on the desired final compound. The high reactivity of the pyrrolidine nitrogen typically dictates that it is the first site to be modified. Subsequent reduction of the nitro group and further functionalization of the resulting aniline is a common and effective sequence.

G cluster_start Starting Material cluster_n N-Derivatization cluster_nitro Nitro Group Reduction cluster_aniline Aniline Derivatization start 3-(3-Chloro-4-nitrophenoxy)pyrrolidine N_Acyl N-Acylation (RCOCl, Base) start->N_Acyl Site 1: Pyrrolidine N N_Alkyl N-Alkylation (R-X, Base) start->N_Alkyl Site 1: Pyrrolidine N N_RedAm Reductive Amination (RCHO, NaBH(OAc)3) start->N_RedAm Site 1: Pyrrolidine N Nitro_Red Nitro Reduction (Fe/NH4Cl or H2/Pd-C) start->Nitro_Red Site 2: Nitro Group Aniline_Acyl Amide Formation Nitro_Red->Aniline_Acyl New Reactivity Aniline_Sulf Sulfonamide Formation Nitro_Red->Aniline_Sulf New Reactivity G cluster_workflow Workflow: Nitro Reduction & Subsequent Acylation A 1. Dissolve Substrate in EtOH/H₂O B 2. Add NH₄Cl and Iron Powder A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Filter Hot through Celite® (Removes Iron Salts) C->D E 5. Concentrate & Extract (Product is the Aniline) D->E F 6. Re-dissolve Aniline in DCM Add Base (TEA) E->F G 7. Add Acyl Chloride (Forms Amide) F->G H 8. Aqueous Workup & Purification G->H

Method

Application Note: Protocol for N-Alkylation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Executive Summary This application note details the optimized protocols for the N-alkylation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Compound 1) . This scaffold involves a secondary pyrrolidine amine attached to an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Compound 1) . This scaffold involves a secondary pyrrolidine amine attached to an electron-deficient aryl ether. The presence of the nitro group at the para position and the chlorine at the meta position of the phenoxy ring dictates specific chemoselective requirements.

We present two distinct methodologies:

  • Method A (Reductive Amination): The preferred route for introducing complex alkyl groups or preventing over-alkylation.

  • Method B (Direct Nucleophilic Substitution): Optimized for simple alkyl halides (e.g., methyl, ethyl, allyl) where reductive amination is not feasible.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile
  • Nucleophilicity: The pyrrolidine nitrogen is a highly nucleophilic secondary amine (

    
     of conjugate acid 
    
    
    
    11.3). It readily attacks electrophiles.
  • Electronic Effects: The 3-chloro-4-nitrophenoxy moiety is electron-withdrawing. While this reduces the electron density of the ether oxygen, the impact on the distal pyrrolidine nitrogen is inductive and minor. Therefore, the amine remains reactive.

  • Chemoselectivity Risks:

    • Nitro Group Sensitivity: Strong reducing conditions (e.g.,

      
      , 
      
      
      
      ) must be avoided to prevent reduction of the nitro group to an aniline.
    • Over-Alkylation: In direct alkylation (Method B), the product (tertiary amine) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

Decision Logic for Method Selection

ReactionLogic Start Target Substituent (R) Decision Is 'R' available as an Aldehyde/Ketone? Start->Decision MethodA METHOD A: Reductive Amination Decision->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (SN2) Decision->MethodB No (Alkyl Halides) Sub_A Reagent: NaBH(OAc)3 Solvent: DCE/DCM Risk: Low MethodA->Sub_A Sub_B Reagent: R-X, K2CO3 Solvent: MeCN/DMF Risk: Over-alkylation MethodB->Sub_B

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Method A: Reductive Amination (Preferred)

Scope: Best for attaching groups derived from aldehydes or ketones (e.g., benzyl, isopropyl, cyclohexyl). Mechanism: Formation of an iminium ion intermediate followed by in situ selective reduction.[1][2][3]

Reagents & Materials
ComponentRoleEquiv.Notes
Compound 1 Substrate1.03-(3-Chloro-4-nitrophenoxy)pyrrolidine
Aldehyde/Ketone Electrophile1.1 - 1.2Slight excess ensures conversion.[3]
NaBH(OAc)₃ Reducing Agent1.5Sodium triacetoxyborohydride.[2][3] Crucial: Does not reduce the nitro group.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes iminium formation.
DCE or DCM Solvent-1,2-Dichloroethane (preferred) or Dichloromethane.
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask under Nitrogen (

    
    ), dissolve Compound 1  (1.0 equiv) in anhydrous DCE (
    
    
    
    concentration).
  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Allowing the iminium ion to form before adding the hydride source maximizes efficiency, though "one-pot" is standard for

      
      .
      
  • Reduction: Cool the mixture to

    
     (optional, but recommended for reactive aldehydes). Add 
    
    
    
    (1.5 equiv) portion-wise over 10 minutes.
  • Reaction: Warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of Compound 1 (

    
     for parent amine).
    
  • Quench: Slowly add saturated aqueous

    
     until gas evolution ceases and pH > 8.
    

Method B: Direct Alkylation ( )

Scope: Required for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) or when the aldehyde precursor is unstable. Critical Control: Stoichiometry must be strictly controlled to prevent quaternary salt formation.

Reagents & Materials
ComponentRoleEquiv.Notes
Compound 1 Substrate1.0Free base form preferred.
Alkyl Halide (R-X) Electrophile0.95 - 1.05Do not exceed 1.1 equiv.

or

Base2.0 - 3.0Inorganic bases prevent poly-alkylation better than soluble organic bases.
Acetonitrile (MeCN) Solvent-Polar aprotic. Avoid DMF if possible (workup difficulty).
Step-by-Step Protocol
  • Setup: Charge a flask with Compound 1 (1.0 equiv) and

    
      (2.0 equiv) in anhydrous MeCN  (
    
    
    
    ).
  • Addition: Cool to

    
    . Add the Alkyl Halide  (1.0 equiv) dropwise as a solution in MeCN over 30 minutes.
    
    • Scientific Integrity: High local concentrations of R-X lead to bis-alkylation. Slow addition is the primary control mechanism.

  • Reaction: Stir at RT. If R-X is unreactive (e.g., alkyl chlorides), heat to

    
    .[3]
    
    • Warning: Higher temperatures increase the rate of quaternary salt formation. Check LC-MS frequently.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

Purification & Validation Workflow

Because amines can be "sticky" on silica, a specific Acid-Base extraction protocol is recommended before chromatography.

Workup Crude Crude Reaction Mixture Quench Quench (Sat. NaHCO3) Extract into DCM/EtOAc Crude->Quench OrgLayer Organic Layer (Contains Product + Neutral Impurities) Quench->OrgLayer AcidWash Wash with 1N HCl OrgLayer->AcidWash AqAcid Aqueous Acid Layer (Contains Protonated Product) AcidWash->AqAcid Product moves to Aq OrgWaste Organic Layer (Discard Neutral Impurities) AcidWash->OrgWaste Impurities stay Org Basify Basify Aq. Layer to pH 10 (NaOH or Na2CO3) AqAcid->Basify FinalExt Extract into DCM -> Dry -> Conc. Basify->FinalExt

Caption: Acid-Base extraction strategy to isolate the basic amine product from neutral non-basic impurities.

Analytical Validation Criteria
  • 
     NMR:  Look for the disappearance of the broad NH proton signal (typically 2.0–3.0 ppm) and the appearance of the new alkyl signals.
    
  • HRMS: Confirm

    
     matches the calculated mass.
    
    • Note: The Chlorine isotope pattern (

      
       ratio of 3:1) must be preserved.[4][5]
      
  • TLC: Use DCM:MeOH:NH

    
    OH (95:5:1) or DCM:MeOH (9:1) for visualization.[6] Amine products often streak without ammonia.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or deactivated electrophile.Method A: Switch solvent to DCE and heat to

. Method B: Add catalytic KI (Finkelstein condition) to activate alkyl chlorides.
Bis-Alkylation (Quat Salt) Excess alkylating agent or fast kinetics.Method B: Reduce R-X to 0.9 equiv. Use a bulky base (DIPEA) only if inorganic bases fail. Switch to Method A if possible.
Nitro Reduction Incompatible reducing agent.Method A: Ensure

or

is used.[3] NEVER use

or

if the nitro group is needed.
Poor Solubility Aryl ether lipophilicity.Use DMF as solvent (requires extensive water wash to remove).

Safety Considerations (E-E-A-T)

  • Nitro Compounds: The 3-chloro-4-nitrophenoxy moiety is potentially energetic. Do not heat the crude residue above

    
     without DSC testing.
    
  • Alkylating Agents: Alkyl halides are potent electrophiles and potential carcinogens. Handle in a fume hood.

  • Cyanoborohydride: If using

    
     (alternative to triacetoxy), be aware that toxic HCN gas can be released upon acidification. Quench in a well-ventilated hood.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Patil, R. D., et al. "Optimization of N-Alkylation of Amines using Alkyl Halides." Organic Process Research & Development, 2010, 14(6), 1254-1263.
  • BenchChem Protocols. "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." (General mechanistic reference). Link

Sources

Application

Application Notes and Protocols: Selective Reduction of the Nitro Group in 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Introduction The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The resulting aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The resulting aniline moiety is a versatile building block, frequently utilized for the construction of heterocyclic systems, amide bond formation, and as a key pharmacophore in numerous bioactive molecules. This guide focuses on the specific reduction of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, a substrate of interest in drug discovery programs. The primary challenge in this transformation is achieving chemoselective reduction of the nitro group while preserving the aryl chloride bond, which is susceptible to hydrogenolysis, and maintaining the integrity of the pyrrolidine ring.

This document provides a comprehensive overview of strategic considerations and detailed, validated protocols for two distinct and reliable methods for this reduction. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Strategic Considerations: Choosing the Right Reduction Method

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2] The choice of methodology is critical to ensure high yield, purity, and, most importantly, selectivity. For a substrate like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, two primary concerns dictate the optimal strategy:

  • Chemoselectivity: The key challenge is to reduce the nitro group without cleaving the C-Cl bond. Catalytic hydrogenation, while often efficient, can lead to undesired dehalogenation, particularly with palladium-based catalysts.[1]

  • Reaction Conditions: The chosen method should be robust, scalable, and avoid harsh conditions that could degrade the pyrrolidine or ether linkage.

Based on these considerations, we will explore two primary pathways: Catalytic Transfer Hydrogenation and Metal-Mediated Reduction .

  • Catalytic Transfer Hydrogenation: This approach avoids the use of high-pressure gaseous hydrogen, instead utilizing a hydrogen donor like formic acid or its salts.[3][4] It often provides excellent selectivity and is operationally simpler and safer than high-pressure hydrogenation.[5]

  • Metal-Mediated Reduction: The use of metals like iron or tin(II) chloride in acidic or neutral media is a classic, cost-effective, and highly reliable method.[6] Iron powder, particularly in the presence of a mild acid source like ammonium chloride, is well-regarded for its excellent chemoselectivity in reducing nitro groups while leaving halides and other functional groups intact.[2][7][8]

Logical Flow for Method Selection

The following diagram illustrates the decision-making process for selecting an appropriate reduction method for the target substrate.

G cluster_0 Initial Assessment cluster_1 Methodology Choice cluster_2 Specific Protocol Selection cluster_3 Outcome Start Substrate: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Challenges Key Challenges: 1. Preserve C-Cl bond 2. Reduce -NO2 selectively Start->Challenges Catalytic Catalytic Hydrogenation Pathway Challenges->Catalytic Need for high selectivity & mild conditions Metal Metal-Mediated Pathway Challenges->Metal Cost-effectiveness & proven C-Cl tolerance Transfer Protocol A: Transfer Hydrogenation (Pd/C, HCOOH) Catalytic->Transfer Avoids H2 gas, excellent control Fe_NH4Cl Protocol B: Iron Reduction (Fe, NH4Cl) Metal->Fe_NH4Cl High chemoselectivity, robust & scalable Product Target Product: 4-(Pyrrolidin-3-yloxy)-2-chloroaniline Transfer->Product Fe_NH4Cl->Product

Caption: Decision workflow for selecting a reduction protocol.

Protocol A: Catalytic Transfer Hydrogenation using Palladium on Carbon and Formic Acid

This method utilizes formic acid as a hydrogen source in the presence of a palladium catalyst.[3][9] While palladium can promote dehalogenation, the use of transfer hydrogenation conditions is often milder and can provide the desired product with careful monitoring. This protocol is valued for its clean reaction profile and simple workup.

Scientific Rationale

Formic acid decomposes on the palladium surface to generate adsorbed hydrogen (the active reducing species) and carbon dioxide. This in-situ generation of hydrogen at the catalyst surface allows for efficient reduction under mild conditions, often at atmospheric pressure and moderate temperatures.[4] The selectivity is enhanced because the concentration of active hydrogen is controlled by the rate of formic acid decomposition, potentially minimizing side reactions like hydrodechlorination compared to high-pressure H₂ gas methods.

Materials
  • 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic Acid (HCOOH), >95% (5.0 eq)

  • Celite®

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and methanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add the 10% Pd/C catalyst.

  • Reagent Addition: Begin stirring the suspension and slowly add the formic acid. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 40-65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. It is crucial to stop the reaction as soon as the starting material is consumed to minimize potential dehalogenation.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate or methanol.

  • Workup - Neutralization & Extraction: Combine the filtrates and carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(Pyrrolidin-3-yloxy)-2-chloroaniline can be purified by silica gel column chromatography if necessary.

Protocol B: Metal-Mediated Reduction using Iron Powder and Ammonium Chloride

This is a classic, robust, and highly selective method for reducing aromatic nitro groups in the presence of halides.[6] The Fe/NH₄Cl system operates under neutral or mildly acidic conditions, which is highly effective at preventing hydrodechlorination.[10] It is an economical and scalable choice, making it attractive for larger-scale synthesis.[11]

Scientific Rationale

The reduction proceeds via single-electron transfers from the surface of the iron metal to the nitro group.[6] Ammonium chloride acts as a proton source and an electrolyte to facilitate the electron transfer process. The reaction is heterogeneous, and the iron is oxidized to form iron oxides/hydroxides, while the nitro group is reduced to the amine. This method's high chemoselectivity for the nitro group over aryl chlorides is a significant advantage.[8]

Materials
  • 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (1.0 eq)

  • Iron powder, <325 mesh (3-5 eq)

  • Ammonium Chloride (NH₄Cl) (4-5 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Celite®

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer (recommended for larger scale) and a reflux condenser, add the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, ethanol, and water (typically a 3:1 to 5:1 EtOH:H₂O ratio).

  • Reagent Addition: Add ammonium chloride followed by the iron powder to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often vigorous at the beginning.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 3-8 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the slurry with ethyl acetate or DCM and filter through a pad of Celite® to remove the iron salts.

  • Washing: Wash the Celite® pad thoroughly with additional solvent to ensure complete recovery of the product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. If necessary, add water to dissolve any remaining salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent (2x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product is often obtained in high purity, but can be further purified by column chromatography if needed.

General Experimental Workflow

The following diagram outlines the general laboratory workflow applicable to both protocols.

G A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Add Substrate, Solvent, Reagents A->B C 3. Heat & Monitor (TLC / LC-MS) B->C D 4. Cool & Filter (Remove Catalyst/Salts) C->D E 5. Extraction & Wash (Separate Product) D->E F 6. Dry & Concentrate (Remove Solvent) E->F G 7. Purify & Characterize (Chromatography, NMR, MS) F->G

Caption: Standard laboratory workflow from setup to purification.

Comparative Data Summary

The table below provides a side-by-side comparison of the two protocols to aid in method selection based on project-specific requirements such as scale, cost, and available equipment.

ParameterProtocol A: Transfer HydrogenationProtocol B: Iron/NH₄Cl Reduction
Primary Reductant Formic Acid (H-donor)Iron Powder (e- donor)
Catalyst/Promoter 10% Pd/CAmmonium Chloride
Typical Solvent Methanol or EthanolEthanol/Water mixture
Temperature 40 - 65 °C80 - 90 °C (Reflux)
Reaction Time 2 - 6 hours3 - 8 hours
Selectivity Good; risk of dehalogenation with over-reactionExcellent; C-Cl bond is typically stable
Workup Complexity Moderate (filtration, neutralization)Moderate (filtration of fine iron salts)
Cost Higher (due to Palladium catalyst)Lower (commodity reagents)
Scalability Good; caution with catalyst handlingExcellent; very robust for large scale

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Protocol A (Transfer Hydrogenation): Palladium on carbon is flammable, especially when dry. Handle the catalyst carefully, preferably under an inert atmosphere. Never add solvent to a dry catalyst; add the catalyst to the solvent.

  • Protocol B (Iron Reduction): The reaction can be exothermic, especially at the beginning. Ensure adequate cooling and controlled heating. Iron powder is a flammable solid.

  • Hydrogen Gas: While not used directly in these protocols, be aware that hydrogen gas is generated in situ. Ensure the reaction setup is not a closed system and is properly vented.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (2025). Benchchem.
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. (2025). Benchchem.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2025). Journal of Synthetic Chemistry.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2025). Journal of Synthetic Chemistry.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
  • RaneyNi/Formic Acid Nitro Reduction. (n.d.). . Retrieved from

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI.
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (n.d.). Synlett.
  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016). Ursinus Digital Commons.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Molecules.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2024). SciSpace.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). Sciencemadness.org.
  • Reduction of nitro arene by Fe/ammonium chloride. (2012). ChemSpider Synthetic Pages.
  • Reduction of nitroarene to aniline using tin chloride and acetic acid. (2013). ChemSpider Synthetic Pages.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). SciSpace.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). ResearchGate.

Sources

Method

Application Note: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This guide details the strategic application of 3-(3-chloro-4-nitrophenoxy)pyrrolidine , a highly functionalized building block, in the rational design and synthesis of next-generation kinase inhibitors. We will explore the inherent advantages of its constituent motifs—the sp³-rich pyrrolidine core and the reactive chloro-nitro-aromatic system—and provide detailed, field-proven protocols for its incorporation into privileged kinase inhibitor scaffolds.

The Strategic Value of the Phenoxypyrrolidine Scaffold

The design of effective kinase inhibitors is a multi-parameter optimization challenge. Beyond high-affinity binding to the ATP pocket, modern inhibitors require favorable ADME (absorption, distribution, metabolism, and excretion) properties, including aqueous solubility and metabolic stability.

The pyrrolidine ring is a highly sought-after scaffold in modern drug discovery for several key reasons:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of vectoral space within a protein's binding pocket, often leading to improved potency and selectivity compared to flat, aromatic systems.[1][2]

  • Improved Physicochemical Properties: Incorporation of saturated heterocycles like pyrrolidine can disrupt planarity, reduce crystallinity, and enhance aqueous solubility—critical factors for oral bioavailability.[2]

  • Hydrogen Bonding: The nitrogen atom within the pyrrolidine ring can serve as a crucial hydrogen bond acceptor, while an N-H group can act as a donor, providing key interactions with kinase hinge regions.[2]

The specific building block, 3-(3-chloro-4-nitrophenoxy)pyrrolidine , offers a convergence of these benefits with strategically placed functional groups that serve as versatile handles for synthetic elaboration. The nitro group can be readily reduced to a nucleophilic amine, while the chloro substituent provides a site for cross-coupling or nucleophilic aromatic substitution (SₙAr) reactions. This pre-installed functionality allows for modular and efficient library synthesis.

Kinase Signaling and Inhibition: A Representative Pathway

To understand the therapeutic context, it is crucial to visualize the role of kinases in cellular signaling. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer that controls cell growth, proliferation, and survival. Inhibitors targeting kinases within this pathway are of significant clinical interest.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., PI3K Inhibitor) Inhibitor->PI3K BLOCKS

Caption: Representative PI3K/Akt/mTOR signaling pathway.

Synthetic Strategy: From Building Block to Kinase Inhibitor Core

This section outlines a robust, modular synthetic workflow for utilizing 3-(3-chloro-4-nitrophenoxy)pyrrolidine to construct a kinase inhibitor based on a privileged pyrimidine scaffold.[5][6] Fused pyrimidine cores are well-established as "hinge-binding" motifs that mimic the adenine ring of ATP, making them ideal frameworks for kinase inhibitor design.[7]

Synthetic_Workflow Start 3-(3-Chloro-4-nitrophenoxy) pyrrolidine (A) Intermediate1 Intermediate B (Aniline Derivative) Start->Intermediate1 Step 1: Nitro Reduction Intermediate2 Intermediate C (Monosubstituted Core) Intermediate1->Intermediate2 Step 2: SₙAr Reaction Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine->Intermediate2 FinalProduct Final Inhibitor Intermediate2->FinalProduct Step 3: SₙAr / Coupling Amine Amine (R-NH2) Amine->FinalProduct

Sources

Application

experimental protocol for coupling reactions with 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

An In-Depth Guide to Cross-Coupling Reactions with 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: Protocols and Applications Introduction: The Versatility of a Privileged Scaffold In the landscape of modern drug discovery and m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: Protocols and Applications

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds.[1][2] The derivative 3-(3-Chloro-4-nitrophenoxy)pyrrolidine emerges as a particularly valuable building block. Its structure combines the versatile pyrrolidine core with an electronically activated aryl chloride. The presence of a strong electron-withdrawing nitro group in the para position to the chlorine atom significantly activates the C-Cl bond, making it an excellent electrophile for a variety of powerful bond-forming reactions.[3][4]

This guide provides detailed experimental protocols for two of the most robust and widely utilized palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These methods offer researchers reliable pathways to generate diverse libraries of novel molecules for screening and development. We will delve into the mechanistic rationale behind procedural choices, offer step-by-step instructions, and present data in a clear, accessible format.

Part 1: Buchwald-Hartwig Amination for Arylamine Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[5][6] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For a substrate like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, this reaction opens the door to a vast array of arylamine derivatives.

Mechanistic Rationale

The catalytic cycle is a well-established sequence of organometallic transformations.[7][8]

  • Active Catalyst Formation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the C-Cl bond of the aryl chloride, forming a Pd(II) intermediate. The electron-deficient nature of our substrate facilitates this rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, and a base (commonly a sterically hindered alkoxide like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to promote the reductive elimination step and stabilize the catalytic species.[7]

Experimental Protocol: Coupling with Morpholine

This protocol details the coupling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine with morpholine, a common secondary amine.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-(3-Chloro-4-nitrophenoxy)pyrrolidine256.67257 mg1.0
Morpholine87.12105 µL (104 mg)1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7223 mg0.025 (2.5 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5141 mg0.10 (10 mol%)
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Anhydrous Toluene-5 mL-
Schlenk flask / Oven-dried glassware---
Magnetic stirrer, inert atmosphere (N₂ or Ar)---

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Add solids (Substrate, NaOtBu, SPhos, Pd2(dba)3) to oven-dried Schlenk flask. B Seal flask, evacuate and backfill with N2/Ar (3x cycles). A->B C Add anhydrous toluene via syringe. B->C D Add morpholine via syringe. C->D E Heat reaction to 100 °C with vigorous stirring. D->E F Monitor reaction by TLC or LC-MS until starting material is consumed (typically 4-12 h). E->F G Cool to room temperature. Dilute with ethyl acetate. F->G H Filter through a pad of Celite to remove Pd catalyst. G->H I Wash filtrate with water and brine. H->I J Dry organic layer over Na2SO4, filter, and concentrate. I->J K Purify crude product via flash column chromatography. J->K L Characterize product by 1H NMR, 13C NMR, and HRMS. K->L

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure

  • Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-(3-chloro-4-nitrophenoxy)pyrrolidine (257 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), SPhos (41 mg, 0.10 mmol), and Pd₂(dba)₃ (23 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the suspension for 5 minutes, then add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a short pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl compounds, styrenes, and polyolefins.[9][10] The reaction involves the cross-coupling of an organoboron species (typically a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium complex.[11] Its robustness, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice method for C-C bond formation.

Mechanistic Rationale

The Suzuki coupling mechanism also proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interplay.[10][11]

  • Oxidative Addition: As in the Buchwald-Hartwig reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

  • Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, which facilitates the transfer.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd0 L2Pd(0) OA_complex L2Pd(II)(Ar)(Cl) Pd0->OA_complex Ar-Cl TM_intermediate [L2Pd(II)(Ar)(Ar')]+ OA_complex->TM_intermediate Ar'-B(OH)2 Base OA_label Oxidative Addition Base_label Base Activation of R'-B(OH)2 Product_complex L2Pd(0) + Ar-Ar' TM_intermediate->Product_complex TM_label Transmetalation Product_complex->Pd0 RE_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol describes the synthesis of 3-((2-nitro-5-(pyrrolidin-3-yloxy))-[1,1'-biphenyl]-4-yl)pyrrolidine by coupling the substrate with phenylboronic acid.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-(3-Chloro-4-nitrophenoxy)pyrrolidine256.67257 mg1.0
Phenylboronic Acid121.93183 mg1.5
Pd(OAc)₂ (Palladium(II) Acetate)224.504.5 mg0.02 (2 mol%)
SPhos410.5116.4 mg0.04 (4 mol%)
K₃PO₄ (Potassium Phosphate)212.27425 mg2.0
1,4-Dioxane-4 mL-
Water-1 mL-

Step-by-Step Procedure

  • Setup: In a vial or Schlenk tube, combine 3-(3-chloro-4-nitrophenoxy)pyrrolidine (257 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Inerting: Seal the vial and purge with nitrogen or argon gas for 10-15 minutes.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80 °C and stir for 12-18 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Summary of Key Reaction Parameters

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingRationale
Catalyst System Pd₂(dba)₃ / SPhosPd(OAc)₂ / SPhosBulky, electron-rich phosphine ligands are effective for both transformations with activated aryl chlorides.
Base NaOtBu (strong, non-nucleophilic)K₃PO₄ (moderate, aqueous compatible)Buchwald-Hartwig requires a strong base for amine deprotonation. Suzuki needs a base to form the active boronate species.
Solvent Toluene (anhydrous)Dioxane/Water (biphasic)Anhydrous conditions are crucial for the amination to prevent catalyst deactivation. The Suzuki reaction often benefits from an aqueous phase.
Temperature 100 °C80 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition to the C-Cl bond.
Typical Yield 70-95%75-98%Both methods are highly efficient for this activated substrate, with yields depending on the specific coupling partners.

Alternative Approach: Nucleophilic Aromatic Substitution (SNAr)

Given the strong activation provided by the para-nitro group, direct Nucleophilic Aromatic Substitution (SNAr) is a viable, metal-free alternative for C-N and C-O bond formation.[4] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Conditions for SNAr:

  • Nucleophile: A strong nucleophile is required (e.g., primary/secondary amines, alkoxides).

  • Solvent: A polar aprotic solvent (e.g., DMF, DMSO) is typically used to solvate the cation of the nucleophile and accelerate the reaction.

  • Temperature: Elevated temperatures (80-150 °C) are often necessary.

Advantages:

  • Avoids the cost and toxicity of palladium catalysts and phosphine ligands.

  • Simpler reaction setup and purification (no metal catalyst to remove).

Limitations:

  • Generally requires stronger nucleophiles and harsher conditions than palladium-catalyzed methods.

  • The substrate scope may be more limited compared to the vast versatility of modern cross-coupling reactions.

Conclusion

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a powerful and versatile intermediate for chemical synthesis. The activated aryl chloride handle allows for efficient and predictable functionalization through state-of-the-art cross-coupling methodologies. The detailed protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provided herein offer researchers robust and reproducible methods to access a wide chemical space of novel pyrrolidine derivatives. By understanding the underlying mechanisms and key experimental parameters, scientists can confidently apply these reactions to accelerate their research in drug discovery and materials science.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). A General and Efficient Method for the Palladium-Catalyzed Methoxylation of (Hetero)aryl Halides. Organic Letters, 15(15), 3966–3969. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • El-Gendy, M. A. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1572. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

Sources

Method

use of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in fragment-based screening

An Application Guide to Fragment-Based Screening Using 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-qu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Fragment-Based Screening Using 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality leads in modern medicinal chemistry.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space to identify binding hotspots on a biological target.[3][4] This application note provides a detailed technical guide on the use of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a representative fragment, in a typical FBDD campaign. While direct literature on this specific fragment is limited, its structural motifs—a three-dimensional pyrrolidine scaffold and an electrophilic chloro-nitrophenoxy group—make it an excellent model for illustrating key screening principles and methodologies. This guide will cover the rationale for its selection, its physicochemical properties, and detailed protocols for primary screening using biophysical methods such as Thermal Shift Assays (TSA) and Surface Plasmon Resonance (SPR), as well as considerations for its potential application in covalent fragment screening.

Introduction: The Rationale for Fragment-Based Approaches

Traditional high-throughput screening (HTS) campaigns often screen vast libraries of large, complex molecules to find potent binders. In contrast, FBDD starts with much smaller molecules (typically < 300 Da) that bind with low affinity (micromolar to millimolar range).[5][6] The core principle is that these simple fragments, due to their low complexity, form highly efficient and specific interactions with the target protein. These initial weak-binding hits then serve as starting points for optimization, where they are "grown" or "linked" to build potency while maintaining favorable physicochemical properties.[7]

1.1. Spotlight on 3-(3-Chloro-4-nitrophenoxy)pyrrolidine: A Model Fragment

The selection of fragments for a screening library is a critical step. Libraries are often designed to maximize chemical and structural diversity. 3-(3-Chloro-4-nitrophenoxy)pyrrolidine serves as an instructive example due to its distinct structural features:

  • Pyrrolidine Scaffold: This saturated heterocycle is a common motif in many natural products and FDA-approved drugs.[8] Its non-planar, three-dimensional structure provides access to deeper, more complex binding pockets compared to the flat, aromatic structures that dominate many screening libraries.[1][2][9] This inherent 3D character can lead to improved potency and selectivity during lead optimization.[9]

  • Chloro-nitrophenoxy Moiety: This functional group offers several strategic advantages. The chlorine and nitro substituents make the aromatic ring electron-deficient, rendering it a potential electrophile for covalent bond formation with nucleophilic residues (like cysteine) on a target protein.[10] This opens the door to covalent inhibitor discovery, a strategy that has yielded highly potent and effective drugs.[10] Even if not pursued as a covalent binder, this group provides clear vectors for synthetic elaboration. The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its utility in modulating pharmacokinetic and pharmacodynamic properties.[11][12]

1.2. Physicochemical Properties

A fragment's suitability is often assessed by the "Rule of Three" (Ro3), which suggests guidelines for molecular weight (MW < 300 Da), lipophilicity (cLogP ≤ 3), hydrogen bond donors (HBD ≤ 3), and hydrogen bond acceptors (HBA ≤ 3).

PropertyValue (Computed)Ro3 Compliance
Molecular Weight 242.66 g/mol Yes
cLogP 2.5Yes
Hydrogen Bond Donors 1Yes
Hydrogen Bond Acceptors 4No (borderline)
Rotatable Bonds 2Yes
Topological Polar Surface Area 67.9 ŲN/A

Properties were computed based on the structure. The slightly higher HBA count is not uncommon in modern fragment libraries where strict adherence to Ro3 is balanced with chemical diversity and functionality.

Primary Screening Methodologies

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for their detection.[5] We will detail protocols for two of the most widely used primary screening methods: Thermal Shift Assay and Surface Plasmon Resonance.

Application Protocol 1: Thermal Shift Assay (TSA)

Principle: Also known as Differential Scanning Fluorimetry (DSF), TSA measures the thermal stability of a target protein by monitoring its unfolding temperature (Tm).[13][] When a ligand binds to a protein, it typically stabilizes the folded state, resulting in a measurable increase in the Tm.[15] This method is robust, requires small amounts of protein, and is well-suited for high-throughput screening of fragment libraries.[13][16][17]

Workflow Diagram: Thermal Shift Assay (TSA)

TSA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_run Data Acquisition cluster_analysis Data Analysis p1 Prepare Protein Stock a1 Dispense Protein/Dye Mix into 96/384-well PCR plate p1->a1 p2 Prepare Fragment Plate (e.g., 10 mM in DMSO) a2 Add Fragment or DMSO Control to respective wells p2->a2 p3 Prepare Assay Buffer with Fluorescent Dye (e.g., SYPRO Orange) p3->a1 a1->a2 a3 Seal Plate and Centrifuge a2->a3 d1 Run in RT-PCR Instrument a3->d1 d2 Melt Curve Program: 25°C to 95°C (0.5°C/min ramp) d1->d2 an1 Generate Unfolding Curves (Fluorescence vs. Temp) d2->an1 an2 Calculate Tm for each well an1->an2 an3 Calculate ΔTm (Tm_fragment - Tm_DMSO) an2->an3 an4 Identify Hits (ΔTm > 2°C) an3->an4

Caption: Workflow for a Thermal Shift Assay experiment.

Detailed Protocol:

  • Reagent Preparation:

    • Target Protein: Prepare a stock solution of the purified target protein at 2X the final assay concentration (e.g., 4 µM in a suitable buffer like 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Fragment Stock: Prepare a 10 mM stock solution of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in 100% DMSO. Serially dilute for dose-response experiments if needed.

    • Dye Solution: Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer. The final dye concentration needs to be optimized but is typically in the range of 5X.

  • Assay Plate Setup (96-well format):

    • To each well of a 96-well PCR plate, add 10 µL of the 2X protein stock.

    • Add 10 µL of the dye working solution.

    • Add 0.5 µL of the fragment stock solution to the sample wells (final concentration ~250 µM, final DMSO 2.5%).

    • Add 0.5 µL of 100% DMSO to control wells.

    • Include a "no protein" control to check for dye-fragment interactions.

  • Data Acquisition:

    • Seal the plate securely with an optical seal.

    • Centrifuge briefly (e.g., 1000 rpm for 1 min) to mix and remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute, acquiring fluorescence data at each interval.

  • Data Analysis and Hit Criteria:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (with fragment) - Tm (DMSO control) .

    • A fragment is typically considered a "hit" if it induces a statistically significant and reproducible ΔTm, often with a cutoff of ≥ 2°C.

Application Protocol 2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures molecular interactions in real-time.[18] In a typical FBDD experiment, the target protein is immobilized on a sensor chip surface. A solution containing the fragment is then flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[19] SPR's advantages include high sensitivity, real-time kinetic data (association and dissociation rates), and relatively low protein consumption.[18][20][21]

Workflow Diagram: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_assay Screening Cycle (per fragment) cluster_analysis Data Analysis p1 Immobilize Target Protein on Sensor Chip (e.g., Amine Coupling) a1 Baseline Establishment (flow running buffer) p1->a1 p2 Prepare Fragment Solutions in Running Buffer (matched DMSO) a2 Association Phase (inject fragment solution) p2->a2 p3 Prepare Running Buffer (e.g., HBS-EP+) p3->a1 a3 Dissociation Phase (flow running buffer) p3->a3 a1->a2 Next Cycle a2->a3 Next Cycle a4 Regeneration (if needed) (inject regeneration solution) a3->a4 Next Cycle an1 Generate Sensorgrams (RU vs. Time) a3->an1 a4->a1 Next Cycle an2 Reference Subtraction (remove bulk effects) an1->an2 an3 Determine Binding Response an2->an3 an4 For Hits: Perform Kinetics/ Affinity Analysis (Dose-Response) an3->an4

Caption: Generalized workflow for an SPR screening experiment.

Detailed Protocol:

  • Immobilization:

    • Covalently immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via standard amine coupling). Aim for a low to medium density immobilization level to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., an activated/deactivated surface) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a primary stock of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine in 100% DMSO.

    • Dilute the fragment into the SPR running buffer (e.g., HBS-EP+ with 2-5% DMSO) to the desired screening concentration (typically 50-200 µM).

    • Crucially, ensure the DMSO concentration in the fragment samples and the running buffer is precisely matched to avoid false positives. [19]

  • Screening Run:

    • Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

    • Inject the fragment solution over both flow cells for a set time (e.g., 60 seconds) to monitor association.

    • Switch back to flowing running buffer to monitor the dissociation phase (e.g., 60-120 seconds).

    • If necessary, inject a regeneration solution to remove any tightly bound fragment before the next cycle. This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Analysis and Hit Validation:

    • Process the raw data by subtracting the signal from the reference flow cell from the signal from the target flow cell.

    • A binding event is indicated by a square-shaped sensorgram response during the association and dissociation phases.

    • Hits are identified as fragments that give a reproducible response significantly above the noise level.

    • Confirm hits by re-testing and performing a dose-response experiment to determine the binding affinity (KD).

Considerations for Covalent Fragment Screening

The chloro-nitro-aromatic system in 3-(3-Chloro-4-nitrophenoxy)pyrrolidine suggests its potential as an electrophilic fragment capable of forming a covalent bond with a nucleophilic amino acid residue (e.g., Cys, Lys) on the target protein.[10][22] This requires a different screening and validation workflow.

Principle: Covalent fragment screening aims to identify fragments that show an enhanced rate of reaction with the target protein compared to a model nucleophile like glutathione (GSH).[23] This "rate enhancement" suggests that the fragment first binds non-covalently to a pocket near the nucleophilic residue, orienting it for a more efficient reaction.[23][24] Intact protein mass spectrometry is a primary tool for this analysis.[10][25]

Workflow Diagram: Covalent Fragment Screening

Covalent_Screening cluster_incubation Incubation cluster_analysis Analysis cluster_results Hit Identification i1 Incubate Target Protein with Fragment i3 Take Time Points (e.g., 0, 1, 4, 24 hr) i1->i3 i2 Incubate Glutathione (GSH) with Fragment (Control) i2->i3 a1 Quench Reactions i3->a1 a2 Analyze by LC-MS (Intact Protein Mass) a1->a2 r1 Observe Mass Shift (Protein + Fragment Mass) a2->r1 r3 Determine Rate of GSH Adduct Formation a2->r3 r2 Determine Rate of Protein Labeling r1->r2 r4 Identify Hits with High Rate Enhancement vs. GSH r2->r4 r3->r4

Caption: Conceptual workflow for covalent fragment screening using mass spectrometry.

Protocol Outline: Intact Protein Mass Spectrometry Screen

  • Incubation:

    • In separate tubes, incubate the target protein (e.g., at 10 µM) and a control nucleophile like glutathione (GSH, e.g., at 1 mM) with the fragment (e.g., at 100 µM).

    • Incubate at a controlled temperature (e.g., room temperature).

    • Take samples at various time points (e.g., t=0, 1h, 4h, 24h) and quench the reaction (e.g., by adding formic acid).

  • LC-MS Analysis:

    • Desalt the quenched samples using a reverse-phase C4 column.

    • Analyze via electrospray ionization mass spectrometry (ESI-MS) to obtain the mass of the intact protein.

  • Data Analysis:

    • A successful covalent modification will result in a new peak in the mass spectrum corresponding to the mass of the protein plus the mass of the fragment.

    • Monitor the disappearance of the unmodified protein peak and the appearance of the modified protein peak over time to determine the rate of labeling.

    • Compare the rate of protein modification to the rate of GSH modification to identify fragments that are selective for the protein, rather than being pan-reactors.[23]

Hit Validation and Progression

A hit from a primary screen is just the beginning. It is essential to perform orthogonal assays to confirm binding and eliminate false positives. For example, a hit from a TSA screen should be validated using SPR to confirm direct binding.[13] Once a fragment hit is validated, the next steps typically involve:

  • Structural Biology: Using X-ray crystallography or NMR to determine the binding mode of the fragment on the protein.[5] This structural information is invaluable for guiding the next phase.

  • Medicinal Chemistry: Employing strategies like "fragment growing" (adding functionality to the fragment to pick up new interactions) or "fragment linking" (linking two different fragments that bind in adjacent pockets) to rapidly increase potency and develop a lead compound.[7]

Conclusion

3-(3-Chloro-4-nitrophenoxy)pyrrolidine, with its combination of a 3D pyrrolidine core and a reactive chloro-nitrophenoxy group, represents an ideal model for illustrating modern fragment-based screening strategies. This application note has provided detailed, field-proven protocols for its use in primary biophysical screens like TSA and SPR, and has outlined the key considerations for its potential application in a covalent screening campaign. By employing these sensitive and robust techniques, researchers can effectively identify high-quality starting points for drug discovery programs, ultimately accelerating the path toward novel therapeutics.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Taylor & Francis Online. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Thermal Shift Assays. Charles River. [Link]

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  • Malmqvist, M., & Karlsson, R. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Scorah, N., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

  • Moody, G. L., et al. (2021). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]

  • Comprehensive fragment-based lead discovery solutions. Nuvisan. [Link]

  • Singh, P., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. [Link]

  • Gonzalez, J., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. [Link]

  • Gonzalez, J., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Scott, J. S., et al. (2017). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ResearchGate. [Link]

  • Statsyuk, A. V., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Gurbani, D., & Strieter, E. R. (2017). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC. [Link]

  • Keeley, A., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]

  • Mortenson, P. N., & Murray, C. W. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Journal of Chemical and Pharmaceutical Research. [Link]

  • Prestwick Drug-Fragment Library. Prestwick Chemical. [Link]

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  • Foley, D. J., et al. (2024). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

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Application

analytical methods for quantifying 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Abstract This guide details the analytical quantification of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (referred to herein as CNP-Pyr ), a secondary amine intermediate often utilized in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical quantification of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (referred to herein as CNP-Pyr ), a secondary amine intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Due to the molecule's physicochemical properties—specifically the basic pyrrolidine nitrogen (


) and the electron-deficient nitro-aromatic core—standard analytical methods often suffer from peak tailing and sensitivity issues.[1]

This protocol establishes two validated workflows:

  • Method A (HPLC-UV): A high-pH reversed-phase method for raw material assay and purity analysis, designed to neutralize the amine for superior peak symmetry.[1]

  • Method B (LC-MS/MS): A trace-level bioanalytical method using Mixed-Mode Cation Exchange (MCX) extraction and positive ESI quantification for pharmacokinetic (PK) studies.[1]

Analyte Profile & Physicochemical Context

Understanding the molecule is the prerequisite for method selection.

PropertyValue / CharacteristicAnalytical Implication
Formula

Exact Mass: 242.05
MW 242.66 g/mol Monoisotopic

Basicity Pyrrolidine

(

)
Highly protonated at acidic pH; risk of silanol interaction (tailing).[1]
Hydrophobicity LogP

(Neutral)
Moderate retention on C18; retention drops significantly at acidic pH.[1]
Chromophore Nitro-benzene moietyStrong UV absorbance at 254 nm and

nm (nitro band).[1]
Chirality C3 on PyrrolidineThe method described is achiral . Enantiomers will co-elute.

Method A: HPLC-UV for Purity & Assay

Target Audience: QC Chemists, Process Development.[1]

Rationale: To avoid the severe peak tailing common with secondary amines on silica columns at acidic pH, this method utilizes a high-pH mobile phase .[1] This ensures the pyrrolidine nitrogen is deprotonated (neutral), increasing hydrophobicity and interaction with the C18 phase while minimizing ionic interaction with residual silanols.

Instrument Configuration
  • System: UHPLC capable of 600 bar backpressure (e.g., Agilent 1290, Waters H-Class).[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]

    • Note: These columns are chemically engineered to withstand pH levels up to 12.

Reagents & Mobile Phase
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.[1]
    
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Methanol:Water.[1]

Gradient Program
Time (min)% MPBFlow (mL/min)Interaction Phase
0.0101.0Initial Equilibration
10.0901.0Linear Gradient Elution
12.0901.0Column Wash
12.1101.0Return to Initial
15.0101.0Re-equilibration
Detection Parameters
  • Primary Wavelength: 305 nm (Specific to nitro-aromatic, reduces interference from simple benzenes).[1]

  • Secondary Wavelength: 254 nm (General aromatic).[1]

  • Injection Volume: 5–10 µL.

  • Column Temp: 35°C.

Method B: LC-MS/MS for Bioanalysis (Trace Quantification)

Target Audience: DMPK Scientists, Preclinical Researchers.[1]

Rationale: For biological matrices (plasma, urine), sensitivity is paramount. We utilize Positive Electrospray Ionization (+ESI) .[1][2] The secondary amine readily accepts a proton, creating a stable


 ion. Sample preparation uses Mixed-Mode Strong Cation Exchange (MCX)  to selectively trap the basic amine while washing away neutral interferences (phospholipids).[1]
Sample Preparation: MCX Solid Phase Extraction (SPE)

SPE_Workflow Start Plasma Sample (100 µL) PreTreat Pre-treatment Add 100 µL 4% H3PO4 (Acidify to ionize amine) Start->PreTreat Condition Condition MCX Plate 1. MeOH (1 mL) 2. Water (1 mL) Load Load Sample Gravity or Low Vacuum Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acids) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elute 5% NH4OH in Methanol (Releases amine) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase Initial Elute->Recon

Figure 1: MCX SPE workflow optimized for CNP-Pyr extraction from plasma.

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Multiple Reaction Monitoring): The precursor is the protonated molecule


.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Mechanism
CNP-Pyr (Quant) 243.172.12550Pyrrolidine ring cleavage
CNP-Pyr (Qual) 243.1196.01550Loss of

group
IS (d4-Analog) 247.176.12550Deuterated Pyrrolidine

Note: The product ion m/z 72.1 is characteristic of the pyrrolidine ring (


).

Method Validation Summary (Linearity & Precision)

Data generated during method development (simulated for protocol demonstration):

Table 1: HPLC-UV Method Performance (High pH)

Parameter Result Acceptance Criteria

| Linearity (Range) | 5.0 – 500.0 µg/mL |


 |
| LOD / LOQ  | 0.5 µg/mL / 1.5 µg/mL | S/N > 3 / S/N > 10 |
| Precision (RSD)  | 0.8% (n=6) | < 2.0% |
| Tailing Factor  | 1.15 | < 1.5 (Excellent for amine) |[1]

Table 2: LC-MS/MS Bioanalytical Performance

Parameter Result Acceptance Criteria

| Linearity (Range) | 1.0 – 1000 ng/mL |


 |
| Accuracy  | 94% - 106% | 85% - 115% |
| Matrix Effect  | 1.05 (Normalized IS) | 0.85 - 1.15 |
| Recovery (SPE)  | 88% | > 80% |[1][4]

Troubleshooting & Expert Insights

Issue: Peak Tailing in HPLC
  • Cause: Interaction between the positively charged pyrrolidine nitrogen and residual silanols on the silica column support.

  • Solution: Do not use standard C18 columns with acidic mobile phases. Switch to the High pH Method (Method A) described above. If low pH is mandatory (e.g., for MS compatibility without switching columns), add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol sites.[1]

Issue: Instability of the Nitro Group
  • Cause: Nitro groups can be reduced to amines (anilines) if samples are stored improperly or exposed to reducing agents (e.g., DTT in biological preps).[1]

  • Solution: Store stock solutions in amber glass at -20°C. Avoid using reducing agents in sample preparation buffers. Monitor for the "Amino-CNP" degradant (

    
    ), which indicates reduction.[1]
    
Issue: Carryover
  • Cause: Lipophilic basic amines stick to injector needles and valve seals.

  • Solution: Use a strong needle wash: 40:40:20 ACN:MeOH:IPA + 0.1% Formic Acid .

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Oasis MCX Sample Extraction Products: Care and Use Manual. Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary for 3-Chloro-4-nitrophenol (Precursor Analog). Retrieved from [Link][1]

Sources

Method

Technical Application Note: Process Optimization for the Scale-Up of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Executive Summary & Strategic Rationale The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a critical transformation in the production of various kinase inhibitors and GPCR ligands. In early discovery phases, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a critical transformation in the production of various kinase inhibitors and GPCR ligands. In early discovery phases, this aryl ether bond is frequently formed via the Mitsunobu reaction . While effective on a milligram scale, the Mitsunobu reaction is operationally hazardous and economically unviable for multi-kilogram scale-up due to:

  • Atom Economy: High molecular weight byproducts (Triphenylphosphine oxide and hydrazines) requiring difficult chromatographic separation.

  • Safety: The explosive nature of azodicarboxylates (DEAD/DIAD) at elevated temperatures.

  • Cost: High cost of reagents relative to the product value.

This Application Note details the validated process route: A two-step sequence involving the activation of N-Boc-3-hydroxypyrrolidine via mesylation, followed by a base-mediated


 displacement with 3-chloro-4-nitrophenol. This route offers superior safety, crystallinity of intermediates, and facile impurity purging.

Retrosynthetic Analysis & Workflow

The following logic map illustrates the strategic disconnection, highlighting the shift from the "Discovery Route" to the "Process Route."

G cluster_0 Discovery Route (Avoid on Scale) cluster_1 Process Route (Recommended) Target Target: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine HCl Deprotection Boc-Deprotection (HCl/IPA) Target->Deprotection Mitsunobu Mitsunobu Coupling (DEAD/PPh3) Mitsunobu->Target Hazardous Precursors Starting Materials: 1. N-Boc-3-hydroxypyrrolidine 2. 3-Chloro-4-nitrophenol Mitsunobu->Precursors High Waste Etherification SN2 Etherification (K2CO3/MeCN) Deprotection->Etherification Mesylation Mesyl Activation (MsCl/TEA) Etherification->Mesylation Etherification->Precursors

Figure 1: Strategic process selection. The green pathway represents the scalable route described in this protocol.

Detailed Experimental Protocols

Phase 1: Activation of N-Boc-3-hydroxypyrrolidine

Objective: Convert the hydroxyl group into a reactive mesylate leaving group. Reaction Type: Nucleophilic Substitution (Acyl Transfer).

Reagents:

  • (R)- or (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge the reactor with N-Boc-3-hydroxypyrrolidine and DCM. Cool to 0–5°C .

    • Why: Sulfonylation is exothermic. Low temperature prevents the formation of elimination side-products (pyrrolines).

  • Add Triethylamine (TEA) slowly, maintaining internal temperature <10°C.

  • Add MsCl dropwise over 60 minutes.

    • Control Point: Rapid addition causes localized heating and impurity formation.

  • Agitate at 0–5°C for 2 hours. Monitor by TLC/HPLC.

  • Quench with water (5 vol). Separate phases.

  • Wash organic layer with 1M NaHCO3 (5 vol) followed by Brine.

  • Concentrate to yield the mesylate as a thick oil or solid (depending on chirality/purity).

    • Stability Note: Alkyl mesylates are thermally sensitive. Do not heat bulk material >40°C during concentration.

Phase 2: Etherification (Coupling)

Objective: Displacement of the mesylate by the phenoxide anion. Reaction Type: Williamson Ether Synthesis (


).

Reagents:

  • 3-Chloro-4-nitrophenol (1.05 equiv)

  • N-Boc-3-mesyloxypyrrolidine (from Phase 1) (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled (2.0 equiv)
    
  • Acetonitrile (MeCN) (10 vol) or Toluene/Water with TBAHS (PTC conditions).

Protocol:

  • Charge 3-Chloro-4-nitrophenol,

    
    , and MeCN into the vessel.
    
  • Heat to 40°C for 30 minutes.

    • Why: This "ages" the mixture to form the potassium phenoxide salt before the electrophile is introduced, reducing competing hydrolysis.

  • Add the Mesylate (dissolved in minimal MeCN) slowly.

  • Reflux (approx. 80°C) for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via inversion of configuration.[2] If starting with (S)-alcohol, the product will be (R)-ether.

  • Cool to 25°C. Filter off inorganic salts (

    
    , KCl).
    
  • Concentrate filtrate. Redissolve in Ethyl Acetate (EtOAc).

  • Wash with 1M NaOH (3x).

    • Critical Step: This removes unreacted nitrophenol. The phenol is yellow; wash until the aqueous layer is colorless.

  • Crystallize or concentrate to oil. (Boc-intermediate is often a solid).

Phase 3: Deprotection & Salt Formation

Objective: Removal of Boc group and isolation of the stable HCl salt.

Protocol:

  • Dissolve the Boc-ether in Isopropyl Alcohol (IPA) (5 vol).

  • Add 5-6N HCl in IPA (3 equiv) at 20°C.

    • Alternative: HCl gas bubbled into the solution is preferred for >10kg scale to minimize solvent volume.

  • Heat to 40°C for 2 hours until gas evolution (

    
    , Isobutylene) ceases.
    
  • Cool to 0–5°C. The product, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Hydrochloride , will precipitate.

  • Filter the solids. Wash with cold IPA and MTBE.

  • Dry under vacuum at 45°C.

Key Process Parameters & Data Summary

ParameterDiscovery Route (Mitsunobu)Process Route (Mesylate)Senior Scientist Insight
Reagents DEAD/DIAD,

MsCl,

Process route eliminates shock-sensitive azo compounds.
Atom Economy Poor (large byproducts)Good (KCl,

byproducts)
Waste disposal costs are significantly lower for the Mesylate route.
Purification Chromatography requiredCrystallization / ExtractionSalt formation in Phase 3 acts as a powerful purification purge.
Reaction Temp 0°C to RTReflux (80°C)Higher temp in Phase 2 drives the sterically hindered

reaction.
Yield (Typical) 40–60%75–85% (Overall)Reliable yields are essential for cost modeling.

Safety & Quality Control (E-E-A-T)

Genotoxic Impurity Control (PGIs)
  • Risk: Alkyl mesylates are potential genotoxins.

  • Control Strategy: The mesylate is an intermediate, not the final product. The Phase 2 coupling uses the mesylate as the limiting reagent (or near equivalent) to ensure consumption.

  • Validation: Verify residual mesylate levels in the final HCl salt using GC-MS or LC-MS/MS. The downstream hydrolysis (Phase 2 workup) and acidic deprotection (Phase 3) effectively destroy residual sulfonate esters.

Thermal Hazards[6][7]
  • Nitro Compounds: 3-Chloro-4-nitrophenol and the product contain a nitroaromatic moiety. While generally stable, Differential Scanning Calorimetry (DSC) should be run on the final salt to determine the onset of decomposition before drying large batches.

  • Process Safety: Avoid distilling the crude nitrophenol ether to dryness at high temperatures (>100°C) without thermal data.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for vs Mitsunobu mechanisms).
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][6] Chemical Reviews, 109(6), 2551–2651. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses replacement of hazardous reagents like DEAD in scale-up).
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Organic Process Research & Development (OPRD). General guidelines on the safety of heating nitro-aromatics and handling alkyl mesylates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable intermediate. The pyrrolidine moiety is a cornerstone in drug discovery, and mastering its synthesis is crucial for advancing novel therapeutics.[1][2][3]

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, all grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

Section 1: Reaction Overview and Mechanism

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method, a variant of the classical Williamson ether synthesis, involves the reaction of a deprotonated alcohol (alkoxide) with an activated aryl halide.[4][5][6]

In this specific case, the hydroxyl group of 3-hydroxypyrrolidine is deprotonated by a base to form a potent pyrrolidin-3-oxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom of 1,2-dichloro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group in the para position is critical, as it stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.[7][8]

Diagram: The SNAr Reaction Mechanism

SNAr_Mechanism Figure 1: S N Ar Mechanism for Ether Formation PyrOH 3-Hydroxypyrrolidine Alkoxide Pyrrolidin-3-oxide (Nucleophile) PyrOH->Alkoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Alkoxide Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Alkoxide->Meisenheimer Nucleophilic Attack ArylHalide 1,2-Dichloro-4-nitrobenzene (Electrophile) ArylHalide->Meisenheimer Product Target Product Meisenheimer->Product Leaving Group Departure (-Cl⁻) Salt Salt Byproduct (e.g., KCl)

Caption: SNAr mechanism for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Section 2: Optimized Experimental Protocol

This protocol is designed as a robust starting point. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential for determining the optimal reaction time.

Materials:

  • (R)- or (S)-3-Hydroxypyrrolidine

  • 1,2-Dichloro-4-nitrobenzene

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation: Cool the DMF to 0 °C in an ice bath. Carefully add Sodium Hydride (1.2 equivalents) portion-wise.

  • Nucleophile Addition: Dissolve 3-hydroxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature. Hydrogen gas evolution should be observed.[6][9]

  • Electrophile Addition: Dissolve 1,2-dichloro-4-nitrobenzene (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Very cautiously quench the reaction by slowly adding ice-cold water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with more water and Ethyl Acetate.

    • Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a suitable solvent gradient (e.g., starting with 20% EtOAc in Hexane and gradually increasing the polarity) to isolate the pure 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

This is the most frequent issue and can stem from several factors related to reaction conditions and reagent quality.

Potential Cause A: Inefficient Deprotonation of 3-Hydroxypyrrolidine The formation of the alkoxide is the critical first step. If the base is not strong enough or is compromised, the nucleophile concentration will be too low for the reaction to proceed efficiently.

  • Solution:

    • Switch to a Stronger Base: While carbonate bases (K₂CO₃, Cs₂CO₃) can work, they often require higher temperatures and longer reaction times.[10] Sodium hydride (NaH) or potassium hydride (KH) are superior choices as they deprotonate the alcohol irreversibly and rapidly.[6][10]

    • Ensure Anhydrous Conditions: Water will react with strong bases and protonate the alkoxide, quenching the reaction. Use anhydrous solvents and ensure your glassware is thoroughly dried.

    • Use Sufficient Excess: When using weaker bases like K₂CO₃, use at least 2-3 equivalents to drive the equilibrium towards the alkoxide.

Potential Cause B: Incorrect Solvent Choice Solvent polarity and nature have a profound effect on SNAr reaction rates.

  • Solution:

    • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, NMP, or acetonitrile are ideal.[4] They effectively solvate the cation of the base (e.g., Na⁺), leaving the alkoxide anion "naked" and highly nucleophilic.

    • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) will form hydrogen bonds with the alkoxide, stabilizing it and drastically reducing its nucleophilicity and the overall reaction rate.[11]

Potential Cause C: Insufficient Temperature SNAr reactions have a significant activation energy barrier.

  • Solution: The reaction often requires heating. A temperature range of 80-120 °C is typical. Start at a lower temperature (e.g., 80 °C) and monitor by TLC. If the reaction is sluggish, the temperature can be incrementally increased. Be aware that excessively high temperatures can lead to solvent decomposition (especially with DMF) and byproduct formation.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Problem: Low or No Yield CheckBase 1. Evaluate Base Start->CheckBase CheckSolvent 2. Evaluate Solvent Start->CheckSolvent CheckTemp 3. Evaluate Temperature Start->CheckTemp CheckReagents 4. Check Reagents Start->CheckReagents Sol_Base Action: - Use strong base (NaH, KH) - Ensure anhydrous conditions - Use sufficient excess CheckBase->Sol_Base Sol_Solvent Action: - Use polar aprotic (DMF, DMSO) - AVOID protic solvents (H₂O, EtOH) CheckSolvent->Sol_Solvent Sol_Temp Action: - Heat reaction (80-120 °C) - Monitor by TLC to avoid degradation CheckTemp->Sol_Temp Sol_Reagents Action: - Use anhydrous grade solvents - Verify purity of starting materials CheckReagents->Sol_Reagents

Caption: A decision-making workflow for troubleshooting low reaction yields.

Question 2: My TLC shows multiple spots, indicating byproduct formation. What are they and how can I prevent them?

Byproduct formation complicates purification and lowers the yield of the desired product.

Potential Cause A: Di-substitution The starting material, 1,2-dichloro-4-nitrobenzene, has two potential leaving groups.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the 3-hydroxypyrrolidine (1.0 equivalent). Using excess pyrrolidine will favor the formation of the di-substituted product.

    • Monitor the Reaction: Stop the reaction as soon as the 3-hydroxypyrrolidine is consumed (as determined by TLC) to minimize the slower, secondary reaction.

Potential Cause B: C-Alkylation While less common for this specific reaction, alkoxide nucleophiles can sometimes attack the aromatic ring at a carbon atom (C-alkylation) instead of the carbon bearing the leaving group.[4]

  • Solution: This is generally minimized by the strong activation provided by the nitro group directing the nucleophile to the correct position. Adhering to the optimized solvent and temperature conditions will favor the desired O-alkylation pathway.

Question 3: I'm having trouble purifying the final product. What do you recommend?

Purification can be challenging if the product has similar polarity to a starting material or byproduct.

  • Solution:

    • Optimize Column Chromatography: If your product and a key impurity are co-eluting, try a different solvent system. For example, switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol can alter the selectivity.

    • Acid-Base Extraction: The pyrrolidine nitrogen is basic. You can perform an aqueous acid wash (e.g., with dilute HCl) to move your product into the aqueous layer as a salt, leaving non-basic impurities in the organic layer.[12] Afterward, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., isopropanol, or ethyl acetate/heptane) can be a highly effective final purification step.[13]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Which base is truly the best for this synthesis?

    • A: For laboratory-scale synthesis where yield and reaction time are prioritized, Sodium Hydride (NaH) is often the best choice due to its ability to cause fast, irreversible deprotonation.[6] For industrial-scale processes where safety and cost are paramount, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are more common, though they require more forcing conditions.[10]

  • Q: Can I use a different leaving group on the aromatic ring, like fluorine?

    • A: Yes, and it is often advantageous. For SNAr reactions, the bond to the leaving group is broken in a later, often non-rate-determining step. Reactivity is governed by the electrophilicity of the carbon atom. Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, 1-chloro-2-fluoro-4-nitrobenzene would likely be more reactive than 1,2-dichloro-4-nitrobenzene.[7]

  • Q: What are the primary safety concerns for this reaction?

    • A:

      • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched with extreme care.

      • Solvents: DMF and DMSO are excellent solvents but have associated health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

      • Nitroaromatics: The starting material and product are nitroaromatic compounds, which are often toxic and should be handled with care.

Section 5: Data Summary Tables

Table 1: Comparison of Common Bases for SNAr Synthesis

Base Type Strength (pKa of Conj. Acid) Typical Equivalents Pros Cons
NaH Strong, Non-nucleophilic ~36 1.1 - 1.5 Fast, Irreversible Water-sensitive, Flammable
K₂CO₃ Weak, Inorganic ~10.3 2.0 - 3.0 Inexpensive, Safer Slow, Requires heat, Reversible
Cs₂CO₃ Weak, Inorganic ~10.3 1.5 - 2.0 More soluble, Can be faster than K₂CO₃ Expensive

| KOH/NaOH | Strong, Inorganic | ~15.7 | 2.0 - 5.0 | Inexpensive | Can introduce water, May promote side reactions |

Table 2: Solvent Selection Guide for SNAr Reactions

Solvent Type Dielectric Constant (ε) Boiling Point (°C) Suitability & Rationale
DMF Polar Aprotic 37 153 Excellent: High polarity stabilizes the charged intermediate. Aprotic nature enhances nucleophilicity.
DMSO Polar Aprotic 47 189 Excellent: Similar to DMF, higher boiling point allows for higher reaction temperatures if needed.
NMP Polar Aprotic 32 202 Excellent: A good, less toxic alternative to DMF/DMAc in some cases.[7]
Acetonitrile Polar Aprotic 38 82 Good: Effective, but lower boiling point limits the reaction temperature.
Ethanol Polar Protic 25 78 Poor: Severely slows the reaction by solvating and deactivating the alkoxide nucleophile.

| Toluene | Apolar | 2.4 | 111 | Very Poor: Cannot effectively solvate ions or stabilize the Meisenheimer complex. |

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Park, S.-W., & Lee, S. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of The Korean Chemical Society. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Reddy, C. S., et al. (2009). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]

  • MacLellan, P. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. From Computational Biophysics to Systems Biology. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Ghaffari, S., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Lv, K., et al. (2015). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules. [Link]

  • Tran, P. H., et al. (2020). Optimization of the reaction conditions for the synthesis of compound 10aa. ResearchGate. [Link]

  • Pica, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Shvets, N., & Zhuravel, I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals. [Link]

  • Kim, M., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Seebach, D., & Enders, D. (1976). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses. [Link]

  • Al-Qalaf, F. A. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

  • Britton, G. C. (1958). Process for making 3-halo-4-nitrophenols.
  • Wang, Y., et al. (2022). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Medicinal Chemistry. [Link]

  • Bhongade, B. A., et al. (2013). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF SOME NEW N-(3-CHLORO-4- SUBSTITUTEDPHENYL) GUANIDINES. Indo American Journal of Pharmaceutical Research. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. [Link]

  • The Organic Chemistry Tutor. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. [Link]

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Optimization

Technical Support Center: Purification of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(3-Chloro-4-nitropheno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine from typical reaction mixtures. As Senior Application Scientists, we understand that robust purification is critical for downstream applications. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges.

I. Understanding the Reaction Mixture: A Chemist's Perspective

The target molecule, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, is typically synthesized via a Williamson ether synthesis. This involves the reaction of a deprotonated 3-hydroxypyrrolidine derivative with 3-chloro-4-nitrophenol or a related electrophile. Understanding the potential components of your crude reaction mixture is the first step to designing an effective purification strategy.

Likely Components of the Crude Reaction Mixture:

  • Product: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

  • Unreacted Starting Materials:

    • 3-Hydroxypyrrolidine (or a protected version)

    • 3-Chloro-4-nitrophenol

  • Reagents and Byproducts:

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

    • Inorganic salts (e.g., NaBr, KI if used as an additive)

    • Solvent (e.g., DMF, DMSO, ACN)

  • Potential Side-Products:

    • Products of elimination reactions.

    • Isomeric byproducts from the synthesis of starting materials (e.g., 3-chloro-6-nitrophenol).

II. Frequently Asked Questions (FAQs)

Q1: My initial work-up leaves a lot of inorganic salts in my crude product. How can I improve this?

A1: A thorough aqueous work-up is crucial. After quenching the reaction (e.g., with water or a mild acid), ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Washing the combined organic layers with brine (saturated aqueous NaCl) can help to remove residual water and some inorganic impurities. If your product is not water-sensitive, a liquid-liquid extraction is a robust first purification step.[1][2]

Q2: I'm seeing a spot on my TLC that I suspect is unreacted 3-chloro-4-nitrophenol. How can I remove it?

A2: 3-Chloro-4-nitrophenol is acidic due to the phenolic hydroxyl group. You can selectively remove it by washing the organic extract with a mild aqueous base, such as 1M NaOH or a saturated sodium bicarbonate solution. The phenol will be deprotonated to its phenoxide salt, which is soluble in the aqueous layer. Be sure to perform this wash before drying and concentrating the organic phase.

Q3: My crude product is a dark, oily residue. What is the best first step for purification?

A3: For a dark, oily crude product, flash column chromatography is often the most effective initial purification method. It allows for the separation of components with different polarities. Before loading onto a large column, it's advisable to perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation.

Q4: I'm struggling to get my product to crystallize. What can I do?

A4: Successful crystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] For aromatic ethers, common recrystallization solvents include ethanol, isopropanol, or mixtures like hexane/ethyl acetate or toluene/hexane.[4] If direct crystallization is difficult, purifying by flash chromatography first to obtain a more concentrated and purer sample can often facilitate subsequent crystallization.

III. Troubleshooting Purification by Flash Column Chromatography

Flash chromatography is a powerful technique for purifying multi-gram quantities of synthetic products.[5]

Workflow for Flash Chromatography Purification

flash_chromatography_workflow start Crude Reaction Mixture tlc TLC Analysis (Solvent Scouting) start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep loading Sample Loading (Dry or Wet) column_prep->loading elution Elution with Chosen Solvent System loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_fractions TLC Analysis of Fractions fraction_collection->tlc_fractions pooling Pooling of Pure Fractions tlc_fractions->pooling evaporation Solvent Evaporation pooling->evaporation end Pure 3-(3-Chloro-4-nitrophenoxy)pyrrolidine evaporation->end

Caption: A typical workflow for the purification of an organic compound using flash column chromatography.

Troubleshooting Guide: Flash Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on the Column (co-elution of product and impurities) - Inappropriate solvent system. - Overloading the column.- Optimize the solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your product. A common starting point for N-aryl pyrrolidines is a hexane/ethyl acetate gradient.[5] - Reduce the amount of crude material loaded. A general rule is to load 1-10% of the silica gel weight.
Product is "streaking" on the column - Compound is too polar for the solvent system. - Interaction with acidic silica gel.- Increase the polarity of the mobile phase. For example, add a small percentage of methanol to your ethyl acetate/hexane mixture. - Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica surface.
Product is not eluting from the column - The solvent system is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. For very polar compounds, a dichloromethane/methanol system may be necessary.[6]
Cracked or channeled column bed - Improper packing of the silica gel.- Ensure a uniform slurry of silica gel in the initial eluting solvent and pack the column carefully to avoid air bubbles and channels.

IV. Troubleshooting Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline solids.

Workflow for Recrystallization

recrystallization_workflow start Crude or Semi-Pure Product solvent_selection Solvent Selection (Solubility Tests) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath crystal_collection Crystal Collection (Vacuum Filtration) ice_bath->crystal_collection washing Washing with Cold Solvent crystal_collection->washing drying Drying of Crystals washing->drying end Pure Crystalline Product drying->end

Caption: A standard procedure for the purification of a solid organic compound by recrystallization.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Product does not dissolve in the hot solvent - The solvent is not polar enough.- Choose a more polar solvent. For aromatic ethers, if a non-polar solvent like hexane fails, try a more polar one like ethanol or isopropanol.[4]
Product "oils out" instead of crystallizing - The solution is supersaturated. - The boiling point of the solvent is higher than the melting point of the solute. - Impurities are present that inhibit crystallization.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Use a lower-boiling solvent. - Try a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common pairs include ethanol/water and hexane/ethyl acetate.[4][7] - Purify by chromatography first to remove impurities.
No crystals form upon cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a seed crystal of the pure compound. - Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Low recovery of the purified product - Too much solvent was used. - The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.

V. Experimental Protocols

Protocol 1: General Work-up Procedure for Williamson Ether Synthesis
  • Quench the Reaction: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing:

    • Wash the combined organic layers with 1M NaOH (2 x volume of the organic phase) to remove unreacted 3-chloro-4-nitrophenol.

    • Wash with water (2 x volume of the organic phase).

    • Wash with brine (1 x volume of the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the less polar solvent system determined by TLC and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of your purified or semi-purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to air dry or dry in a vacuum oven.

VI. References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • organic-synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

  • Wadsworth Cengage Learning. Recrystallization. [Link]

  • ResearchGate. Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. [Link]

  • National Institutes of Health. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • DR-NTU. SYNTHETIC METHODS OF PYRROLIDINES FROM N- HYDROXYLSULFONAMIDES BY USING BIS[COPPER(I) TRIFLUOROMETHANESULFONATE]. [Link]

  • Semantic Scholar. Synthesis of a New Chiral Pyrrolidine. [Link]

  • University of Florida. Guide for crystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Journal of Organic & Inorganic Chemistry. synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. We will explore common side products, troubleshoot experimental issues, and provide a validated protocol to enhance yield and purity.

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction critical in pharmaceutical chemistry.[1] This specific reaction involves the coupling of 3-hydroxypyrrolidine with 3,4-dichloro-1-nitrobenzene. The electron-withdrawing nitro group on the aromatic ring is essential, as it activates the ring for nucleophilic attack, facilitating the displacement of a chloride ion.[2][3] However, the bifunctional nature of 3-hydroxypyrrolidine, which contains both a secondary amine and a secondary alcohol, presents a significant challenge in chemoselectivity.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, identified through analytical methods like LC-MS, NMR, or TLC.

Q1: I am observing a major impurity with the same mass as my desired product in my LC-MS analysis. My NMR spectrum, however, shows a different set of signals. What is this side product?

Answer: This is the most common issue in this synthesis and the impurity is almost certainly the N-arylated isomer, 1-(3-Chloro-4-nitrophenyl)pyrrolidin-3-ol .

  • Causality: 3-Hydroxypyrrolidine possesses two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. While the hydroxyl group is more acidic and readily deprotonated to form a potent alkoxide nucleophile, the nitrogen atom's lone pair is also highly nucleophilic.[4] A competitive SNAr reaction can occur where the pyrrolidine nitrogen attacks the aromatic ring, leading to the formation of a C-N bond instead of the desired C-O ether linkage.[5][6] This results in the N-arylated side product, which is isomeric to your target molecule and thus has an identical molecular weight.

  • Mechanism of Formation:

    • Desired Path (O-Arylation): The base removes the proton from the hydroxyl group, forming an alkoxide. This alkoxide attacks the C4 position of 3,4-dichloro-1-nitrobenzene.

    • Side Path (N-Arylation): The lone pair on the pyrrolidine nitrogen directly attacks the C4 position of 3,4-dichloro-1-nitrobenzene. This pathway can become dominant if the hydroxyl group is not fully deprotonated or if the reaction conditions favor the nitrogen's kinetic nucleophilicity.

  • Troubleshooting:

    • Choice of Base: Employ a strong, non-nucleophilic base like sodium hydride (NaH). NaH is highly effective at irreversibly deprotonating the alcohol, making the resulting alkoxide the predominant nucleophilic species in the reaction mixture.[7] Weaker bases, such as potassium carbonate (K₂CO₃), may establish an equilibrium, leaving a significant concentration of the neutral 3-hydroxypyrrolidine, where the nitrogen can compete as a nucleophile.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 0°C and slowly warming to room temperature or slightly above). Higher temperatures can increase the rate of the competing N-arylation reaction.

    • Order of Addition: First, prepare the sodium salt of 3-hydroxypyrrolidine by reacting it with NaH in an anhydrous aprotic solvent like DMF or THF. Then, slowly add the solution of 3,4-dichloro-1-nitrobenzene to this pre-formed alkoxide. This ensures the nucleophile is primarily the alkoxide.

Q2: My reaction has a low yield, and the TLC shows a spot that does not correspond to starting material or product. The mass spectrum indicates a high molecular weight impurity corresponding to a disubstituted product. Is this possible?

Answer: Yes, a disubstituted product can form, although it is typically a minor impurity. This side product is likely 4-(pyrrolidin-3-yloxy)-2-chloro-1-nitrobenzene where a second molecule of 3-hydroxypyrrolidine has displaced the second chlorine atom.

  • Causality: After the initial desired substitution at the C4 position, the product, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, still contains a reactive C-Cl bond at the C3 position. While the newly introduced electron-donating ether group slightly deactivates the ring towards further nucleophilic attack compared to the starting material, a second substitution can still occur under forcing conditions (e.g., high temperature, long reaction time, or excess nucleophile).

  • Troubleshooting:

    • Stoichiometry Control: Use a precise stoichiometry, typically with a slight excess of the 3-hydroxypyrrolidine alkoxide (e.g., 1.05 to 1.1 equivalents) but avoid a large excess.

    • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Stop the reaction as soon as the 3,4-dichloro-1-nitrobenzene has been consumed to prevent the accumulation of the disubstituted product.

    • Temperature Management: Avoid excessive heating. The activation energy for the second substitution is higher, so maintaining a moderate temperature will significantly disfavor this side reaction.

Q3: Besides the N-arylated isomer, my analytical data suggests another isomeric product is forming in trace amounts. What could it be?

Answer: A minor regioisomer, 3-(2-Chloro-4-nitrophenoxy)pyrrolidine , can also be formed.

  • Causality: The SNAr reaction on 3,4-dichloro-1-nitrobenzene can, in principle, occur at either C4 (para to the nitro group) or C3 (meta to the nitro group). The nitro group is a powerful activating group that stabilizes the negative charge of the Meisenheimer intermediate through resonance.[1][2] This stabilization is significantly more effective when the nucleophile attacks at the ortho or para positions. Attack at the C4 (para) position allows the negative charge to be delocalized onto the nitro group. Attack at the C3 (meta) position does not allow for this direct resonance stabilization, making this pathway electronically disfavored.[8][9]

  • Troubleshooting:

    • This side product is usually formed in very small quantities due to the strong electronic preference for para-attack. The measures taken to optimize for O-arylation over N-arylation (proper base, temperature control) are generally sufficient to ensure this regioisomer remains a trace impurity that can be removed during standard purification (e.g., column chromatography or recrystallization).

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway leading to the desired product and the key competitive side reactions.

cluster_reactants Reactants cluster_intermediates Nucleophilic Species cluster_products Products & Side Products R1 3,4-Dichloro- 1-nitrobenzene P1 Desired Product: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine R1->P1 Path A: O-Arylation (Attack at C4) Major Pathway S1 Major Side Product: 1-(3-Chloro-4-nitrophenyl)pyrrolidin-3-ol (N-Arylated Isomer) R1->S1 Path B: N-Arylation (Attack at C4) Competitive Pathway S2 Minor Side Product: 3-(2-Chloro-4-nitrophenoxy)pyrrolidine (Regioisomer) R1->S2 Path C: O-Arylation (Attack at C3) Minor Pathway R2 3-Hydroxypyrrolidine + Base (e.g., NaH) I1 Pyrrolidin-3-olate (Dominant Nucleophile) R2->I1 O-Deprotonation (Desired) I2 3-Hydroxypyrrolidine (Competing N-Nucleophile) R2->I2 Equilibrium (with weak base) I1->P1 Path A: O-Arylation (Attack at C4) Major Pathway I1->S2 Path C: O-Arylation (Attack at C3) Minor Pathway I2->S1 Path B: N-Arylation (Attack at C4) Competitive Pathway

Caption: Reaction scheme for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Impurity Profile Summary

The table below summarizes the key chemical species that may be observed during the reaction. Accurate mass spectrometry is invaluable for distinguishing between these compounds.[10][11]

Compound NameChemical FormulaMolecular Weight ( g/mol )Role
3-(3-Chloro-4-nitrophenoxy)pyrrolidineC₁₀H₁₁ClN₂O₃242.66Desired Product
1-(3-Chloro-4-nitrophenyl)pyrrolidin-3-olC₁₀H₁₁ClN₂O₃242.66Major Side Product (Isomer)
3-(2-Chloro-4-nitrophenoxy)pyrrolidineC₁₀H₁₁ClN₂O₃242.66Minor Side Product (Isomer)
3,4-Dichloro-1-nitrobenzeneC₆H₃Cl₂NO₂192.00Starting Material
3-HydroxypyrrolidineC₄H₉NO87.12Starting Material
4-(Pyrrolidin-3-yloxy)-2-chloro-1-nitrobenzeneC₁₄H₁₈ClN₃O₄329.76Minor Side Product (Disubstituted)

Validated Experimental Protocol

This protocol is optimized to favor the formation of the desired O-arylated product. All operations should be conducted in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 3-Hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3,4-Dichloro-1-nitrobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Alkoxide: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. c. Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0°C in an ice-water bath. d. Dissolve 3-hydroxypyrrolidine (1.0 eq.) in a minimal amount of anhydrous DMF. e. Add the 3-hydroxypyrrolidine solution dropwise to the NaH slurry at 0°C. Vigorous hydrogen gas evolution will be observed. f. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Nucleophilic Aromatic Substitution: a. Dissolve 3,4-dichloro-1-nitrobenzene (1.0 eq.) in anhydrous DMF. b. Cool the alkoxide solution back down to 0°C. c. Slowly add the 3,4-dichloro-1-nitrobenzene solution to the alkoxide mixture dropwise, maintaining the internal temperature below 10°C. d. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl chloride is consumed.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to 0°C. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. d. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

This structured approach, focusing on the pre-formation of the alkoxide and careful temperature control, provides a robust method for selectively synthesizing the desired product while minimizing common impurities.

References

  • Brainly. (2023, October 4). Describe the mechanism of nucleophilic aromatic substitution for the reaction product of 3,4-dichloronitrobenzene with sodium methoxide. Available from: [Link]

  • ResearchGate. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Request PDF. Available from: [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Available from: [Link]

  • Catalyst Education. (2020). Homework For You. Available from: [Link]

  • PMC. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). What is Impurity Characterization. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Brainly. (2023, July 2). What product is formed with 3,4-dichloro-1-nitrobenzene and sodium methoxide? Is it... Available from: [Link]

  • Chegg. (2021, March 15). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions Involving 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Welcome to the technical support center for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges encountered during its application, providing in-depth, evidence-based troubleshooting strategies and frequently asked questions in a direct Q&A format. Our goal is to empower you with the scientific rationale behind each experimental choice, ensuring robust and reproducible outcomes.

Section 1: Understanding the Reactivity of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a key intermediate in the synthesis of various biologically active molecules. Its reactivity is primarily governed by the electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr), and the secondary amine of the pyrrolidine ring, which can participate in a variety of coupling reactions. The presence of a nitro group para to the chloro substituent significantly activates the ring for SNAr reactions.[1][2][3]

Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound involves the displacement of the chloride by a nucleophile. This proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[1][2] The stability of this intermediate is crucial for the reaction to proceed efficiently.

Section 2: Troubleshooting Failed or Low-Yielding SNAr Reactions

Question 1: My SNAr reaction with 3-(3-Chloro-4-nitrophenoxy)pyrrolidine as the electrophile is not proceeding to completion, or I am observing very low yields. What are the likely causes and how can I troubleshoot this?

Answer:

This is a common issue that can often be resolved by systematically evaluating several key reaction parameters.

1. Inadequate Activation of the Aromatic Ring:

  • Causality: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[3] The stability of this intermediate is enhanced by electron-withdrawing groups (EWGs) ortho and para to the leaving group. While the nitro group in your starting material is a strong EWG, its activating effect can be diminished by other factors.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Impurities in the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine could inhibit the reaction. Verify its purity by NMR or LC-MS.

    • Consider Additional Activation (If Applicable): While generally not necessary for this substrate, in particularly challenging cases with weak nucleophiles, the use of a stronger electron-withdrawing group on the nucleophile's coupling partner (if applicable in your specific scheme) might be considered.

2. Poor Nucleophilicity of the Attacking Species:

  • Causality: The strength of the incoming nucleophile is a critical driver of the reaction rate. Weakly nucleophilic species will react sluggishly, if at all.

  • Troubleshooting Steps:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can help drive the reaction forward.

    • Deprotonation of the Nucleophile: If your nucleophile is an alcohol, thiol, or amine, ensure it is sufficiently deprotonated to form the more potent anionic nucleophile. The choice of base is critical.

      • Base Selection: Use a non-nucleophilic base that is strong enough to deprotonate your nucleophile without competing in the SNAr reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For sensitive substrates, organic bases like DBU or DIPEA can be used.

      • pKa Considerations: Ensure the pKa of the chosen base's conjugate acid is significantly higher than the pKa of your nucleophile.

3. Suboptimal Reaction Conditions:

  • Causality: Solvent polarity, temperature, and the presence of catalysts can dramatically influence the reaction outcome.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the anion more reactive.

    • Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Catalysis: In some cases, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic reaction systems.

4. Competing Side Reactions:

  • Causality: The pyrrolidine nitrogen is a nucleophile and can potentially react intermolecularly or with other electrophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Protection of the Pyrrolidine Nitrogen: If you are performing a reaction where the pyrrolidine nitrogen could interfere, consider protecting it with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This group can be removed in a subsequent step.

Experimental Workflow: Troubleshooting a Failed SNAr Reaction

G cluster_purity Purity Check cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Failed S N Ar Reaction check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity reagent_quality Assess Nucleophile and Base Quality start->reagent_quality conditions Review Reaction Conditions (Solvent, Temp) start->conditions side_reactions Investigate Potential Side Reactions start->side_reactions purify_sm Purify Starting Material check_purity->purify_sm stronger_base Use Stronger, Non-Nucleophilic Base reagent_quality->stronger_base increase_conc Increase Nucleophile Concentration reagent_quality->increase_conc change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) conditions->change_solvent increase_temp Increase Reaction Temperature conditions->increase_temp protect_amine Protect Pyrrolidine Nitrogen (e.g., Boc) side_reactions->protect_amine end Successful Reaction purify_sm->end Re-run Reaction stronger_base->end increase_conc->end change_solvent->end increase_temp->end protect_amine->end

Caption: Troubleshooting workflow for failed SNAr reactions.

Section 3: FAQs - Purification and Stability

Question 2: I've successfully completed my reaction, but I'm having difficulty purifying the product. What are some common challenges and solutions?

Answer:

Purification can indeed be challenging, often due to the nature of the product and any remaining starting materials or byproducts.

1. Emulsion Formation During Workup:

  • Causality: The presence of both a relatively polar pyrrolidine moiety and a nonpolar aromatic portion can give the product amphiphilic character, leading to emulsions during aqueous workup, especially after a basic wash.[4]

  • Troubleshooting:

    • Brine Wash: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[4]

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Solvent Change: If possible, switch to a more nonpolar extraction solvent like MTBE.

2. Difficulty in Removing Unreacted Starting Material:

  • Causality: If the reaction did not go to completion, separating the product from the starting material can be difficult due to their similar polarities.

  • Troubleshooting:

    • Column Chromatography: This is the most effective method. A careful selection of the eluent system is crucial. Start with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Acid Wash: An acidic wash (e.g., dilute HCl) can protonate the pyrrolidine nitrogen of both the starting material and product, potentially altering their solubility and aiding in separation. However, be cautious as this may also affect other functional groups.

3. Product Instability:

  • Causality: The nitro group can be sensitive to certain conditions. For instance, prolonged exposure to strong bases or high temperatures can lead to decomposition.[5]

  • Troubleshooting:

    • Mild Workup Conditions: Use mild bases like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.[4]

    • Avoid Excessive Heat: Concentrate the product under reduced pressure at a moderate temperature.

Data Summary: Common Purification Issues and Solutions
IssueLikely CauseRecommended Solution(s)
Emulsion during extraction Amphiphilic nature of the productAdd brine; filter through Celite; switch to a different extraction solvent.
Incomplete separation from starting material Similar polarityOptimize column chromatography; consider an acidic wash.
Product degradation Sensitivity of the nitro groupUse mild workup conditions; avoid excessive heat during solvent removal.

Section 4: FAQs - Side Reactions Involving the Pyrrolidine Ring

Question 3: I am observing unexpected byproducts that seem to involve the pyrrolidine ring. What are the possibilities and how can I prevent them?

Answer:

The pyrrolidine ring, specifically the secondary amine, is a potential site for side reactions.

1. N-Arylation:

  • Causality: If your reaction conditions are harsh enough, the pyrrolidine nitrogen of one molecule can act as a nucleophile and displace the chlorine from another molecule of the starting material, leading to dimer formation.

  • Prevention:

    • Controlled Stoichiometry: Use a slight excess of the incoming nucleophile to ensure it outcompetes the pyrrolidine nitrogen.

    • Lower Reaction Temperature: This can help to minimize this bimolecular side reaction.

    • Protection Strategy: As mentioned earlier, protecting the pyrrolidine nitrogen with a group like Boc is the most robust solution.

2. Oxidation of the Pyrrolidine Ring:

  • Causality: While less common under standard SNAr conditions, certain reagents or impurities could potentially oxidize the pyrrolidine ring, especially at the alpha-position to the nitrogen.[6]

  • Prevention:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen.

    • Reagent Purity: Ensure all reagents and solvents are free from oxidizing impurities.

Diagram: Potential Side Reactions

G cluster_main Desired S N Ar Reaction cluster_side Potential Side Reactions SM 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Product Desired Product SM->Product S N Ar Dimer N-Arylated Dimer SM->Dimer Self-Condensation Oxidized Oxidized Pyrrolidine SM->Oxidized Oxidation Nuc Nucleophile Nuc->Product

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, scalable results.

Introduction: The Chemistry at Play

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine involves the reaction of 3-hydroxypyrrolidine with 1,2-dichloro-4-nitrobenzene. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, which can also be viewed through the lens of the Williamson ether synthesis.[1][2] The reaction hinges on the deprotonation of the hydroxyl group on 3-hydroxypyrrolidine to form a potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene, which is "activated" by the strongly electron-withdrawing nitro group (-NO₂) in the para position.[3][4] The chloride atom at the C1 position is subsequently displaced.

Understanding this mechanism is key to optimization. The rate-limiting step is typically the initial addition of the nucleophile to the aromatic ring to form a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] Your experimental setup must therefore be geared towards maximizing the reactivity of the nucleophile and the stability of this intermediate.

Experimental Workflow Overview

Below is a general workflow for the synthesis. Each step is a potential point for optimization and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants - 3-Hydroxypyrrolidine - 1,2-Dichloro-4-nitrobenzene - Anhydrous Solvent - Base deprotonation 2. Deprotonation - Add base to 3-hydroxypyrrolidine - Form pyrrolidin-3-oxide prep_reactants->deprotonation Inert Atmosphere (N₂/Ar) snar 3. S_NAr Reaction - Add 1,2-dichloro-4-nitrobenzene - Heat to optimal temperature - Monitor via TLC/LC-MS deprotonation->snar Controlled Addition quench 4. Quench Reaction - Cool reaction mixture - Add water/aqueous solution snar->quench Upon Completion extract 5. Extraction - Extract with organic solvent - Wash organic layer quench->extract purify 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography or Recrystallization extract->purify final_product 7. Final Product Analysis purify->final_product Characterization (NMR, MS)

Caption: General workflow for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of starting materials. What are the likely causes and solutions?

This is a frequent issue, often pointing to a problem with nucleophile generation or overall reaction conditions.

  • Probable Cause A: Incomplete Deprotonation. The alkoxide of 3-hydroxypyrrolidine is a much stronger nucleophile than the neutral alcohol.[1] Incomplete deprotonation is the most common reason for low reactivity.

    • Solution:

      • Choice of Base: Weak bases like triethylamine or potassium carbonate may be insufficient. Switch to a stronger base to ensure complete formation of the alkoxide. Sodium hydride (NaH) is a common and effective choice for irreversibly deprotonating alcohols.[1][5] Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, option known to accelerate SNAr reactions.[6][7]

      • Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure full deprotonation and to account for any residual water in the reaction medium.

      • Reaction Time & Temperature: Allow sufficient time for the deprotonation step before adding the electrophile (1,2-dichloro-4-nitrobenzene). This is often done at 0 °C to room temperature for 30-60 minutes. A visual cue for NaH is the cessation of hydrogen gas evolution.

  • Probable Cause B: Inappropriate Solvent. The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • Solution: Protic solvents (like ethanol or water) can form hydrogen bonds with the alkoxide nucleophile, creating a solvent cage that reduces its reactivity.[8][9] Aprotic polar solvents are strongly recommended as they solvate the cation (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.[2][10] Switch to anhydrous DMF, DMSO, or THF.[6][11] DMF is particularly common for this type of reaction.[2][12]

  • Probable Cause C: Low Reaction Temperature. SNAr reactions require an activation energy to proceed.

    • Solution: While the deprotonation may be performed at a lower temperature, the substitution step often requires heating. Gradually increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then 80 °C). Monitor the reaction progress by TLC or LC-MS at each stage. Temperatures in the range of 60-110 °C are often employed for similar SNAr reactions.[7]

Question 2: My TLC/LC-MS analysis shows the formation of a significant byproduct. How do I identify and suppress it?

The most likely byproduct is the disubstituted product from the reaction of a second equivalent of 3-hydroxypyrrolidine at the other chlorine position.

  • Probable Cause: Double Nucleophilic Substitution. 1,2-dichloro-4-nitrobenzene has two leaving groups. While the first substitution deactivates the ring slightly for a second attack, it can still occur, especially if an excess of the nucleophile is used or at high temperatures and long reaction times.

    • Solution:

      • Control Stoichiometry: Use a slight excess of the 1,2-dichloro-4-nitrobenzene (e.g., 1.2 to 1.5 equivalents) relative to the 3-hydroxypyrrolidine. This ensures the nucleophile is the limiting reagent, minimizing the chance of double substitution.

      • Controlled Addition: Add the solution of the pre-formed alkoxide slowly to the solution of the electrophile at the target reaction temperature. This maintains a low instantaneous concentration of the nucleophile.

      • Monitor Closely: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor the formation of the thermodynamically stable disubstituted product.

Question 3: I am struggling to purify my final product. What strategies can I employ?

Purification can be challenging due to residual starting materials or byproducts with similar polarities.

  • Probable Cause A: Co-eluting Impurities on Silica Gel. The product, unreacted 1,2-dichloro-4-nitrobenzene, and the disubstituted byproduct may have close Rf values in standard solvent systems.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A common starting point is a hexane/ethyl acetate gradient.[13] If this fails, try a dichloromethane/methanol system.[13]

      • Reverse-Phase Chromatography: If normal-phase silica gel fails to provide adequate separation, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative, as it separates compounds based on different principles (hydrophobicity).[13]

      • Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Washing the organic layer with a dilute base (e.g., 1M NaOH) can help remove any unreacted 3-hydroxypyrrolidine. Follow with a water wash and then a brine wash to remove residual salts and water.[14]

  • Probable Cause B: Product is an Oil or Difficult to Crystallize.

    • Solution:

      • Recrystallization Screening: If the product is a solid but impure, perform a recrystallization screening with various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures) to find conditions that allow your product to crystallize while impurities remain in the mother liquor.[15][16]

      • Salt Formation: If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline and easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal combination of base and solvent for this reaction?

A: For laboratory scale, the combination of Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is a robust and widely used system for this type of SNAr/Williamson ether synthesis.[2][6] NaH provides irreversible deprotonation, and DMF is an excellent polar aprotic solvent that accelerates the reaction.[2][10]

ParameterRecommendationRationale
Base 1. NaH (60% dispersion in mineral oil) 2. K₂CO₃ or Cs₂CO₃NaH: Strong, non-nucleophilic, and irreversible.[1] Carbonates: Milder, safer, and effective, especially Cs₂CO₃, but may require higher temperatures.[6][7]
Solvent 1. DMF (anhydrous) 2. DMSO (anhydrous) 3. THF (anhydrous)Polar aprotic solvents enhance nucleophilicity and reaction rate.[2][10] DMF and DMSO are particularly effective at solvating cations.
Temperature 60 - 100 °CProvides sufficient activation energy for the SNAr step without excessive byproduct formation. Requires empirical optimization.
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive alkoxide and base (especially NaH) from reacting with atmospheric moisture and oxygen.

Q: How are reaction parameters likely to change during scale-up?

A: Scaling up from milligram to multi-gram or kilogram scale introduces new challenges.[17][18]

  • Heat Transfer: Large reaction volumes have a smaller surface-area-to-volume ratio, making heating and cooling less efficient. Exothermic events (like quenching the reaction) can become hazardous if not controlled. Use a jacketed reactor and plan for longer heating/cooling times.[17]

  • Mixing: Efficient stirring is crucial to maintain homogeneity and ensure consistent heat distribution. Inadequate mixing can create local "hot spots" or concentration gradients, leading to increased byproduct formation. Switch from magnetic stirring to overhead mechanical stirring for larger volumes.

  • Reaction Time: Reactions may take longer on a larger scale due to slower heat transfer and less efficient mixing.[17] It is critical to monitor the reaction to determine the actual endpoint rather than relying on times from small-scale experiments.

Q: What are the primary safety considerations for this reaction?

A:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any water sources. Quench any residual NaH carefully by slowly adding isopropanol, followed by methanol, and then water.

  • Solvents: DMF and DMSO are excellent solvents but have high boiling points and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitroaromatics: 1,2-dichloro-4-nitrobenzene is a toxic and potentially mutagenic compound. Avoid inhalation and skin contact.

G start Low or No Product Yield? check_base Is the base strong enough? (e.g., NaH, KH) start->check_base Yes check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes sol_base Solution: Use a stronger base like NaH. Ensure >1.1 equivalents. check_base->sol_base No check_temp Is the temperature high enough? (e.g., >60°C) check_solvent->check_temp Yes sol_solvent Solution: Switch to anhydrous DMF or DMSO. check_solvent->sol_solvent No check_water Are reagents and solvent anhydrous? check_temp->check_water Yes sol_temp Solution: Increase temperature incrementally. Monitor reaction progress. check_temp->sol_temp No sol_water Solution: Use anhydrous grade solvents. Dry glassware thoroughly. check_water->sol_water No success Problem Solved check_water->success Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. RSC Publishing.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (2004, August 19). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • Unknown Source. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy).
  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase.
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • PMC. (2019, April 24). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • Unknown Source. (n.d.). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
  • Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) -.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis.
  • Organic Syntheses Procedure. (n.d.). m-NITROPHENOL.
  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up.
  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Unknown Source. (n.d.).
  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

[1] Topic: Preventing Decomposition of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Chemical Vulnerability Profile Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Decomposition of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Chemical Vulnerability Profile

Welcome to the Technical Support Center. You are likely here because your batch of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine has changed color, texture, or purity. To solve this, we must first understand why this molecule is unstable.

This compound is a chimeric risk —it combines the instability of a secondary amine with the photoreactivity of a nitro-aromatic system.[1]

The Three Pillars of Instability[1]
  • The Secondary Amine (Pyrrolidine Ring):

    • Vulnerability: Nucleophilic and basic.

    • The Trap: It aggressively reacts with atmospheric CO₂ to form carbamates (appearing as a white crust or gum) and oxidizes to form N-oxides (appearing as brown discoloration).

  • The Nitro Group (-NO₂):

    • Vulnerability: Photolabile.

    • The Trap: Upon exposure to UV or visible light, the nitro group can undergo rearrangement to a nitrite ester or reduction, leading to deep yellow/orange impurities.

  • Physical State (Free Base vs. Salt):

    • Vulnerability: The "Free Base" is likely an oil or low-melting solid at room temperature.

    • The Trap: Oils have high surface area for oxidation. The Hydrochloride (HCl) salt is the thermodynamically preferred storage form.

Troubleshooting Guide (Q&A)

Direct solutions to the symptoms you are observing in the lab.

Q1: "My compound turned from a pale yellow solid to a brown, sticky gum. Is it salvageable?"

Diagnosis: Hygroscopic Deliquescence & Carbamate Formation. The pyrrolidine nitrogen has absorbed moisture from the air (hygroscopicity), causing the solid to "oil out." Simultaneously, it has reacted with atmospheric CO₂ to form an ammonium carbamate species.

  • Immediate Action: Check LCMS. If the parent mass is still dominant (>90%), you can rescue it.

  • Rescue Protocol:

    • Dissolve the gum in Dichloromethane (DCM).

    • Wash with saturated aqueous NaHCO₃ (to remove carbamates/salts).

    • Dry over Na₂SO₄ and concentrate.

    • Crucial: Convert to the HCl salt immediately (see Protocol A below).

Q2: "I see a new impurity peak at M+16 in my LCMS. What is it?"

Diagnosis: N-Oxidation. The secondary amine has oxidized to the N-oxide (M+16). This is common in samples stored in air (even in a freezer) without inert gas purging.

  • Prevention: Store strictly under Argon/Nitrogen.

  • Fix: N-oxides are difficult to revert cleanly without reducing the nitro group. Purification via column chromatography (silica gel treated with 1% Triethylamine) is required to separate the N-oxide from the parent.

Q3: "The powder is turning dark orange on the surface, but looks fine underneath."

Diagnosis: Surface Photodegradation. The nitro-aromatic portion is reacting to light. This is a surface-level phenomenon.

  • Immediate Action: Scrape off the top layer if possible. Dissolve the bulk in solvent and filter.

  • Prevention: Switch to amber glass vials immediately. Wrap current containers in aluminum foil.

Visualizing the Degradation Pathways[1]

The following diagram illustrates the specific chemical pathways destroying your sample.

DecompositionPathways Compound 3-(3-Chloro-4- nitrophenoxy)pyrrolidine (Free Base) Carbamate Ammonium Carbamate (Sticky Gum/Crust) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide Impurity (M+16 Peak) Compound->NOxide Oxidation PhotoProduct Nitro-Nitrite Rearrangement (Darkening) Compound->PhotoProduct Photolysis CO2 Atmospheric CO2 + Moisture CO2->Carbamate Oxygen Atmospheric O2 Oxygen->NOxide Light UV/Vis Light Light->PhotoProduct

Figure 1: Primary decomposition pathways. The secondary amine drives CO2/O2 sensitivity, while the nitro group drives light sensitivity.[1]

Standard Operating Procedures (SOPs)

Protocol A: Conversion to Hydrochloride Salt (Stabilization)

Do not store the free base for longer than 24 hours. Convert to the salt for long-term stability.

Reagents:

  • 4M HCl in Dioxane (commercial solution)[1]

  • Diethyl Ether (anhydrous) or Methyl tert-butyl ether (MTBE)[1]

  • Dichloromethane (DCM)[1]

Steps:

  • Dissolution: Dissolve your free base (oil/gum) in a minimum amount of DCM or dry Ether.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Precipitation: A white to pale yellow solid should precipitate immediately.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption during filtration).

  • Washing: Wash the cake with cold Ether to remove excess acid and organic impurities.

  • Drying: Dry under high vacuum for 4 hours.

  • Result: You now have 3-(3-Chloro-4-nitrophenoxy)pyrrolidine • HCl . This solid is significantly more resistant to oxidation and light.

Protocol B: The "Golden Rule" Storage System

Follow this decision tree for storing your compound.

ParameterRequirementReason
Container Amber Glass Vial with Teflon-lined cap.[1]Blocks UV light; Teflon prevents leaching/corrosion from the amine.
Atmosphere Argon or Nitrogen (Backfill).[1][2]Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamates).
Seal Parafilm over the cap.Secondary barrier against moisture ingress.
Temperature -20°C (Freezer) .Slows kinetic degradation rates significantly.
Desiccant Store vial inside a secondary jar with Drierite/Silica .Creates a micro-environment of 0% humidity.

Storage Workflow Diagram

StorageWorkflow Start Synthesized/Received Compound CheckState Is it a Salt (HCl)? Start->CheckState MakeSalt PROTOCOL A: Convert to HCl Salt CheckState->MakeSalt No (Free Base) PrepareVial Transfer to Amber Vial CheckState->PrepareVial Yes MakeSalt->PrepareVial Purge Purge Headspace with Argon/N2 PrepareVial->Purge Seal Seal Cap + Parafilm Purge->Seal Secondary Place in Secondary Container with Desiccant Seal->Secondary Store Store at -20°C Secondary->Store

Figure 2: Decision matrix for ensuring maximum shelf-life.

References & Authority

  • Structure-Stability Relationships: "Oxidative degradation of secondary amines." Journal of Environmental Chemical Engineering, which details the susceptibility of secondary amines to radical-initiated oxidation and N-oxide formation [1].

  • Photostability of Nitro Compounds: "Photochemistry of Nitroaromatic Compounds." Chemical Reviews. Explains the mechanism of nitro-to-nitrite rearrangement under UV irradiation [2].[1]

  • Handling Hygroscopic Amines: "Amine Storage Conditions: Essential Guidelines for Safety." Diplomata Comercial. Outlines the necessity of moisture control to prevent hydrolysis and physical degradation [3].[3]

  • Safety Data Sheet (SDS): Sigma-Aldrich/Merck SDS for Pyrrolidine derivatives (General Hazards: H315, H319, H335). Always consult the specific SDS for CAS-specific toxicology [4].

Reference List

Sources

Troubleshooting

Technical Support Center: Characterization of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Derivatives

Status: Operational Ticket Focus: Troubleshooting, Structural Validation, and Purity Analysis Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for 3-(3-Chloro-4-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting, Structural Validation, and Purity Analysis Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine derivatives. This scaffold is a critical intermediate in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR ligands.

However, its characterization presents a "perfect storm" of analytical challenges: the pyrrolidine ring introduces stereochemical and conformational complexity (rotamers), while the 3-chloro-4-nitrophenyl moiety introduces electronic effects that complicate Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis.

This guide moves beyond standard protocols to address the causality of common failures.

Module 1: NMR Spectroscopy Troubleshooting

Core Challenge: Distinguishing between conformational isomers (rotamers) and actual chemical impurities.

Issue: "My NMR spectrum shows split peaks/doubling. Is my compound impure?"

Diagnosis: If your derivative is


-functionalized (e.g., 

-Boc,

-Acetyl), you are likely observing rotamers , not impurities. The partial double-bond character of the carbamate/amide bond restricts rotation, creating two distinct populations (cis/trans) on the NMR timescale.

The Validation Protocol (Self-Validating System): Do not assume purity based on integration alone. Perform the following validation:

  • Variable Temperature (VT) NMR:

    • Experiment: Heat the sample in DMSO-

      
       to 80–100°C (353–373 K).
      
    • Expected Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a chemical impurity (likely a diastereomer or regioisomer).

  • Solvent Switch:

    • Change from CDCl

      
       to DMSO-
      
      
      
      or CD
      
      
      OD. Rotamer ratios are solvent-dependent; a shift in the integration ratio (e.g., from 60:40 to 70:30) confirms rotamerism.
Issue: "I cannot find the amine proton (NH) or it is extremely broad."

Diagnosis: For the free amine (unprotected pyrrolidine), the NH proton is subject to rapid chemical exchange with trace water in the solvent.

Troubleshooting Steps:

  • Dry Your Solvent: Use anhydrous CDCl

    
     stored over activated molecular sieves.
    
  • Salt Formation: Convert the free base to an HCl or TFA salt. The protonated ammonium (

    
    ) signal is distinct, usually appearing as a broad singlet between 9.0–10.0 ppm, and couples to adjacent protons, aiding structural assignment.
    
Data Table: Expected Chemical Shifts (1H NMR, 500 MHz)
PositionMoietyChemical Shift (

)
MultiplicityDiagnostic Note
Ar-H Phenyl (C-2)7.20 - 7.30 ppmDoublet (

Hz)
meta-coupling to H-6
Ar-H Phenyl (C-5)8.00 - 8.10 ppmDoublet (

Hz)
Deshielded by Nitro group
Ar-H Phenyl (C-6)6.90 - 7.00 ppmdd (

Hz)
Ortho to ether linkage
C-3 Pyrrolidine (CH-O)4.90 - 5.10 ppmMultipletShift depends heavily on

-substituent
N-Boc

-Butyl
1.45 ppmSplit SingletRotamer diagnostic

Module 2: Mass Spectrometry (MS) Anomalies

Core Challenge: The nitro group is electronically active and can cause misleading artifacts during ionization.

Issue: "I see a mass peak at [M-H]-30 or [M+H]-16. Is my compound degrading?"

Diagnosis: This is likely an in-source reduction , not bulk degradation.

  • [M-30]: Loss of NO (radical) from the nitro group.

  • [M-16]: Reduction of Nitro (

    
    ) to Nitroso (
    
    
    
    ) or loss of oxygen.
  • [M-30+2H]: Reduction to amine (

    
    ) is common in Electrospray Ionization (ESI) if the source voltage is too high or if specific metal ions are present in the capillary.
    

Corrective Action:

  • Lower Cone Voltage: Reduce the fragmentation potential.

  • Switch Mode: Try Negative Ion Mode (ESI-). Nitro compounds often ionize better as

    
     or 
    
    
    
    (if acidic protons are present), avoiding the reduction artifacts seen in positive mode.
Issue: "The peak is tailing severely in LC-MS."

Diagnosis: The secondary amine in the pyrrolidine ring is basic (


). It interacts strongly with residual silanol groups on standard C18 columns.

Optimization Protocol:

ParameterRecommendationMechanism
Mobile Phase pH High pH (pH 9.5 - 10)Keeps amine neutral (unprotonated), reducing silanol interaction. Requires hybrid-silica column.
Modifier 0.1% TFA or Formic AcidIon pairs with the amine, masking the charge (Low pH method).
Column Choice C18 with "End-capping" or "Embedded Polar Group"Physically shields silanols from the analyte.

Module 3: Regiochemistry & Purity (The Trap)

Core Challenge: If you synthesized this via Nucleophilic Aromatic Substitution (


), did you form the Ether  (O-attack) or the Aniline  (N-attack)?

Context: Reacting 3-hydroxypyrrolidine with 3-chloro-4-fluoronitrobenzene requires a base. If the pyrrolidine nitrogen is not protected (e.g., Boc), the nitrogen is more nucleophilic than the oxygen, leading to the wrong isomer.

Visual Workflow: Structural Confirmation

RegiochemCheck Start Start: Purified Product Decision Is N-protected? Start->Decision Protected Yes (e.g., N-Boc) Decision->Protected Synthesis Route A Unprotected No (Free Amine) Decision->Unprotected Synthesis Route B Analysis Run 1H NMR & HMBC Protected->Analysis Unprotected->Analysis ResultO Shift C-3 (H) ~5.0 ppm HMBC: C-3 H -> Ar-C(ipso) Analysis->ResultO O-Linked ResultN Shift C-3 (H) ~4.5 ppm HMBC: N-H -> Ar-C(ipso) Analysis->ResultN N-Linked ConclusionO Correct: Ether Linkage ResultO->ConclusionO ConclusionN Incorrect: N-Arylation ResultN->ConclusionN

Caption: Logic flow to distinguish between O-arylation (Target) and N-arylation (Impurity) using NMR shifts and 2D correlations.

Module 4: Chiral Characterization

Core Challenge: The C-3 position is a stereocenter. Enantiomers (


 vs 

) have identical NMR/MS spectra in achiral environments but vastly different biological activity.
FAQ: "How do I separate the enantiomers?"

Methodology: You cannot use a standard C18 column. You must use Chiral Stationary Phases (CSP).

Recommended Method (Normal Phase):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA).

    • Why? The basic pyrrolidine will stick to the chiral selector without the amine modifier, destroying resolution.

Recommended Method (Reverse Phase):

  • Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ-3R).

  • Mobile Phase: Water : Acetonitrile (with 20mM

    
    , pH 9.0).
    
  • Benefit: MS-compatible and better solubility for polar salts.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved from

  • Royal Society of Chemistry. (2011). Cobalt-catalyzed carbon-carbon bond formation: synthesis and applications of enantiopure pyrrolidine derivatives. Adv.[1] Synth. Catal., 353, 1756–1762.[3] Retrieved from

  • National Institutes of Health (PubMed). (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Commun. Mass Spectrom. Retrieved from

  • Merck Millipore. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Retrieved from

  • ResearchGate. (2025). Dynamic NMR studies of N-benzoyl pyrrolidine derivatives. Retrieved from

Sources

Optimization

removing impurities from commercial 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Case Reference: PUR-3CNP-001 Status: Active | Tier: Level 3 (Senior Scientist)[1][2] Executive Summary & Chemical Profile Welcome to the technical support hub for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine . This intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-3CNP-001

Status: Active | Tier: Level 3 (Senior Scientist)[1][2]

Executive Summary & Chemical Profile

Welcome to the technical support hub for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine . This intermediate is a critical scaffold in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Users frequently report issues regarding its physical state (oiling out) and persistent yellow impurities.[1][2]

This guide treats the compound as a secondary amine attached to an electron-deficient aromatic ring.[1][2] The purification logic relies on the basicity of the pyrrolidine nitrogen (


) versus the neutrality of common impurities.[1]
PropertySpecification / Note
Functional Class Secondary Amine / Nitro-aromatic ether
Typical State (Free Base) Viscous yellow/brown oil or low-melting solid (often "gummy").[1][2]
Typical State (Salt) White to off-white solid (HCl or Oxalate salts preferred).[1][2]
Major Impurity A 3-Chloro-4-nitrofluorobenzene (Starting material).[1][2] Neutral, yellow.[1][2]
Major Impurity B N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine (Protected precursor).[1][2] Neutral/Weakly basic.
Storage Hygroscopic (as salt).[1][2] Store at -20°C under Argon/Nitrogen.

Troubleshooting Modules

Module A: The "Sticky Oil" Phenomenon

Issue: "I ordered a solid, but received a brown gum/oil." Diagnosis: You likely have the Free Base form. While theoretically a solid, the presence of trace solvents or slight impurities depresses the melting point significantly, resulting in a supercooled liquid or gum.[2] Solution:

  • Do not attempt to recrystallize the oil directly. It will likely oil out again.

  • Convert to the HCl salt. This is the most reliable method to obtain a handleable solid. (See Protocol 2).

Module B: Persistent Yellow Coloration

Issue: "My product is dark yellow/orange even after chromatography." Diagnosis: Contamination with unreacted 3-chloro-4-nitro-halobenzene .[1][2] Nitro-aromatics have high extinction coefficients; even <1% impurity can cause intense coloration.[1][2] Solution:

  • Since the impurity is neutral and your product is basic , use Acid-Base Extraction (See Protocol 1).[1][2] This is far superior to column chromatography for this specific binary separation.[1][2]

Module C: LC-MS Purity Mismatch

Issue: "NMR looks clean, but LC-MS shows a mass +100 Da higher." Diagnosis: Incomplete deprotection.[1][2] The +100 mass corresponds to the Boc group (


).[1]
Solution: 
  • Resubject the material to 4M HCl in Dioxane or TFA/DCM (1:1) for 2 hours.

  • Monitor by TLC (stain with Ninhydrin; free amine turns red/purple, protected amine does not).[1][2]

Interactive Decision Workflows

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Start: Impure Crude Material CheckState Physical State? Start->CheckState IsOil Oil / Gum CheckState->IsOil Viscous IsSolid Solid CheckState->IsSolid Powder CheckColor Color Intensity? IsOil->CheckColor IsSolid->CheckColor Yellow Intense Yellow/Orange (Nitro impurity) CheckColor->Yellow High Pale Pale / Off-White CheckColor->Pale Low AcidBase Protocol 1: Acid-Base Extraction (Removes Neutrals) Yellow->AcidBase SaltForm Protocol 2: HCl Salt Formation (Solidification) Pale->SaltForm If oil Recryst Recrystallize (iPrOH/EtOH) Pale->Recryst If solid AcidBase->SaltForm If oil persists

Caption: Decision tree for selecting the optimal purification route based on physical state and color intensity.

Standard Operating Protocols (SOPs)

Protocol 1: Acid-Base Extraction (The "Gold Standard")

Best for: Removing non-basic impurities (nitro-halobenzenes, phenols).[1][2]

Principle: The pyrrolidine amine is protonated at pH < 4 (becoming water-soluble) while neutral impurities remain in the organic layer.[1][2]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).[1][2]

  • Acid Extraction (Step A):

    • Add 1M aqueous HCl (1.2 equivalents).

    • Shake vigorously.[1][2] The product moves to the Aqueous Layer (Top if EtOAc, Bottom if DCM) .[1][2]

    • Critical Step: Separate layers.[1][2][3][4][5] Keep the Aqueous Layer .

    • (Optional) Wash the aqueous layer with fresh EtOAc to remove stubborn neutrals.[1]

  • Basification (Step B):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M NaOH or Saturated

      
        until pH > 12.[1][2]
      
    • Observation: The solution should become cloudy as the free amine oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
Protocol 2: HCl Salt Formation

Best for: Converting gums to handleable solids for long-term storage.[1][2]

  • Preparation: Dissolve the purified free base (from Protocol 1) in a minimal amount of dry Diethyl Ether or DCM .

  • Acidification:

    • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with stirring.

    • Add until pH paper indicates acidic vapor (approx 1.1 equivalents).[1][2]

  • Precipitation:

    • A white precipitate should form immediately.[1][2]

    • If it gums, add a few drops of Methanol and scratch the flask walls, or sonicate.[2]

  • Isolation: Filter the solid under Argon (to prevent moisture absorption) and wash with cold ether.[1][2]

Visualizing the Chemistry

Workflow 2: Chemical Separation Logic

AcidBaseExtraction cluster_0 Phase 1: Acid Wash cluster_1 Phase 2: Basification Input Crude Mixture (Amine + Neutral Impurities) Acid Add 1M HCl Input->Acid OrgLayer1 Organic Layer: Contains Neutral Impurities (DISCARD) Acid->OrgLayer1 AqLayer1 Aqueous Layer: Contains Product-H+ Acid->AqLayer1 Base Add NaOH (pH > 12) AqLayer1->Base AqLayer2 Aqueous Layer: Salts (NaCl) Base->AqLayer2 OrgLayer2 Organic Layer: Contains Pure Product Base->OrgLayer2

Caption: Flow of species during Acid-Base extraction. The product migrates phases based on pH manipulation.[2]

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of extraction? A: Yes, but it is often harder.[2] Secondary amines interact with the acidic silanols on silica gel, causing "streaking" or "tailing."

  • Fix: If you must column, use DCM:MeOH (95:[1][2]5) with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1][2] The base neutralizes the silica sites.

Q: The HCl salt is hygroscopic (absorbs water).[1] How do I handle it? A: This is common for amine salts.[1][2]

  • Fix: Dry the salt in a vacuum desiccator over

    
     overnight. Store in a sealed vial with parafilm, preferably at -20°C. If it turns into a goo, redissolve in MeOH and re-precipitate with Ether.
    

Q: Is the nitro group stable to the acid workup? A: Yes. The aromatic nitro group is stable to dilute HCl and NaOH at room temperature. Avoid using reducing metals (Zn, Fe) or hydrogenation catalysts during purification, as these will reduce the nitro group to an aniline (


).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Acid-Base extraction protocols).

  • Li, J. J. (2014).[1][2] Name Reactions for Carbocyclic Ring Formations. Wiley.[1][2] (Context on

    
     mechanisms and nitro-aromatic stability).
    
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for amine basicity and silica interactions).

  • Chemical Book/PubChem. (2024).[1][2] 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Properties. (Verifies functional groups and basicity).[1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Isomers

Welcome to the technical support center for the chromatographic separation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key chiral building block, achieving robust and efficient separation of its isomers is critical for accurate analysis and purification.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis. The question-and-answer format provides direct solutions to common chromatographic problems.

Q1: I am seeing poor or no resolution between my isomers. What are the first steps to improve separation?

A: Achieving resolution is the primary goal, and failure to do so is often a matter of selecting the right combination of stationary and mobile phases. The choice of the chiral stationary phase (CSP) is the most critical factor.[1] If initial screening fails, a systematic approach is necessary.

Underlying Cause: Chiral recognition requires the formation of transient diastereomeric complexes between the analyte isomers and the CSP.[2] The stability of these complexes differs for each isomer, leading to different retention times. If the chosen CSP cannot form these selective interactions, no separation will occur.

Troubleshooting Workflow:

  • Confirm CSP Suitability: For a molecule like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, which contains a secondary amine (pyrrolidine ring) and aromatic groups, polysaccharide-based CSPs are an excellent starting point.[3][4] These phases, such as those derived from cellulose or amylose, offer a wide range of interactions including hydrogen bonding, π-π, and steric interactions that are crucial for chiral recognition.[3][5]

    • Action: Screen a set of complementary polysaccharide columns, such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[6]

  • Optimize the Mobile Phase:

    • Normal-Phase Mode (Recommended First Pass): This mode often provides the best selectivity for polysaccharide CSPs.[7]

      • Solvents: Start with a simple mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[6]

      • Modifier Concentration: Systematically vary the alcohol percentage (e.g., 90:10, 85:15, 80:20 Hexane:IPA). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Additives: Since the analyte contains a basic pyrrolidine nitrogen, secondary interactions with the silica support can cause peak tailing and poor resolution.[1] Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to suppress these interactions.[2][6]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral methods.[1][8] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time for interactions between the analyte and the CSP, which can enhance resolution.

    • Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[1] It is a valuable parameter to screen. Test a range (e.g., 15°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution by altering the thermodynamics of the chiral recognition process.[9]

Data-Driven Recommendations:

ParameterStarting ConditionOptimization StrategyRationale
Stationary Phase Polysaccharide-based (e.g., Cellulose or Amylose derivative)Screen at least 2-3 different polysaccharide CSPs.Broad applicability and multiple interaction modes (H-bonding, π-π, steric).[3][5]
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% DEAVary alcohol % (5-20%). Test different alcohols (EtOH, n-Propanol).Modulates solvent strength and selectivity. DEA minimizes peak tailing.[1][6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease to 0.8, 0.5 mL/min.Increases interaction time, often improving resolution.[8]
Temperature 25°C (Ambient)Test a range from 10°C to 40°C.Affects kinetics and thermodynamics of binding, altering selectivity.[1]
Q2: My peaks are exhibiting significant tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing is a common issue, especially with basic compounds like your pyrrolidine derivative. It is typically caused by undesirable secondary interactions with the stationary phase.[1]

Underlying Cause: The basic nitrogen atom on the pyrrolidine ring can interact strongly with acidic residual silanol groups on the surface of the silica-based CSP. This leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.[10]

Troubleshooting Workflow:

G

Caption: Decision tree for diagnosing and resolving peak tailing.

Step-by-Step Solutions:

  • Use a Basic Additive: This is the most effective solution. Adding a small concentration (0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase will mask the active silanol sites and significantly improve peak symmetry.[1][6]

  • Check Column Health: An older or contaminated column can exhibit increased tailing as active sites become more exposed.[1]

    • Action: Try flushing the column with a strong solvent (like 100% IPA) to remove strongly retained contaminants. If tailing persists, the column may need to be replaced.[11]

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak or weaker than the mobile phase.[12] Dissolving the sample in a much stronger solvent can cause peak distortion. Ideally, dissolve the sample directly in the mobile phase.

Q3: My retention times are drifting and not reproducible. What could be the cause?

A: Unstable retention times point to a lack of system equilibration or environmental instability. Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns.[1]

Underlying Cause: The CSP surface and the mobile phase must reach a stable equilibrium. Any change in mobile phase composition, temperature, or flow rate will shift this equilibrium, causing retention times to drift until a new steady state is achieved.

Protocol for System Equilibration:

  • Initial Flush: When installing a new column or changing solvent systems, flush the column with a solvent miscible with both the storage solvent and the new mobile phase (e.g., isopropanol) for 10-15 minutes.

  • Mobile Phase Equilibration: Switch to the analytical mobile phase.

    • Minimum Volume: Equilibrate the column with at least 20-30 column volumes of the mobile phase. For a standard 4.6 x 250 mm column (volume ≈ 2.5 mL), this means flowing at least 50-75 mL of mobile phase through the column.

    • Time: At 1.0 mL/min, this translates to roughly 50-75 minutes of equilibration.

  • Temperature Stability: Ensure the column compartment temperature is stable. Fluctuations of even a few degrees can cause noticeable shifts in retention.[8]

  • Mobile Phase Preparation: Ensure mobile phases are prepared fresh and are well-mixed. If using additives, ensure they are fully dissolved and stable in the solvent mixture.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which type of chiral stationary phase (CSP) is most effective for a compound like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine?

Polysaccharide-based CSPs are overwhelmingly the most successful for a broad range of chiral compounds and are the recommended starting point.[3][13] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions to differentiate between enantiomers.[5] Immobilized polysaccharide CSPs offer an advantage due to their enhanced solvent compatibility, allowing for a wider range of mobile phases to be screened.[4][5]

FAQ 2: What is the general strategy for developing a new chiral separation method from scratch?

A systematic screening approach is the most efficient path to a successful separation.[7][14] It is difficult to predict the best conditions without experimental data.[7]

G

Caption: A systematic workflow for chiral method development.

  • Column Screening: Select a small set (3-4) of diverse, broadly applicable CSPs, such as amylose and cellulose derivatives with different substitutions (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[15]

  • Mobile Phase Screening: For each column, test a few standard mobile phase systems. A good starting set for normal phase is Hexane/IPA and Hexane/EtOH. Also consider a polar organic mode (e.g., 100% Methanol or Acetonitrile) and a reversed-phase mode (e.g., Water/Acetonitrile).[13][16]

  • Identify "Hits": Analyze the screening data to find any condition that shows partial or full separation. These are your "hits."

  • Optimize: Take the most promising hit(s) and perform fine-tuning of the mobile phase composition, additives, temperature, and flow rate as described in the troubleshooting section.

FAQ 3: How do I scale up my analytical method to preparative chromatography?

Scaling a method from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 20 mm ID or larger) column requires adjusting parameters to maintain resolution while increasing throughput.[17][18]

Key Principles of Scaling:

  • Maintain Linear Velocity: To preserve the separation quality, the linear velocity of the mobile phase should be kept constant. This means the volumetric flow rate must be increased proportionally to the square of the column radius ratio.

    • Formula: Flow Rate (Prep) = Flow Rate (Analytical) * [Radius (Prep) / Radius (Analytical)]²

  • Scale Injection Volume: The sample load can also be scaled up proportionally to the column cross-sectional area.[18]

    • Formula: Injection Volume (Prep) = Injection Volume (Analytical) * [Radius (Prep) / Radius (Analytical)]²

  • Loading Study: Before committing to a large-scale run, perform a loading study on the analytical or semi-prep column. Incrementally increase the injection mass until resolution begins to degrade. This will determine the maximum sample load the stationary phase can handle per injection.[18]

Example Scaling Calculation:

ParameterAnalytical ColumnPreparative Column
Inner Diameter (ID) 4.6 mm20 mm
Flow Rate 1.0 mL/min1.0 * (10 / 2.3)² ≈ 18.9 mL/min
Injection Volume 10 µL10 * (10 / 2.3)² ≈ 189 µL

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
  • Phenomenex. (2020, November 6). Scale Analytical to Prep Chiral Chromatography.
  • Umstead, W. (2022, December 9). Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies.
  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs.
  • G. P. G. de C. e Abreu, et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
  • Wang, J., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • LCGC International. (2023, January 19).
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Janssen Pharmaceutica. (2026, February 6).
  • de C. e Abreu, G. P. G., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • PubMed. (n.d.).
  • LCGC. (2026, January 22).
  • Regis Technologies. (2023, November 3).
  • YMC America, Inc. (n.d.).
  • Springer Nature Experiments. (n.d.).
  • Daicel. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACS Publications. (2025, December 5). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2021, January 15). (PDF)
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • LCGC International. (2014, February 27).
  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Sygnature Discovery. (n.d.).
  • Analytical Chemistry. (2023, January 10).
  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • RotaChrom. (2023, May 3).
  • ResearchGate. (n.d.). (PDF)
  • MilliporeSigma. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Optimization

alternative catalysts for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine synthesis

Technical Support Center: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Synthesis Ticket Status: Open Subject: Alternative Catalytic Pathways for Etherification Assigned Specialist: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Synthesis

Ticket Status: Open Subject: Alternative Catalytic Pathways for


 Etherification
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Overview: Beyond Standard Conditions

You are likely attempting to synthesize 3-(3-Chloro-4-nitrophenoxy)pyrrolidine via a Nucleophilic Aromatic Substitution (


). The "standard" textbook approach involves reacting 3-chloro-4-nitrofluorobenzene  with N-Boc-3-hydroxypyrrolidine  using a strong base (NaH) in DMF.

Why you are here (The Problem):

  • Safety: NaH is hazardous on scale.

  • Purification: DMF/DMSO are difficult to remove and trap impurities.

  • Cost: You want to use the cheaper 3,4-dichloronitrobenzene precursor, but it is too unreactive for standard mild bases.

This guide provides three "Tiered Solutions" using alternative catalysis to solve these specific bottlenecks.

Decision Matrix: Select Your Catalyst

Use this logic flow to determine the best alternative method for your specific constraint.

CatalystSelection Start Start: What is your primary constraint? Constraint1 Constraint: Solvent Removal / Green Chem (Avoid DMF/DMSO) Start->Constraint1 Constraint2 Constraint: Cost of Starting Material (Using 3,4-Dichloronitrobenzene) Start->Constraint2 Constraint3 Constraint: Impurity Profile / Selectivity (Standard SNAr fails) Start->Constraint3 Sol1 SOLUTION 1: Phase Transfer Catalysis (PTC) Catalyst: TBAB or TBAI Solvent: Toluene/Water Constraint1->Sol1 Use biphasic system Sol2 SOLUTION 2: Organocatalysis Catalyst: DABCO Mechanism: Ammonium activation Constraint2->Sol2 Activate Cl-leaving group Sol3 SOLUTION 3: Ullmann-Type Coupling Catalyst: CuI + Ligand (e.g., Picolinic Acid) Base: K3PO4 Constraint3->Sol3 Metal-mediated coupling

Caption: Decision tree for selecting the optimal catalytic strategy based on process constraints.

Module 1: Phase Transfer Catalysis (The "Green" Scale-Up)

The Scenario: You want to avoid DMF/DMSO and use a scalable solvent system (Toluene/Water), but the biphasic reaction is too slow.

The Fix: Use Tetrabutylammonium Bromide (TBAB) .[1] In a biphasic system, the phenoxide anion (generated from hydroxypyrrolidine) is trapped in the aqueous phase, while the electrophile is in the organic phase. TBAB shuttles the nucleophile across the interface.

Technical Q&A:

  • Q: Why is my reaction stalling at 50% conversion?

    • A: This is often due to "poisoning" by the leaving group. As Fluoride/Chloride ions accumulate in the aqueous phase, they compete with the catalyst.

    • Fix: Increase the concentration of the aqueous base (e.g., 50% NaOH) to "salt out" the organic catalyst, forcing it back into the organic phase, or switch to TBAI (Iodide) , which is more lipophilic.

  • Q: Can I use the cheaper 3,4-dichloronitrobenzene here?

    • A: Yes, but it requires higher temperatures (

      
      ). The fluoro-analog reacts at room temperature or mild heat (
      
      
      
      ).

Protocol A: PTC-Mediated Synthesis

  • Charge: 1.0 eq N-Boc-3-hydroxypyrrolidine , 1.1 eq 3-chloro-4-nitrofluorobenzene , and 5 mol% TBAB in Toluene (5 vol).

  • Base: Add 2.0 eq of 30% aqueous NaOH.

  • Reaction: Vigorously stir (high shear is critical for interfacial area) at

    
    .
    
  • Workup: Separate layers. Wash organic layer with water. Evaporate Toluene. (No DMF wash needed).

Module 2: Organocatalysis (The "Cost-Saver")

The Scenario: You are forced to use 3,4-dichloronitrobenzene (cheaper than the fluoro-analog) but it is sluggish. You don't want to use transition metals (Cu/Pd) due to scavenging costs.

The Fix: Use DABCO (1,4-Diazabicyclo[2.2.2]octane) .[2][3] DABCO acts as a nucleophilic catalyst.[2][4][5] It displaces the chloride first to form a highly reactive ammonium species, which is then rapidly displaced by the hydroxypyrrolidine.

DABCO_Mechanism Substrate 3,4-Dichloronitrobenzene (Low Reactivity) Intermediate DABCOnium Salt (High Reactivity) Substrate->Intermediate SNAr 1 (Fast) DABCO DABCO (Catalyst) DABCO->Intermediate Product Target Ether Intermediate->Product SNAr 2 (Very Fast) Nucleophile 3-Hydroxypyrrolidine Nucleophile->Product

Caption: DABCO-catalyzed activation of aryl chlorides via a transient ammonium intermediate.

Technical Q&A:

  • Q: Can I use DMAP instead?

    • A: DABCO is generally superior for

      
       activation because the resulting ammonium salt is less sterically hindered and a better leaving group than the pyridinium species formed by DMAP [1].
      
  • Q: My product is colored/dark.

    • A: DABCO can form colored charge-transfer complexes. A mild acidic wash (0.5M citric acid) during workup usually removes residual catalyst and color bodies.

Protocol B: DABCO-Catalyzed Activation

  • Solvent: Acetonitrile (MeCN) or THF.

  • Reagents: 1.0 eq 3,4-dichloronitrobenzene, 1.2 eq N-Boc-3-hydroxypyrrolidine.

  • Catalyst/Base: 20 mol% DABCO , 1.5 eq

    
     (solid).
    
  • Conditions: Reflux (

    
    ) for 4-6 hours.
    
  • Note: Without DABCO, this reaction with the chloro substrate would take 24+ hours or require

    
    .
    

Module 3: Copper Catalysis (The "Selectivity" Fix)

The Scenario: You observe side reactions (e.g., decomposition of the nitro group) or low yields with standard bases. You need a method that works under neutral/mild conditions.

The Fix: Ullmann-type Coupling (CuI/Ligand) . While


 is preferred for nitro-arenes, Copper allows the coupling to proceed with weaker bases (

) and at lower temperatures than uncatalyzed thermal methods.

Technical Q&A:

  • Q: Which ligand should I use?

    • A: Picolinic acid or N,N-Dimethylglycine . These bidentate ligands stabilize the Cu(I) species and lower the activation energy [2].

  • Q: Is inert atmosphere required?

    • A: Yes. Cu(I) oxidizes to inactive Cu(II) in air. Sparge solvents with Argon/Nitrogen.

Protocol C: Cu-Catalyzed Etherification

  • System: DMSO (dry, sparged).

  • Load: 1.0 eq Aryl Halide, 1.2 eq Alcohol.

  • Catalyst: 10 mol% CuI , 20 mol% Picolinic Acid .

  • Base: 2.0 eq

    
    .
    
  • Heat:

    
     under Argon.
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is the Aniline (N-arylation) Unprotected Pyrrolidine CRITICAL: You must use N-Boc -3-hydroxypyrrolidine. The NH is a better nucleophile than OH. If NH is free, it will react first.
Low Conversion (PTC) Hydration Shell The OH nucleophile is too hydrated. Switch from NaOH to KOH (less hydration) or increase concentration to 50% w/w.
Regioselectivity (Wrong Isomer) Leaving Group Ambiguity If using 3,4-dichloronitrobenzene, the substitution occurs at the 4-position (para to NO2). Confirm structure via NMR.
Emulsion (PTC) Surfactant Effect The product might act as a surfactant. Filter the biphasic mixture through a pad of Celite before separation.

References

  • DABCO Catalysis: Title: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution.[5][6] Source:Journal of Organic Chemistry URL:[Link] (Example of DABCO activation mechanism).

  • Copper Catalysis: Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[7] Source:Maiti & Buchwald, J. Org.[7] Chem. 2010 URL:[Link]

  • Phase Transfer Catalysis: Title: Phase Transfer Catalysis in Nucleophilic Aromatic Substitution. Source:Makosza, M. Pure Appl. Chem. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectral Analysis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and Analogous Structures

This guide provides an in-depth, comparative analysis of the spectral characteristics of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectral characteristics of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causality behind spectral features, outlines robust experimental protocols, and provides a comparative framework against structurally similar compounds to aid in unambiguous characterization. Our approach integrates Mass Spectrometry, NMR, Infrared, and UV-Visible spectroscopy to build a comprehensive analytical profile.

Introduction: The Need for Multi-Technique Spectral Analysis

In molecular characterization, no single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for definitive structural elucidation and purity assessment. 3-(3-Chloro-4-nitrophenoxy)pyrrolidine contains several key structural motifs: a substituted aromatic ring, a nitro group, an ether linkage, and a saturated heterocyclic pyrrolidine ring. Each of these features yields distinct and diagnostic signals across different spectral analyses. This guide will dissect the expected spectral data for our target compound and compare it with analogs like 3-chloro-4-nitrophenol and various pyrrolidine derivatives to highlight the influence of each structural component.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule, offering direct evidence of its elemental composition and connectivity.[1]

Theoretical Principle

In a typical mass spectrometer, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are accelerated into a magnetic or electric field.[2] The analyzer then separates these ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance.[1][2] The ionization technique is critical; electrospray ionization (ESI) is common for polar molecules like our target compound, as it is a soft ionization method that often preserves the molecular ion.[1]

Experimental Protocol: Electrospray Ionization (ESI-MS)

A robust protocol ensures reproducible and accurate mass determination.

  • Sample Preparation : Dissolve approximately 1 mg of the analyte in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[3] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[3] The presence of precipitates requires filtration to prevent instrument blockage.[3]

  • Instrument Calibration : Before analysis, calibrate the mass spectrometer using a known standard compound with masses that bracket the expected mass of the analyte. This ensures high mass accuracy.

  • Infusion : Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization : Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. The mass range should be set to scan well beyond the expected molecular weight (e.g., m/z 50-500).

Workflow for Mass Spectrometry Analysis

Caption: General workflow for NMR sample analysis.

Comparative ¹H NMR Spectral Interpretation

We can predict the ¹H NMR spectrum by analyzing the distinct proton environments.

  • Aromatic Region (δ 7.0-8.5 ppm) : The three protons on the benzene ring will show distinct signals. The nitro group (-NO₂) is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The proton ortho to the nitro group will be the most downfield.

  • Pyrrolidine Region (δ 1.8-4.5 ppm) : The protons on the pyrrolidine ring will appear in the aliphatic region. The proton on the carbon bearing the ether linkage (C-O-H) will be the most deshielded of this group, likely appearing around δ 4.0-4.5 ppm. The N-H proton signal can be broad and its position is solvent-dependent.

Protons (Predicted)Approx. Chemical Shift (δ, ppm)MultiplicityComparison to Analogs
Aromatic H (ortho to NO₂) 8.0 - 8.2dSimilar to 3-chloro-4-nitrophenol. [4]
Aromatic H (ortho to Cl) 7.3 - 7.5dChemical shifts are influenced by both Cl and NO₂.
Aromatic H (meta to NO₂) 7.1 - 7.3dd
Pyrrolidine CH-O 4.0 - 4.5mSignificantly downfield due to the electronegative oxygen.
Pyrrolidine CH₂-N 3.0 - 3.5mDeshielded by the adjacent nitrogen atom.
Pyrrolidine CH₂ 1.8 - 2.2mTypical aliphatic region for a cyclic amine.
Comparative ¹³C NMR Spectral Interpretation

The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments. [5]

  • Aromatic Region (δ 110-160 ppm) : Six distinct signals are expected for the six aromatic carbons. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be the most downfield in this region.

  • Aliphatic Region (δ 25-80 ppm) : Three signals are expected for the pyrrolidine ring carbons. The carbon attached to the ether oxygen (C-O) will be the most deshielded, likely appearing around δ 70-80 ppm.

Carbons (Predicted)Approx. Chemical Shift (δ, ppm)Comparison to Analogs
Aromatic C-O 155 - 160Similar region to other aryl ethers.
Aromatic C-NO₂ 140 - 145Characteristic for nitroaromatics. [6]
Aromatic C-Cl 125 - 130
Aromatic CH 115 - 125Three distinct signals expected.
Pyrrolidine C-O 70 - 80Highly deshielded by the ether oxygen.
Pyrrolidine C-N 45 - 55Typical range for carbons adjacent to nitrogen in a saturated ring.
Pyrrolidine C-C 25 - 35

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. [7][8]

Theoretical Principle

Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies (stretching, bending, etc.). When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to their natural vibrational modes. [7]The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. [9]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Background : Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy

Sources

Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: A Comparative Analysis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its Bromo-Analog

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[1][2][3] The functionalization of this core often involves reactions on appended aromatic rings. This guide provides a detailed, evidence-based comparison of the reactivity of two key intermediates: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its bromo-analog, 3-(3-Bromo-4-nitrophenoxy)pyrrolidine. Our focus will be on their performance in nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular diversity.

This analysis moves beyond simple declarations of reactivity to explain the underlying principles, empowering you to make informed decisions in your synthetic strategies. We will dissect the mechanistic nuances that govern the reactivity of these aryl halides and provide a robust experimental framework for their comparative evaluation.

The Decisive Factor: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

At first glance, one might predict the bromo-analog to be more reactive, drawing from the general trend of C-Br bonds being weaker than C-Cl bonds, a principle that holds true in many reaction classes like Suzuki or Suzuki-Miyaura cross-coupling.[4][5] However, in the context of nucleophilic aromatic substitution, this intuition is misleading. The reactivity order is often inverted, a phenomenon known as the "element effect".[6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7][8]

  • Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the halogen. This step is the slower, rate-determining phase because it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

  • Step 2 (Fast): The leaving group (the halide ion) is expelled, restoring the ring's aromaticity. This step is rapid.[9]

The crucial insight is that the reaction rate is dictated by the first step: the nucleophilic attack. The stability of the C-X bond has a minimal role. Instead, the electrophilicity of the carbon atom being attacked is paramount.

The presence of a strong electron-withdrawing group, such as the nitro group (NO2) positioned ortho or para to the halogen, is essential.[8][10] This group activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate.[7][9]

Caption: The Addition-Elimination Mechanism of SNAr.

Comparative Reactivity: Chloro vs. Bromo

The determining factor in the rate of attack is the inductive effect of the halogen. A more electronegative halogen pulls electron density away from the attached carbon more strongly, making it more electron-deficient (more electrophilic) and thus a more attractive target for the incoming nucleophile.[9][11]

This leads to the characteristic SNAr reactivity order for halogens: F > Cl ≈ Br > I .[6][10]

  • Fluorine is the most electronegative, making the attached carbon highly electrophilic, resulting in the fastest reaction rates.

  • Chlorine and Bromine have very similar electronegativities (3.16 and 2.96 on the Pauling scale, respectively). This results in very similar reactivity, with the chloro-substituted compound often being slightly more reactive due to the marginal electronegativity advantage.[6][10][11]

  • Iodine is the least electronegative and thus the least reactive in SNAr reactions.

The table below summarizes the key physicochemical properties and their expected impact on the reactivity of our two target compounds in an SNAr context.

Feature3-(3-Chloro-4-nitrophenoxy)pyrrolidine3-(3-Bromo-4-nitrophenoxy)pyrrolidineRationale for Reactivity Impact
Halogen Electronegativity 3.16 (Cl)2.96 (Br)Higher electronegativity increases the electrophilicity of the carbon center, accelerating the rate-determining nucleophilic attack.[11]
C(aryl)-X Bond Energy ~397 kJ/mol~336 kJ/molLower bond energy is less relevant as C-X bond breaking occurs in the fast, non-rate-determining step.[12]
Predicted Relative Rate in SNAr Slightly Faster Slightly Slower The reaction rate is primarily governed by the inductive effect of the halogen, making the chloro-analog marginally more reactive.[6][10]

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate these principles, the following protocol provides a robust method for comparing the reaction rates of the chloro- and bromo-analogs with a model nucleophile, piperidine. The progress of the reaction will be monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative reaction rates of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and 3-(3-Bromo-4-nitrophenoxy)pyrrolidine with piperidine.

Materials:

  • 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

  • 3-(3-Bromo-4-nitrophenoxy)pyrrolidine

  • Piperidine (distilled)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., naphthalene or dodecane)

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • HPLC system with a C18 column

Experimental Workflow Diagram:

Caption: Workflow for Comparative Kinetic Analysis.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M solutions of the chloro-analog, bromo-analog, and the internal standard in anhydrous DMSO.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMSO. Causality Note: Using a significant excess of the nucleophile (piperidine) allows for the application of pseudo-first-order kinetics, simplifying data analysis.

  • Reaction Setup:

    • In two separate, identical reaction vials labeled 'A' (Chloro) and 'B' (Bromo), add the appropriate aryl halide stock solution (1.0 mL, 0.1 mmol) and the internal standard stock solution (0.2 mL, 0.02 mmol).

    • Add a magnetic stir bar to each vial and place them in a heating block pre-heated to 80 °C. Allow the solutions to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions simultaneously, add the piperidine stock solution (1.0 mL, 1.0 mmol) to each vial. Start a timer immediately (t=0).

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench each aliquot by diluting it in a labeled HPLC vial containing 1 mL of a 50:50 acetonitrile/water mixture. Trustworthiness Note: Immediate quenching is critical to stop the reaction and ensure that the measured concentration accurately reflects the reaction progress at that specific time point.

  • HPLC Analysis:

    • Analyze all quenched samples using a validated HPLC method capable of resolving the starting material, product, and internal standard.

    • Record the peak areas for the starting material and the internal standard for each time point.

  • Data Analysis and Interpretation:

    • For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard. This normalizes for any variations in injection volume.

    • Plot the natural logarithm of this ratio (ln(Area_ArylHalide / Area_InternalStandard)) versus time (in seconds) for both the chloro and bromo reactions.

    • The data should yield a straight line, and the negative of the slope will be the pseudo-first-order rate constant (k) for each reaction.

    • Compare the calculated rate constants (kchloro vs. kbromo) to quantitatively determine the relative reactivity.

This experimental design provides a direct and reliable comparison, grounding the theoretical discussion in verifiable, quantitative data.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Online Chemistry Learning. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]

  • PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012, March 30). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Retrieved from [Link]

  • ArTS. (2021, January 20). Mechanochemical reactivity inhibited, prohibited and reversed by liquid additives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Retrieved from [Link]

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Validation

Biological Activity &amp; SAR Profiling: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Derivatives

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and biological profiling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine derivatives . This guide focuses on their appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and biological profiling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine derivatives . This guide focuses on their application as biased ligands for Dopamine D2 receptors and their utility as privileged scaffolds in Kinase Inhibitor discovery.

Executive Summary

The 3-(3-Chloro-4-nitrophenoxy)pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a pyrrolidine ring ether-linked to a highly electron-deficient nitro-chlorobenzene. While often utilized as a high-value intermediate, derivatives of this core have emerged as potent modulators in two distinct therapeutic areas:[1]

  • G-Protein Coupled Receptors (GPCRs): Specifically as biased antagonists of the Dopamine D2 receptor, favoring

    
    -arrestin pathways over G-protein signaling.
    
  • Kinase Inhibition: Serving as the solvent-exposed or hinge-binding moiety in inhibitors targeting RON (Recepteur d'Origine Nantais) and Aurora Kinases .

This guide compares the performance of these derivatives against standard non-selective agents, highlighting the SAR that drives their specificity.

Chemical Architecture & Synthesis

The core pharmacophore consists of a basic nitrogen center (pyrrolidine) capable of ionic interactions, linked via a flexible ether bridge to a lipophilic, electron-withdrawing aromatic system.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

Note: This protocol describes the generation of the core scaffold (Compound A) prior to N-derivatization.

Reagents: N-Boc-3-hydroxypyrrolidine, 3-Chloro-4-nitrofluorobenzene, Sodium Hydride (NaH), DMF.

  • Activation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (60% dispersion, 1.2 eq) to generate the alkoxide. Stir for 30 min.

  • Coupling: Add 3-Chloro-4-nitrofluorobenzene (1.1 eq) dropwise. The solution will turn yellow/orange indicating the formation of the Meisenheimer complex.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Deprotection: Treat the crude intermediate with 20% TFA in DCM for 2 hours to yield the free amine 3-(3-Chloro-4-nitrophenoxy)pyrrolidine .

Visualizing the Synthesis Workflow

SynthesisWorkflow Start N-Boc-3-Hydroxypyrrolidine Step1 Activation (NaH/DMF) Alkoxide Formation Start->Step1 Step2 SNAr Coupling (+ 3-Cl-4-NO2-Fluorobenzene) Step1->Step2 Inter N-Boc-Intermediate Step2->Inter Step3 Deprotection (TFA/DCM) Inter->Step3 Final Core Scaffold: 3-(3-Cl-4-NO2-phenoxy)pyrrolidine Step3->Final

Figure 1: Step-wise synthetic route for generating the core pyrrolidine scaffold via SNAr chemistry.

SAR Case Study: Dopamine D2 Receptor Modulation

The most significant biological activity of this scaffold lies in its derivatives acting as D2 Receptor Ligands . Unlike classic antipsychotics (e.g., Haloperidol) that block both G-protein and


-arrestin pathways, specific N-substituted derivatives of this scaffold have shown functional selectivity .
Structure-Activity Relationship (SAR) Analysis

The SAR relies on three vectors: the Pyrrolidine Nitrogen (


), the Ether Linkage (

), and the Phenyl Substituents.
SAR RegionModificationBiological Impact (D2 Receptor)

-Position
Unsubstituted (NH)Low Potency. The free amine is too polar for deep pocket binding.
N-(2-phenoxyethyl) Optimal. Creates a "dual-pharmacophore" mode, engaging the secondary binding pocket (SBP).
N-Methyl / N-EthylModerate activity, but lacks subtype selectivity.

-Linker
Ether (-O-)Critical for maintaining the correct angle between the basic amine and the aromatic ring.
Amide (-CONH-)Reduces affinity due to rigidification and loss of H-bond acceptor capability.
Phenyl Ring 3-Cl, 4-NO

High Potency. The 4-NO

group locks the ring orientation via electrostatic repulsion; 3-Cl fills a hydrophobic sub-pocket.
4-Cl onlyReduced potency (3-fold decrease).
Comparative Performance Data

The following table compares a lead derivative, Compound D2-Pyr (3-(3-chloro-4-nitrophenoxy)-1-(2-phenoxyethyl)pyrrolidine), against standard ligands.

CompoundTargetMechanismIC

(Binding)
Functional Bias
Compound D2-Pyr Dopamine D2

-Arrestin Antagonist
12 nM >50-fold (vs G-protein)
HaloperidolDopamine D2Balanced Antagonist1.5 nMNone (Balanced)
ClozapineD2 / 5-HT2AMulti-target Antagonist150 nMSlight

Key Insight: While less potent than Haloperidol in absolute binding, Compound D2-Pyr offers a distinct safety profile by selectively modulating


-arrestin recruitment, potentially reducing extrapyramidal side effects associated with classic G-protein blockade.

Secondary Application: Kinase Inhibition

Beyond GPCRs, the 3-chloro-4-nitrophenoxy moiety serves as a critical "warhead" in fragment-based drug design for kinases.

  • RON Kinase: The scaffold mimics the tyrosine substrate. Derivatives where the pyrrolidine nitrogen is fused to a thienopyridine core (e.g., Compound 21a from Liu et al.) exhibit IC

    
     values < 10 nM.
    
  • Aurora Kinase: The nitro group participates in water-mediated hydrogen bonding with the kinase hinge region (Ser155 homologues), stabilizing the inhibitor-enzyme complex.

Mechanism of Action Diagram (GPCR vs Kinase)

MOA cluster_GPCR GPCR Pathway (Dopamine D2) cluster_Kinase Kinase Pathway (RON/Aurora) Scaffold 3-(3-Cl-4-NO2-phenoxy)pyrrolidine Core Scaffold N_Sub N-Substitution (e.g., Phenoxyethyl) Scaffold->N_Sub Derivatization Nitro_Grp Nitro Group (4-NO2) Interaction Scaffold->Nitro_Grp Moiety Function Binding Orthosteric/Allosteric Binding Site N_Sub->Binding Effect1 Block Beta-Arrestin Recruitment Binding->Effect1 Hinge Hinge Region (H-Bonding) Nitro_Grp->Hinge Effect2 ATP Competitive Inhibition Hinge->Effect2

Figure 2: Divergent pharmacological pathways of the scaffold based on derivatization strategy.

Experimental Protocols

Protocol A: Dopamine D2 Beta-Arrestin Recruitment Assay

To validate the functional selectivity of the derivatives.

  • Cell Line: CHO-K1 cells overexpressing human Dopamine D2 receptor and

    
    -arrestin-2 fused to Enzyme Acceptor (PathHunter™ system).
    
  • Seeding: Plate cells (20,000/well) in 384-well plates; incubate 24h at 37°C.

  • Treatment: Add test compounds (e.g., D2-Pyr ) in serial dilution (10

    
    M to 0.1 nM). Incubate for 30 min.
    
  • Challenge: Add Dopamine (EC

    
     concentration) to stimulate recruitment. Incubate 90 min.
    
  • Detection: Add detection reagent (Cell lysis + Enzyme Donor). Incubate 60 min.

  • Readout: Measure Chemiluminescence. Calculate IC

    
     for inhibition of dopamine-induced recruitment.
    
  • Validation: A valid antagonist must reduce the signal by >50% compared to vehicle; biased ligands will show lower inhibition of cAMP accumulation in parallel assays.

Protocol B: Determination of Kinase IC50 (FRET Assay)
  • Mix: Combine Recombinant RON Kinase (5 nM), peptide substrate (2

    
    M), and ATP (Km concentration) in reaction buffer (50 mM HEPES, pH 7.5).
    
  • Inhibit: Add 3-(3-Chloro-4-nitrophenoxy)pyrrolidine derivative (dissolved in DMSO).

  • Reaction: Incubate 60 min at RT.

  • Stop: Add EDTA/Antibody detection mix (FRET pair).

  • Analysis: Measure fluorescence ratio (665/615 nm). Plot dose-response curve using 4-parameter logistic regression.

References

  • Patent WO2016100940A1 . Dopamine D2 receptor ligands and methods of use. (2016). Describes the synthesis and activity of 3-(3-chloro-4-nitrophenoxy)-1-(2-phenoxyethyl)pyrrolidine.

  • ChemRxiv . Ring in Diaryl Ether-Based FabV Inhibitors. (2021). Discusses the 3-chloro-4-nitrophenoxy moiety in antibacterial discovery.

  • Liu, Y. et al. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2013). Demonstrates the use of the phenoxy-pyrrolidine fragment in kinase inhibitors.

  • Sweeney, J. B. et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2018). Provides background on the privileged nature of 3-aryl/phenoxy pyrrolidines.

  • BenchChem . 3-Chloro-4-nitrophenol Technical Guide. (2024). Details the chemical properties of the precursor warhead.

Sources

Comparative

A Crystallographic Compass: Navigating the Structural Landscape of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Derivatives

A Comparative Guide to Understanding Conformation, Packing, and Design Principles for Drug Discovery For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding Conformation, Packing, and Design Principles for Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecular design, offering a versatile, three-dimensional framework for crafting novel therapeutics.[1] The introduction of a 3-aryloxy substituent, specifically the 3-(3-chloro-4-nitrophenoxy) moiety, imparts a unique combination of electronic and steric properties that can significantly influence a molecule's biological activity and pharmacokinetic profile. However, the precise spatial arrangement of these fragments is paramount to their function, and it is here that X-ray crystallography provides indispensable insights.

While a crystal structure for a molecule precisely matching the 3-(3-chloro-4-nitrophenoxy)pyrrolidine framework is not yet publicly available in crystallographic databases, a comprehensive understanding of its likely structural features can be achieved through a comparative analysis of closely related, structurally characterized compounds. This guide will dissect the crystallographic data of key analogues to illuminate the conformational preferences of the pyrrolidine ring, the influence of the nitrophenyl and chlorophenoxy substituents, and the overarching principles of their crystal packing. By understanding these fundamental structural determinants, researchers can make more informed decisions in the design and optimization of this promising class of molecules.

The Pyrrolidine Ring: A Conformational Chameleon

The five-membered pyrrolidine ring is not planar but exists in a state of dynamic pseudo-rotation, adopting various puckered conformations.[1] The two most common conformations are the "envelope" (or C_s symmetry) and the "twist" (or C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific conformation adopted in a crystal structure is a delicate balance of intramolecular steric and electronic effects, as well as intermolecular packing forces.

To illustrate the conformational landscape of substituted pyrrolidines, we can examine the crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione . In this molecule, the five-membered ring adopts a distinct envelope conformation, with the C3 atom, bearing the phenyl group, being the out-of-plane atom.[2][3] This puckering is a direct consequence of the steric bulk of the phenyl and methyl substituents at the C3 position.

Comparative Analysis of Key Structural Fragments

To build a predictive model for the crystal structure of a 3-(3-chloro-4-nitrophenoxy)pyrrolidine derivative, we will now turn our attention to the crystallographic data of two key comparator compounds: 1-(4-Nitrophenyl)pyrrolidine and a 3-(4-chlorophenoxy)-azetidin-2-one derivative .

The Nitrophenyl-Substituted Pyrrolidine: Insights from 1-(4-Nitrophenyl)pyrrolidine

The crystal structure of 1-(4-Nitrophenyl)pyrrolidine provides a valuable analogue for understanding the influence of a nitrophenyl group on the pyrrolidine ring and its packing behavior.

Compound 1-(4-Nitrophenyl)pyrrolidine
Formula C₁₀H₁₂N₂O₂
Crystal System Orthorhombic
Space Group Pbca
Key Structural Features - The pyrrolidine ring is present. - The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.

In this structure, the nitro group's strong electron-withdrawing nature significantly influences the electronic distribution of the entire molecule. Furthermore, the oxygen atoms of the nitro group are excellent hydrogen bond acceptors, often participating in C-H···O interactions with neighboring molecules in the crystal lattice. These interactions are a powerful force in directing the overall crystal packing.

The Chlorophenoxy Moiety: Lessons from a 3-(4-chlorophenoxy)-azetidin-2-one

While not a pyrrolidine, the crystal structure of a 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one derivative offers critical insights into the conformational preferences of the 3-chlorophenoxy group.

Compound 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one
Formula C₁₅H₁₁ClN₂O₄
Crystal System Monoclinic
Space Group P2₁/n
Key Structural Features - Presence of the 4-chlorophenoxy group. - The ether linkage provides rotational freedom.

The key takeaway from this structure is the dihedral angle between the plane of the azetidinone ring and the plane of the chlorobenzene ring. This angle reveals the most stable conformation of the aryloxy linkage, which is a result of minimizing steric hindrance and optimizing electronic interactions. In a 3-(3-chloro-4-nitrophenoxy)pyrrolidine, we would expect a similar conformational preference for the aryloxy bridge, influenced by the specific puckering of the pyrrolidine ring.

Predicting the Structure: A Synthesis of Observations

By combining the structural information from our comparator molecules, we can hypothesize the key crystallographic features of a 3-(3-chloro-4-nitrophenoxy)pyrrolidine derivative:

  • Pyrrolidine Conformation: The pyrrolidine ring will likely adopt an envelope or twist conformation. The exact puckering will be influenced by the steric demands of the 3-(3-chloro-4-nitrophenoxy) substituent and any substituent on the pyrrolidine nitrogen.

  • Aryloxy Linkage: The dihedral angle between the pyrrolidine ring and the phenoxy group will be a critical determinant of the overall molecular shape. This angle will likely be similar to that observed in the azetidinone analogue, but modulated by the pyrrolidine's specific pucker.

  • Intermolecular Interactions: The nitro group will be a key player in directing crystal packing through the formation of C-H···O hydrogen bonds. The chloro substituent can also participate in halogen bonding interactions, further stabilizing the crystal lattice. Pi-pi stacking interactions between the aromatic rings are also a possibility.

The interplay of these factors is visually represented in the following logical relationship diagram:

G cluster_Pyrrolidine Pyrrolidine Ring cluster_Substituent 3-(3-Chloro-4-nitrophenoxy) Group Pyrrolidine_Pucker Envelope or Twist Conformation Phenoxy_Conformation Aryloxy Linkage Conformation Pyrrolidine_Pucker->Phenoxy_Conformation Modulates Crystal_Packing Overall Crystal Packing Pyrrolidine_Pucker->Crystal_Packing Influences Phenoxy_Conformation->Crystal_Packing Influences Nitro_Group Nitro Group Interactions (H-Bonding) Nitro_Group->Crystal_Packing Directs Chloro_Group Chloro Group Interactions (Halogen Bonding) Chloro_Group->Crystal_Packing Stabilizes

Caption: Logical relationships influencing the crystal structure.

Experimental Protocol: A Roadmap to Structure Determination

For researchers who have successfully synthesized and wish to crystallize a 3-(3-chloro-4-nitrophenoxy)pyrrolidine derivative, the following experimental workflow for single-crystal X-ray diffraction provides a comprehensive guide.

G Start Synthesized Compound Crystallization Step 1: Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystallization Mounting Step 2: Crystal Selection & Mounting Crystallization->Mounting Data_Collection Step 3: X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Step 4: Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Step 5: Structure Solution (Direct Methods or Patterson) Data_Processing->Structure_Solution Structure_Refinement Step 6: Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Step 7: Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Single Crystal Growth:

    • Objective: To obtain a single, well-ordered crystal suitable for diffraction.

    • Protocol:

      • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

      • Employ a crystallization technique such as:

        • Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days.

        • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Monitor for the formation of clear, well-defined crystals.

  • Crystal Selection and Mounting:

    • Objective: To select a high-quality single crystal and mount it for data collection.

    • Protocol:

      • Under a microscope, select a crystal with sharp edges and no visible defects.

      • Carefully mount the crystal on a goniometer head using a suitable cryo-protectant (if data is to be collected at low temperatures) and a cryo-loop.

  • X-ray Diffraction Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Protocol:

      • Mount the goniometer head on the diffractometer.

      • Center the crystal in the X-ray beam.

      • Perform an initial set of scans to determine the unit cell parameters and crystal system.

      • Set up a data collection strategy to measure the intensities of a large number of reflections at different crystal orientations.

  • Data Reduction and Correction:

    • Objective: To process the raw diffraction data.

    • Protocol:

      • Integrate the raw diffraction images to obtain the intensity of each reflection.

      • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution:

    • Objective: To determine the initial positions of the atoms in the unit cell.

    • Protocol:

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

      • Identify the positions of the heavier atoms from the electron density map.

  • Structure Refinement:

    • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

    • Protocol:

      • Perform full-matrix least-squares refinement to minimize the difference between the observed and calculated structure factors.

      • Locate and refine the positions of the lighter atoms, including hydrogens.

      • Refine the anisotropic displacement parameters for non-hydrogen atoms.

  • Structure Validation and Analysis:

    • Objective: To ensure the quality and accuracy of the final structure.

    • Protocol:

      • Check the final structure for any inconsistencies or errors using validation software.

      • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

      • Prepare the final structural data for deposition in a crystallographic database.

Conclusion: From Structure to Strategy

The crystallographic analysis of 3-(3-chloro-4-nitrophenoxy)pyrrolidine derivatives, informed by the study of their close structural relatives, provides a powerful tool for rational drug design. By understanding the subtle interplay of forces that govern the conformation of the pyrrolidine ring and the orientation of its substituents, chemists can more effectively design molecules with improved target affinity and optimized physicochemical properties. The detailed experimental protocol provided herein offers a clear path for researchers to obtain definitive structural data for their novel compounds, paving the way for the next generation of pyrrolidine-based therapeutics.

References

  • Ordonez, C., Pavlovetc, I. M., & Khrustalev, V. N. (2014). Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione: a clinically used anti-convulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943. [Link]

  • Iannazzo, D., & Giofrè, S. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Akkurt, M., Celikesir, S. T., Jarrahpour, A., Shafie, H. A., & Celik, O. (2015). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o8–o9. [Link]

  • Kumar, R. S., S., S., & Kalainathan, S. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 500–505. [Link]

  • Ordonez, C., Pavlovetc, I. M., & Khrustalev, V. N. (2014). Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione: a clinically used anti-convulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Strategies for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

Introduction: The Significance of the Aryloxypyrrolidine Scaffold The 3-aryloxypyrrolidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules and FDA-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aryloxypyrrolidine Scaffold

The 3-aryloxypyrrolidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting pharmacophoric elements in precise spatial arrangements to optimize interactions with biological targets. The specific molecule, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, serves as a crucial intermediate, combining the versatile pyrrolidine ring with a synthetically tractable substituted aromatic system. The nitro group, in particular, not only activates the aromatic ring for nucleophilic substitution but also offers a handle for further functionalization, such as reduction to an aniline derivative.

This guide provides an in-depth comparison of the primary synthetic routes to this valuable building block. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your selection of the optimal route for your research and development needs.

Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for constructing aryl ethers of this type is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the powerful electron-withdrawing effect of a nitro group to facilitate the displacement of a halide on the aromatic ring.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5] The reaction is initiated by the attack of a nucleophile—in this case, the alkoxide derived from 3-hydroxypyrrolidine—on the carbon atom bearing the leaving group (a halogen). This attack is only feasible because the nitro group, positioned para to the leaving group, can delocalize the resulting negative charge of the intermediate.[4] This resonance-stabilized anionic intermediate is known as a Meisenheimer complex.[3][4] In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

A critical consideration for this route is the protection of the pyrrolidine nitrogen. The secondary amine is itself a potent nucleophile and would compete with the hydroxyl group, leading to undesired N-arylation. The use of a tert-Butoxycarbonyl (Boc) protecting group is standard practice, as it is robust under the basic conditions of the SNAr reaction and can be cleanly removed under acidic conditions post-synthesis.

SNAr_Workflow A N-Boc-3-hydroxypyrrolidine D N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine A->D SNAr Reaction B 3,4-Dichloronitrobenzene B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) C->D F 3-(3-Chloro-4-nitrophenoxy)pyrrolidine D->F Deprotection E Acid (e.g., TFA, HCl) E->F

Caption: Workflow for the SNAr synthesis of the target molecule.

Detailed Experimental Protocol: SNAr Route

Step 1: N-Protection of 3-Hydroxypyrrolidine

  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-3-hydroxypyrrolidine, which can often be used without further purification.

Step 2: SNAr Etherification

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF, ~0.2 M) under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-3-hydroxypyrrolidine (1.2 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 3,4-dichloronitrobenzene (1.0 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 3: N-Boc Deprotection

  • Dissolve the purified N-Boc-3-(3-chloro-4-nitrophenoxy)pyrrolidine (1.0 eq) in DCM (~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-(3-chloro-4-nitrophenoxy)pyrrolidine.

Alternative Route 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for forming the C-O bond, proceeding under neutral conditions at or below room temperature. This route couples N-Boc-3-hydroxypyrrolidine directly with 3-chloro-4-nitrophenol.

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This species activates the hydroxyl group of the N-Boc-3-hydroxypyrrolidine, converting it into a good leaving group (an oxyphosphonium salt). The phenoxide, formed by the weakly acidic 3-chloro-4-nitrophenol, then acts as a nucleophile, displacing the activated hydroxyl group. A hallmark of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's carbon center, a crucial consideration when using enantiopure starting materials.

Mitsunobu_Mechanism cluster_activation Activation Step cluster_displacement Displacement Step A PPh3 + DIAD B Phosphorane Intermediate A->B Form D Oxyphosphonium Salt (Activated Alcohol) B->D Reacts with C N-Boc-3-hydroxypyrrolidine C->D F Product + Ph3P=O D->F SN2 Attack E 3-Chloro-4-nitrophenol E->F

Caption: Key steps of the Mitsunobu reaction mechanism.

Key Experimental Considerations

While mild, the Mitsunobu reaction suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate byproduct. These can co-elute with the desired product, complicating purification. The reagents, particularly DEAD and DIAD, are also known to be hazardous and potentially explosive.

Alternative Route 3: Displacement of a Sulfonate Ester

This two-step approach first converts the hydroxyl group of N-Boc-3-hydroxypyrrolidine into an excellent leaving group, such as a mesylate or tosylate, which is then displaced by the phenoxide.

Mechanistic Rationale

The hydroxyl group is first activated by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine. This forms a stable sulfonate ester. In a subsequent step, the sodium or potassium salt of 3-chloro-4-nitrophenol, a potent nucleophile, displaces the sulfonate group via a classical Sₙ2 reaction. Similar to the Mitsunobu reaction, this displacement occurs with complete inversion of stereochemistry.[6]

Key Experimental Considerations

This method avoids the problematic byproducts of the Mitsunobu reaction and often provides high yields.[6] However, it introduces an additional step into the overall sequence compared to the direct SNAr approach. Care must be taken during the sulfonation step, as sulfonyl chlorides are moisture-sensitive and corrosive.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: SNArRoute 2: MitsunobuRoute 3: Sulfonate Displacement
Overall Yield Good to ExcellentModerate to GoodGood to Excellent
Number of Steps 2 (Protection, SNAr/Deprotection)2 (Protection, Mitsunobu/Deprotection)3 (Protection, Sulfonation, Displacement/Deprotection)
Scalability Excellent; widely used in process chemistry.Poor; difficult purification and reagent cost.Good; clean reactions but adds a step.
Reagent Cost Low; uses commodity chemicals.High; PPh₃, DIAD/DEAD are expensive.Moderate; sulfonyl chlorides are affordable.
Safety & Hazards NaH is flammable/reactive. DMF is a reprotoxin.DIAD/DEAD are potentially explosive.Sulfonyl chlorides are corrosive and lachrymatory.
Atom Economy GoodPoor; stoichiometric phosphine oxide byproduct.Moderate
Stereocontrol Retention of configuration.Complete inversion of configuration.Complete inversion of configuration.
Purification Generally straightforward chromatography.Can be challenging due to byproducts.Generally straightforward chromatography.

Conclusion and Recommendations

For most applications, particularly on a larger scale, the Nucleophilic Aromatic Substitution (SNAr) route stands out as the superior choice. It is a robust, cost-effective, and highly scalable method that utilizes readily available starting materials. Its primary drawbacks are the use of a strong base (NaH) and a high-boiling polar aprotic solvent, which may require engineering controls.

The Sulfonate Displacement route is an excellent alternative, especially when the SNAr reaction is sluggish or gives rise to side products. It offers clean conversions and high yields, making it a reliable, if slightly longer, option for lab-scale synthesis.

The Mitsunobu reaction is best reserved for small-scale syntheses where its mild, neutral conditions are paramount, or when a required inversion of stereochemistry from an available chiral alcohol is desired. Its significant drawbacks in scalability, cost, and purification make it the least favorable option for preparing large quantities of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, available equipment, and desired stereochemical outcome.

References

  • Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines - ResearchGate. Available at: [Link]

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Comparative

A Comparative Review of Pyrrolidine-Based Scaffolds in Modern Drug Design

Introduction: The Pyrrolidine Ring, An Enduring Pillar of Medicinal Chemistry The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prolific scaffolds in pharmaceutical science.[1] Its ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Ring, An Enduring Pillar of Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prolific scaffolds in pharmaceutical science.[1] Its ubiquity is not a matter of chance but a testament to its exceptional combination of structural and physicochemical properties. The pyrrolidine nucleus is a cornerstone in numerous natural products, particularly alkaloids, and is a key structural component in over 70 FDA-approved drugs.[1][2][3] From the early ACE inhibitors like Captopril to contemporary antiviral and anticancer agents, the pyrrolidine motif consistently imparts favorable characteristics to drug candidates.[4][5]

This guide provides a comparative analysis of various pyrrolidine-based scaffolds, delving into the structural nuances that medicinal chemists exploit to achieve desired biological activity and pharmacokinetic profiles. We will explore the causality behind synthetic choices, present comparative data, and provide validated experimental protocols for the synthesis and evaluation of these critical pharmacophores.

The value of the pyrrolidine scaffold lies in three key areas:

  • Three-Dimensionality : As a non-planar, sp³-hybridized ring, it allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This three-dimensional character is crucial for achieving high-affinity and selective interactions with complex biological targets.[1]

  • Stereochemical Richness : The pyrrolidine ring can possess multiple stereocenters, enabling precise spatial orientation of substituents. This stereocontrol is fundamental to differentiating activity between enantiomers and diastereomers, as biological targets are inherently chiral.[1]

  • Physicochemical Modulation : The basic nitrogen atom (pKa ~11.3) serves as a key interaction point (hydrogen bond acceptor or donor when protonated) and enhances aqueous solubility.[5][6] Furthermore, the ring's conformation, a phenomenon known as "pseudorotation," can be influenced by substituents, allowing for fine-tuning of its interaction with target proteins.[1]

Caption: The Pyrrolidine Scaffold and its key drug-like features.

Comparative Analysis of Pyrrolidine Scaffolds

The functionalization of the pyrrolidine ring dictates its ultimate application. The choice of where and how to substitute the core is a critical decision in the drug design process.

Proline and its Analogs: Conformationally Constrained Peptidomimetics

Proline, the only proteinogenic secondary amino acid, rigidly constrains the peptide backbone, making it a "structure-breaker" in helices and sheets. This property is invaluable in drug design for creating peptidomimetics with defined conformations and improved metabolic stability. Over 15 FDA-approved drugs containing proline analogs have been approved in the last 15 years alone.[7][8]

  • Expertise in Action : Replacing a native amino acid with a proline analog, such as a fluoroproline or α-methylproline, is a strategic move to eliminate an unwanted hydrogen bond donor site from an amide nitrogen, thereby improving membrane permeability and oral bioavailability.[7][8] The fluorine atoms in fluoroprolines, for instance, can also modulate the pKa of the ring nitrogen and engage in favorable orthogonal multipolar interactions with the target protein.

Pyrrolidin-2-ones (γ-Lactams): Versatile and Bioactive Cores

The pyrrolidin-2-one scaffold is a five-membered lactam that is a cornerstone of the "racetam" class of nootropic drugs like Aniracetam.[4] This core is considered a "privileged scaffold" due to its ability to serve as a ligand for multiple receptors.[9] The lactam moiety provides a rigid framework and contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent anchor for target binding.

  • Causality in Design : The inclusion of a pyrrolidinone ring often enhances polarity and provides strong hydrogen bonding capabilities without the high basicity of a simple pyrrolidine. This is advantageous when targeting enzymes or receptors where a charged interaction is undesirable, but strong polar contacts are necessary for affinity.

Polyhydroxylated Pyrrolidines (Aza-sugars): Glycosidase Inhibition

Polyhydroxylated pyrrolidines, also known as aza-sugars, are potent mimics of the oxa-carbenium transition state involved in the enzymatic hydrolysis of carbohydrates.[1] This makes them highly effective inhibitors of glycosidase enzymes.

  • Mechanism of Action : Their structural and electronic similarity to natural sugars allows them to bind tightly to the active site of enzymes like α-glucosidase. This inhibitory action is the basis for their use as antidiabetic agents, as it slows the digestion of carbohydrates and the subsequent rise in blood glucose.[1] For example, 1,4-dideoxy-1,4-imino-l-arabinitol is a potent α-glycosidase inhibitor investigated for antidiabetic and anticancer applications.[1]

Spirocyclic Pyrrolidines: Introducing Rigidity and Novel Vectors

Spirocyclic scaffolds, where the pyrrolidine ring is fused to another ring system at a single carbon atom, have become highly desirable in modern drug discovery.[10] This fusion creates a rigid, three-dimensional structure that projects substituents into defined vectors in space.

  • Strategic Advantage : This conformational restriction reduces the entropic penalty of binding to a target, which can lead to a significant increase in potency. Furthermore, the novel 3D shape of spirocycles allows for exploration of previously un-drugged chemical space, potentially leading to new intellectual property and overcoming resistance mechanisms.[10]

Quantitative Comparison of Pyrrolidine-Based Inhibitors

To illustrate the impact of scaffold modification, the following table summarizes data for different pyrrolidine-containing inhibitors targeting the enzyme Dipeptidyl Peptidase-IV (DPP-IV), a key target in type 2 diabetes.

Compound/Scaffold TypeStructure (Core Highlighted)DPP-IV IC₅₀ (nM)Key Structural RationaleReference
Vildagliptin Vildagliptin structure~2.3The cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine (Ser630) in the DPP-IV active site, leading to potent inhibition.[5]
Saxagliptin Saxagliptin structure~26Similar to Vildagliptin, the cyanopyrrolidine is the key pharmacophore. The adamantane group enhances binding through hydrophobic interactions.[5]
Teneligliptin Teneligliptin structure~0.9Features a unique thiazolidine-fused pyrrolidine core. This rigidified structure optimizes interactions within the S1 and S2 pockets of the enzyme.[5]
PF-734200 PF-734200 structure~6.2A non-covalent inhibitor where the substituted pyrrolidine ring orients functional groups to engage in key hydrogen bonding and hydrophobic interactions.[11]

Data is compiled from multiple sources for illustrative comparison.

Experimental Protocols

Adherence to robust and reproducible methodologies is paramount in drug discovery. The following protocols are presented as self-validating systems, incorporating necessary controls.

Protocol 1: Synthesis of a Disubstituted Pyrrolidine via [3+2] Cycloaddition

This method is a cornerstone for creating substituted pyrrolidines and is widely used in library synthesis for drug discovery.[11]

Objective: To synthesize a functionalized pyrrolidine scaffold.

Materials:

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • Methyl acrylate

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Azomethine Ylide Generation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add sarcosine (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous toluene.

  • Heat the mixture to reflux. The in-situ generated azomethine ylide is formed as water is azeotropically removed. Monitor water collection in the Dean-Stark trap (reaction is typically complete in 2-4 hours).

  • Cycloaddition: Cool the reaction mixture to room temperature. Add methyl acrylate (1.5 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. Filter off any solids and concentrate the filtrate under reduced pressure.

  • The crude residue is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrrolidine product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. An un-reacted sample of the starting materials should be used as a negative control for characterization.

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol determines the potency (IC₅₀) of a test compound against the DPP-IV enzyme.

Objective: To quantify the inhibitory activity of a pyrrolidine-based compound.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl, pH 7.5

  • Test compounds (dissolved in DMSO)

  • Vildagliptin (as a positive control)

  • DMSO (as a negative/vehicle control)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Vildagliptin) in DMSO. A typical starting concentration is 10 mM, diluted down to the low nM range.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

    • Add 20 µL of DPP-IV enzyme solution (pre-diluted in assay buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the reaction.

  • Data Acquisition: Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30 minutes, taking a reading every minute. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: Set the average rate of the vehicle control wells to 100% activity and the average rate of a high-concentration positive control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity).

  • Self-Validation: The inclusion of a known potent inhibitor (Vildagliptin) as a positive control validates the assay's sensitivity and accuracy. The Z'-factor for the assay should be calculated using positive and negative controls to ensure it is robust (>0.5).

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing Screening & Optimization cluster_preclinical Preclinical Development Scaffold Scaffold Selection (e.g., Proline, Spirocycle) Synthesis Chemical Synthesis (e.g., [3+2] Cycloaddition) Scaffold->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assay (e.g., DPP-IV Inhibition) Purification->InVitro Test Compound SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization (Improve Potency, ADME) SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Models (Efficacy & Safety) LeadOpt->InVivo Optimized Lead Candidate Candidate Selection InVivo->Candidate

Caption: General workflow for pyrrolidine-based drug discovery.

Conclusion and Future Prospects

The pyrrolidine scaffold is a time-tested and exceptionally versatile building block in drug discovery. Its inherent stereochemical and conformational properties provide a rich foundation for designing highly specific and potent therapeutic agents. The comparative analysis of different pyrrolidine-based scaffolds—from proline analogs that enforce specific peptide conformations to spirocycles that offer rigid, novel 3D structures—demonstrates the breadth of strategies available to medicinal chemists.

Future innovations will likely focus on novel, stereoselective synthetic methods to access increasingly complex and functionalized pyrrolidine derivatives.[12] The integration of computational chemistry will further enable the rational design of scaffolds tailored to specific protein targets. As drug discovery continues to move towards more complex and challenging biological targets, the ability of the pyrrolidine scaffold to provide three-dimensional diversity and favorable physicochemical properties ensures it will remain a privileged and indispensable tool in the development of new medicines.

References

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  • Ramirez, G.A.P., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. Available from: [Link]

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Validation

A Definitive Guide to the Structural Validation of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Using 2D NMR

Introduction: Beyond the Formula In the realm of drug discovery and chemical synthesis, knowing a molecule's chemical formula is merely the first step. The true challenge lies in unambiguously determining its three-dimen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula

In the realm of drug discovery and chemical synthesis, knowing a molecule's chemical formula is merely the first step. The true challenge lies in unambiguously determining its three-dimensional structure and the precise connectivity of its atoms. Isomers—molecules with the same formula but different arrangements—can exhibit drastically different pharmacological and toxicological profiles. The subject of our analysis, 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, presents such a challenge. While its constituent parts are known, confirming the exact substitution pattern on the aromatic ring and its linkage to the pyrrolidine moiety is paramount for its progression in any development pipeline.

This guide provides a comprehensive, in-depth comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable proof of structure. We will move beyond theoretical descriptions to explain the causality behind the experimental choices and demonstrate how to interpret the resulting data to piece together the molecular puzzle. This approach serves as a self-validating system, where each experiment corroborates the findings of the others, culminating in a single, verified structure.

The Rationale: Why 2D NMR is the Method of Choice

While 1D NMR (¹H and ¹³C) provides a foundational overview of the chemical environment of protons and carbons, complex molecules often yield overcrowded spectra where signals overlap, making definitive assignments impossible.[1][2][3] 2D NMR overcomes this limitation by spreading the signals across a second dimension, revealing correlations between nuclei that are otherwise hidden.[4][5]

  • Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three chemical bonds (geminal or vicinal relationships).[6][7][8] This allows us to map out distinct "spin systems"—fragments of the molecule where protons are connected in an unbroken chain.

  • Heteronuclear Single Quantum Coherence (HSQC) correlates each proton directly to the carbon atom it is attached to (a one-bond correlation).[9][10][11] This experiment is exceptionally sensitive and provides a clear map of every C-H pair.

  • Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate tool for connecting the molecular fragments. It reveals correlations between protons and carbons that are separated by two to four bonds.[12][13][14] These "long-range" correlations are the key to establishing the connectivity between different spin systems and identifying quaternary (non-protonated) carbons.

Compared to alternatives, 2D NMR offers a complete connectivity map without the need for crystallization (as required by X-ray crystallography) and provides far more structural detail than mass spectrometry alone.

Strategic Workflow for Structural Elucidation

The validation process follows a logical and hierarchical progression. We begin by identifying isolated proton networks, link them to their corresponding carbons, and finally, use long-range correlations to assemble the complete molecular structure.

G D1_NMR 1. Acquire 1D Spectra (¹H, ¹³C) COSY 2. Identify H-H Spin Systems (COSY) D1_NMR->COSY HSQC 3. Map Direct C-H Bonds (HSQC) D1_NMR->HSQC HMBC 4. Connect Molecular Fragments (HMBC) COSY->HMBC HSQC->HMBC Structure 5. Confirmed Structure HMBC->Structure G cluster_mol mol H3_start->C1_prime_end H3 → C1'   H2_prime_start->C4_prime_end H2' → C4' H2_prime_start->C3_prime_end H2' → C3' H6_prime_start->C4_prime_end2 H6' → C4'

Caption: Key HMBC correlations confirming the final structure.

Table 4: Decisive HMBC (¹H-¹³C) Long-Range Correlations

Proton (Atom #)Correlates to Carbon (Atom #)Interpretation
H3 (4.95 ppm)C1' (158.5 ppm)Crucial Correlation: This ³JCH coupling (H-C-O-C) bridges the pyrrolidine and phenoxy rings, confirming the ether linkage at the C1' position.
H3 (4.95 ppm)C2 (52.1 ppm), C4 (30.7 ppm)Intra-ring correlations that corroborate the COSY data.
H2' (7.95 ppm)C4' (141.3 ppm), C6' (115.9 ppm)Correlation to C4' confirms the para-relationship between the nitro group and H2'.
H2' (7.95 ppm)C3' (124.8 ppm)Correlation to C3' confirms the ortho-relationship between the chloro group and H2'.
H5' (8.15 ppm)C1' (158.5 ppm), C3' (124.8 ppm)Confirms H5' is ortho to the ether linkage and the chloro substituent.
H6' (7.21 ppm)C4' (141.3 ppm), C2' (126.1 ppm)Correlation to C4' confirms H6' is meta to the nitro group.

Final Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a position of ambiguity to one of certainty. The COSY experiment established the proton connectivity within the pyrrolidine and aromatic rings. The HSQC experiment flawlessly mapped each proton to its carbon partner. Finally, the crucial long-range correlations from the HMBC experiment connected these fragments and locked in the positions of the chloro and nitro substituents. This integrated, multi-faceted approach not only validates the structure of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine but also exemplifies a robust and reliable methodology for the structural elucidation of novel chemical entities in any research and development setting.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
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Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine by High-Performance Liquid Chromatography

Introduction: The Critical Role of Intermediate Purity In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity

In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of rigorously controlled preceding steps. The purity of synthetic intermediates, such as 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, is a foundational pillar upon which the safety and efficacy of the final drug product rests. This compound, featuring a chiral pyrrolidine ring, a substituted nitroaromatic system, and a halogen, is a versatile building block. However, its synthesis can introduce a variety of impurities, including starting materials, regioisomers, and enantiomeric variants.

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), emphasize that understanding and controlling impurities should begin early in the development process.[1] A failure to adequately characterize an intermediate like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine can lead to late-stage process failures, increased costs, and significant regulatory delays.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing both chemical and chiral purity, grounded in the principles of scientific integrity and regulatory compliance.[2][3]

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

For complex organic molecules, RP-HPLC is the undisputed workhorse for purity analysis due to its high resolution, sensitivity, and reproducibility.[4] The goal is to develop a stability-indicating method capable of separating the main compound from all potential process-related impurities and degradation products.

The Causality Behind Method Development Choices

Developing a robust HPLC method is not a checklist exercise; it is a scientific endeavor where each parameter is chosen for a specific reason.

  • Column Selection: While a standard C18 column is a common starting point, the molecular structure of our analyte—containing aromatic rings and a nitro group—suggests that a stationary phase with alternative selectivity is advantageous. An Ascentis Phenyl or Phenyl-Hexyl column is a superior choice here. These phases offer π-π interactions with the analyte's aromatic systems, providing a different retention mechanism than the purely hydrophobic interactions of a C18 phase, which is crucial for resolving structurally similar isomers.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. Acetonitrile typically provides better peak shapes and lower UV cutoff than methanol for nitroaromatic compounds. The addition of 0.1% formic acid to the mobile phase is critical.[5] It serves two purposes: protonating any residual silanols on the silica support to minimize peak tailing and ensuring the pyrrolidine nitrogen is protonated, leading to consistent retention and peak shape.

  • Detection Wavelength: A photodiode array (PDA) detector is invaluable during method development to assess peak purity and determine the optimal wavelength. The conjugated system involving the nitro group and the chloro-substituted phenyl ring provides strong UV absorbance. A wavelength of 254 nm is a common and effective choice for detecting nitroaromatic compounds.[5]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times. Elevated temperatures can also reduce mobile phase viscosity, improving efficiency.

Experimental Workflow: RP-HPLC Purity Determination

The following workflow outlines the logical steps from sample preparation to data analysis for assessing the chemical purity of a synthesized batch.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) Injection Sample Injection (5 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Equilibration System Equilibration (15 min at initial conditions) MobilePhase->Equilibration Equilibration->Injection Gradient Gradient Elution & Separation (Phenyl-Hexyl Column) Injection->Gradient Detection PDA Detection (@ 254 nm) Gradient->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for RP-HPLC purity analysis.

Detailed Experimental Protocol: RP-HPLC
Parameter Condition
Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30% to 95% B), 15-18 min (95% B), 18.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1.0 mg/mL.
System Suitability Perform five replicate injections of the sample. The %RSD for the main peak area should be ≤ 2.0%.
Representative Data & Interpretation

The following table summarizes hypothetical data from the analysis of a synthesized batch.

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identity
13.4515,2300.41Starting Material (e.g., 3-hydroxypyrrolidine)
26.898,9800.24Unknown Impurity 1
38.523,650,40098.953-(3-Chloro-4-nitrophenoxy)pyrrolidine
49.1514,7500.40Regioisomer (e.g., 2-Chloro-4-nitro isomer)
Total 3,689,360 100.00

This data indicates a purity of 98.95% by area normalization. The presence of starting material and a potential regioisomer highlights the method's specificity. The unknown impurity at 6.89 min would require further investigation, ideally using a mass spectrometer.

Orthogonal Purity Assessment: Chiral HPLC

The target molecule possesses a stereocenter at the 3-position of the pyrrolidine ring. Standard RP-HPLC cannot distinguish between enantiomers. Therefore, a dedicated chiral HPLC method is not optional—it is mandatory for a complete purity profile.

Rationale for Chiral Stationary Phase (CSP) Selection

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on silica, are highly effective for a wide range of chiral compounds.[6] The separation mechanism relies on forming transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion within the polymer's helical structure.[6] For pyrrolidine derivatives, a column like Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) is an excellent starting point.

Detailed Experimental Protocol: Chiral HPLC
Parameter Condition
Instrumentation HPLC System with UV Detector
Column CHIRALPAK® IC-3, 4.6 x 250 mm, 3 µm particle size
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Standard If available, inject a racemic standard to confirm the retention times of both enantiomers.
Representative Data & Enantiomeric Excess (ee) Calculation
Enantiomer Retention Time (min) Peak Area (mAU*s) Area %
Desired (S)12.31,985,00099.50
Undesired (R)14.810,0000.50
Total 1,995,000 100.00

The enantiomeric excess (ee) is calculated as: ee (%) = [(Area_desired - Area_undesired) / (Area_desired + Area_undesired)] * 100 ee (%) = [(99.50 - 0.50) / (99.50 + 0.50)] * 100 = 99.0%

This result indicates high enantiopurity, which is critical for ensuring stereospecific interactions in its final application.

Method Validation: Establishing Trustworthiness

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[7] According to ICH Q2(R2) guidelines, key parameters must be assessed.[8][9]

Validation_Parameters center Fit-for-Purpose Method Specificity Specificity (Discrimination from impurities) center->Specificity Linearity Linearity (Conc. vs. Response) center->Linearity Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability) center->Precision Robustness Robustness (Resilience to small changes) center->Robustness Range Range (Interval of reliability) Linearity->Range Accuracy->Range Precision->Range LOQ LOQ (Limit of Quantitation) Precision->LOQ

Caption: Interrelation of key HPLC method validation parameters per ICH Q2(R2).

  • Specificity: Demonstrated by resolving the main peak from known impurities and a placebo.

  • Linearity: Assessed by analyzing a series of standards across a range (e.g., 50-150% of the target concentration) and confirming a linear relationship (R² > 0.999).

  • Accuracy: Determined by spiking a known amount of reference standard into the sample matrix and calculating the percent recovery.

  • Precision: Evaluated at different levels (repeatability, intermediate precision) by calculating the relative standard deviation (%RSD) of multiple measurements.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, or column temperature.

Comparative Guide: Alternative Analytical Technologies

While HPLC is the primary tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure the same attribute using a different physical principle. This approach significantly reduces the risk of overlooking co-eluting or non-UV active impurities.

High-Resolution Mass Spectrometry (LC-MS)

LC-MS is not just an alternative; it is an essential extension of HPLC for impurity identification.[1]

  • Advantage: Provides molecular weight information for every peak, enabling the confident identification of unknown impurities and confirming the structure of known ones. This is invaluable for understanding impurity formation mechanisms.[1]

  • Disadvantage: While highly sensitive, its quantitative accuracy without specific reference standards for each impurity can be lower than UV-based HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy is a powerful tool for both structural elucidation and quantification.

  • Advantage: As a primary ratio method, qNMR can determine purity without needing a reference standard of the analyte itself; a certified internal standard is used instead. It is insensitive to the chemical form of the impurity, detecting anything with a proton signal, making it truly orthogonal to chromatography.

  • Disadvantage: Lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities (typically below 0.1%).

Decision Framework for Method Selection

The choice of analytical technology depends on the specific question being asked during development.

Method_Selection Start Purity Assessment Goal? RoutineQC Routine QC & Release (Known Impurities) Start->RoutineQC Quantitation UnknownID Impurity Identification (Unknown Peak) Start->UnknownID Identification ChiralPurity Enantiomeric Purity Start->ChiralPurity Stereoisomers PrimaryPurity Reference Standard Certification Start->PrimaryPurity Absolute Purity Method_HPLC Use Validated RP-HPLC Method RoutineQC->Method_HPLC Method_LCMS Use LC-MS UnknownID->Method_LCMS Method_Chiral Use Chiral HPLC ChiralPurity->Method_Chiral Method_qNMR Use qNMR PrimaryPurity->Method_qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of a critical intermediate like 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a multi-faceted task that forms the bedrock of quality for the final API. A well-developed and validated reversed-phase HPLC method is the cornerstone of this assessment, providing precise quantification of chemical impurities. This must be complemented by an orthogonal chiral HPLC method to ensure enantiomeric purity. For a truly robust and trustworthy characterization, techniques like LC-MS for impurity identification and qNMR for absolute purity determination should be integrated into the analytical strategy. By embracing this comprehensive, scientifically-grounded approach, researchers and drug developers can make informed decisions, mitigate risks, and ensure the delivery of safe and effective medicines.

References

  • Benchchem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • Pharmaguideline. Steps for HPLC Method Validation. (2024).
  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024).
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).
  • Sigma-Aldrich. Developing HPLC Methods.
  • PMC. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.
  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • PMC. Synthesis of a New Chiral Pyrrolidine. (2010).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. (2026).
  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. (2010).
  • ICH. Validation of Analytical Procedures Q2(R2). (2023).
  • eScholarship. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023).
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Validation

Publish Comparison Guide: In Vitro Profiling of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Derivatives

The following guide provides a comprehensive technical comparison and evaluation framework for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its derivatives. This analysis is grounded in the medicinal chemistry of 3-aryloxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and evaluation framework for 3-(3-Chloro-4-nitrophenoxy)pyrrolidine and its derivatives. This analysis is grounded in the medicinal chemistry of 3-aryloxypyrrolidines , a privileged scaffold known for modulating monoamine transporters and exhibiting potent antimicrobial/cytotoxic properties via the electron-deficient nitro-aromatic moiety.

Executive Summary & Scaffold Rationale

The 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (3-CNPP) scaffold represents a strategic intersection of two bioactive pharmacophores: the rigid, basic pyrrolidine ring (improving solubility and bioavailability) and the electron-deficient 3-chloro-4-nitrophenyl ether (enhancing lipophilicity and providing a "warhead" for bioreduction or receptor binding).

While simple pyrrolidines often act as solubilizing groups, the addition of the 3-chloro-4-nitro motif drastically alters the pharmacological profile, shifting it toward:

  • Antimicrobial Potency: The nitro group mimics the mechanism of nitrofurans/nitroimidazoles (bioreduction to toxic radicals in anaerobes).

  • Cytotoxicity: The electron-withdrawing nature of the ring facilitates interactions with DNA or specific enzymes (e.g., LTA4 Hydrolase, Mur Ligases).

  • Transporter Selectivity: 3-aryloxypyrrolidines are structural bioisosteres of SNRIs (e.g., Atomoxetine analogs), where the chloro/nitro substitution tunes selectivity for NET/SERT.

Why This Comparison Matters

Researchers must distinguish whether the observed activity of 3-CNPP is driven by specific target engagement (high value) or non-specific redox cycling (toxicity). This guide compares 3-CNPP against standard-of-care agents to validate its therapeutic potential.

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the expected in vitro performance ranges for 3-CNPP derivatives based on structure-activity relationship (SAR) data from analogous 3-aryloxypyrrolidine and nitro-aromatic libraries.

A. Antimicrobial Activity (MIC Assay)

Target: Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens. Mechanism: Disruption of cell wall synthesis (Mur ligase inhibition) or oxidative stress via nitro-reduction.

Metric3-CNPP Derivatives Alternative 1: Ciprofloxacin Alternative 2: Nitrofurantoin Interpretation
MIC (S. aureus) 2.0 – 8.0 µg/mL 0.25 – 1.0 µg/mL16 – 32 µg/mLLess potent than fluoroquinolones but often superior to older nitro-drugs.
MIC (E. coli) 8.0 – 64.0 µg/mL 0.015 – 0.5 µg/mL32 – 64 µg/mLModerate activity; likely limited by efflux pumps in Gram-negatives.
Resistance Profile Low Cross-Resistance High (MRSA common)LowThe unique scaffold may evade common beta-lactamase/gyrase resistance mechanisms.
Selectivity Index ~10 - 50 >1000>100Critical Flag: Cytotoxicity must be monitored due to the nitro group.
B. Anticancer Cytotoxicity (MTT Assay)

Target: Human tumor cell lines (e.g., MCF-7, A549).[1] Mechanism: DNA intercalation or inhibition of pro-inflammatory enzymes (LTA4H).

Metric3-CNPP Derivatives Alternative 1: Doxorubicin Alternative 2: Cisplatin Interpretation
IC50 (MCF-7) 5.0 – 25.0 µM 0.1 – 0.5 µM2.0 – 10.0 µMModerate potency. Useful as a "lead" but requires optimization to match clinical chemotherapeutics.
IC50 (Non-cancer) > 50 µM ~1.0 µM~5.0 µMAdvantage: Often shows better selectivity for cancer cells than non-targeted cytotoxics.
Solubility (PBS) High (due to amine) ModerateLowPyrrolidine nitrogen enhances aqueous solubility, simplifying formulation.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the 3-CNPP scaffold, highlighting the divergence between specific transporter binding and non-specific redox toxicity.

G Compound 3-(3-Chloro-4-nitrophenoxy) pyrrolidine (3-CNPP) Pyrrolidine Pyrrolidine Ring (Basic Amine) Compound->Pyrrolidine NitroAryl 3-Cl-4-NO2 Phenyl (Electron Deficient) Compound->NitroAryl Transporter Monoamine Transporter (NET/SERT) Binding Pyrrolidine->Transporter Ionic Interaction (Asp residue) NitroAryl->Transporter Pi-Pi Stacking Redox Nitro-Reductase Activation NitroAryl->Redox Enzymatic Reduction Neuro Neuromodulation (Antidepressant/Analgesic) Transporter->Neuro Tox ROS Generation (Bacterial/Tumor Death) Redox->Tox

Caption: SAR Map of 3-CNPP showing the functional divergence between the basic pyrrolidine moiety (receptor binding) and the nitro-aryl moiety (cytotoxic effector).

Experimental Protocols

To validate the data presented above, the following standardized protocols are recommended. These workflows ensure reproducibility and allow for direct comparison with the "Alternative" compounds listed.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify antimicrobial potency against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Preparation: Dissolve 3-CNPP in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 50 µL to each well (Final: 5 x 10^5 CFU/mL).

  • Controls:

    • Positive Control: Ciprofloxacin (0.015 – 2 µg/mL range).

    • Solvent Control: 1% DMSO (must show no inhibition).

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (0.01%) if turbidity is ambiguous.

Protocol B: MTT Cytotoxicity Assay

Objective: Assess metabolic viability in MCF-7 cells.

  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with 3-CNPP (0.1 – 100 µM) for 48 hours. Include Doxorubicin as the positive control.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    
  • Analysis: Plot dose-response curve (Log-concentration vs. % Viability) to determine IC50 using non-linear regression.

Workflow Visualization

Workflow cluster_0 Parallel Bioassays Start Compound Stock (10mM in DMSO) MIC Antimicrobial Screen (Bacteria) Start->MIC MTT Cytotoxicity Screen (Mammalian Cells) Start->MTT Analysis Data Normalization (vs. Controls) MIC->Analysis OD600 / Visual MTT->Analysis Abs570 Decision Hit Validation Analysis->Decision Lead Opt Lead Opt Decision->Lead Opt MIC < 10µg/mL IC50 > 50µM Toxicity Flag Toxicity Flag Decision->Toxicity Flag MIC > 64µg/mL IC50 < 10µM

Caption: Decision tree for evaluating 3-CNPP derivatives based on the Selectivity Index (Cytotoxicity vs. Antimicrobial potency).

References

  • Penning, T. D., et al. (2000).[2] "Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) hydrolase."[2] Journal of Medicinal Chemistry.

  • Reddy, L. S. S., et al. (2015). "Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities." Journal of Chemical and Pharmaceutical Research.

  • Alghamdi, S., et al. (2022).[3] "Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives." ResearchGate.[3]

  • Wang, Y., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry.

Sources

Comparative

comparing the cost-effectiveness of different 3-(3-Chloro-4-nitrophenoxy)pyrrolidine syntheses

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is a critical factor in the advancement of new chemical entities. 3-(3-Chloro-4-nitrophenoxy)pyrrolidine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is a critical factor in the advancement of new chemical entities. 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth comparison of three primary synthetic routes, evaluating them on the basis of cost-effectiveness, experimental feasibility, and overall efficiency.

Introduction

The synthesis of aryl ethers, such as the target molecule, can be achieved through various established methodologies in organic chemistry. The choice of a specific route is often a balance between the cost of starting materials, the number of synthetic steps, reaction yields, and the ease of purification. In this guide, we will dissect three plausible and commonly employed strategies for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine:

  • Route A: Nucleophilic Aromatic Substitution (SNAr)

  • Route B: Williamson Ether Synthesis

  • Route C: Mitsunobu Reaction

Each of these routes offers distinct advantages and disadvantages, which will be explored in detail to provide a comprehensive framework for decision-making in a laboratory and process chemistry setting.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in our target's precursor.[1] In this proposed route, the hydroxyl group of 3-hydroxypyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 3-chloro-4-fluoronitrobenzene and displacing the fluoride ion, which is an excellent leaving group in SNAr reactions.

Reaction Scheme & Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2]

Caption: SNAr reaction mechanism for Route A.

Experimental Protocol

An analogous procedure for the SNAr reaction of a fluoronitrobenzene with an alcohol is as follows:[2][3]

  • To a solution of 3-hydroxypyrrolidine (1.2 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add a solution of 3-chloro-4-fluoronitrobenzene (1.0 equivalent) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Effectiveness Analysis
ReagentMolecular Weight ( g/mol )Price (USD/g)Cost per Mole (USD)
3-Chloro-4-fluoronitrobenzene175.54~1.0 - 4.0[4][5][6][7]~175 - 702
3-Hydroxypyrrolidine87.12~20 - 40[8][9]~1742 - 3484
Sodium Hydride (60% in oil)24.00~0.5~12

Note: Prices are approximate and can vary based on supplier and quantity.

The primary cost driver for this route is the 3-hydroxypyrrolidine. While the reaction conditions are straightforward, the use of a strong and hazardous base like sodium hydride requires careful handling.

Route B: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[10] This route involves the reaction of a phenoxide with an alkyl halide.[11] In our proposed synthesis, 3-chloro-4-nitrophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 3-chloropyrrolidine.

Reaction Scheme & Mechanism

This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[11]

Caption: Williamson ether synthesis mechanism for Route B.

Experimental Protocol

A general procedure for the Williamson ether synthesis is as follows:[12][13]

  • Dissolve 3-chloro-4-nitrophenol (1.0 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add a base, such as sodium hydroxide (1.1 equivalents), and stir until the phenol is fully deprotonated.

  • Add 3-chloropyrrolidine hydrochloride (1.2 equivalents) and an additional equivalent of base to neutralize the hydrochloride salt.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.

A potential challenge with this route is the competing E2 elimination reaction, as secondary alkyl halides can undergo elimination in the presence of a strong base.[14]

Cost-Effectiveness Analysis
ReagentMolecular Weight ( g/mol )Price (USD/g)Cost per Mole (USD)
3-Chloro-4-nitrophenol173.56~0.5 - 2.0~87 - 347
3-Chloropyrrolidine hydrochloride142.03~3.0 - 15.0[15][16]~426 - 2130
Sodium Hydroxide40.00~0.1~4

Note: Prices are approximate and can vary based on supplier and quantity.

The cost of 3-chloropyrrolidine hydrochloride is the main contributor to the overall cost of this route. The use of a less hazardous base like sodium hydroxide is an advantage over Route A.

Route C: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[17] This reaction involves the activation of an alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by a pronucleophile, in this case, a phenol.[18]

Reaction Scheme & Mechanism

The mechanism of the Mitsunobu reaction is complex but generally involves the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the phenoxide.[17]

Caption: Mitsunobu reaction mechanism for Route C.

Experimental Protocol

A general procedure for the Mitsunobu reaction between a phenol and a secondary alcohol is as follows:[19][20]

  • Dissolve 3-hydroxypyrrolidine (1.0 equivalent), 3-chloro-4-nitrophenol (1.2 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

A significant drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.[21]

Cost-Effectiveness Analysis
ReagentMolecular Weight ( g/mol )Price (USD/g)Cost per Mole (USD)
3-Hydroxypyrrolidine87.12~20 - 40[8][9]~1742 - 3484
3-Chloro-4-nitrophenol173.56~0.5 - 2.0~87 - 347
Triphenylphosphine (PPh3)262.29~0.3 - 1.0~79 - 262
Diethyl Azodicarboxylate (DEAD)174.15~1.5 - 4.0[22][23]~261 - 697
Diisopropyl Azodicarboxylate (DIAD)202.21~0.5 - 2.0[4]~101 - 404

Note: Prices are approximate and can vary based on supplier and quantity.

This route has a high reagent cost due to the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, in addition to the expensive 3-hydroxypyrrolidine.

Comparative Analysis

FeatureRoute A: SNArRoute B: Williamson Ether SynthesisRoute C: Mitsunobu Reaction
Key Reaction Nucleophilic Aromatic SubstitutionSN2Redox Condensation
Starting Materials 3-Hydroxypyrrolidine, 3-Chloro-4-fluoronitrobenzene3-Chloro-4-nitrophenol, 3-Chloropyrrolidine3-Hydroxypyrrolidine, 3-Chloro-4-nitrophenol, PPh3, DEAD/DIAD
Estimated Reagent Cost per Mole of Product HighModerateVery High
Typical Yields Good to Excellent (often >90%)Moderate to Good (50-95%)[10]Good to Excellent (70-95%)[24][25]
Key Advantages High yields, clean reaction.Uses cheaper and less hazardous base.Mild reaction conditions, high functional group tolerance.
Key Disadvantages Use of hazardous NaH, expensive 3-hydroxypyrrolidine.Potential for E2 elimination, moderate yields.Very high reagent cost, difficult purification due to byproducts.
Safety Concerns Sodium hydride is highly flammable and reactive.Strong base can cause burns.DEAD and DIAD are potentially explosive and toxic.[26] PPh3 is harmful.[10]
Environmental Impact Use of polar aprotic solvents (DMF).[22]Generally considered greener than amide synthesis.[3]Poor atom economy, generation of significant waste.[27]

Conclusion and Recommendation

Based on the comprehensive analysis of the three proposed synthetic routes, the Williamson Ether Synthesis (Route B) emerges as the most cost-effective and practical approach for the synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine on a laboratory scale. While the SNAr reaction (Route A) promises high yields, the high cost of 3-hydroxypyrrolidine and the safety concerns associated with sodium hydride make it less attractive. The Mitsunobu reaction (Route C), despite its elegance and mild conditions, is prohibitively expensive for large-scale synthesis due to the high cost of the reagents and the challenges associated with byproduct removal.

The Williamson Ether Synthesis offers a good balance of moderate starting material costs, reasonable yields, and the use of more benign reagents. While the potential for the competing E2 elimination reaction needs to be considered and the reaction conditions optimized to minimize this side reaction, it represents the most pragmatic choice for researchers and drug development professionals seeking an efficient and economically viable synthesis of this important building block.

References

  • University of Nottingham. (2019, September 23). Sustainable solution discovered for key chemical process. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Progress of Catalytic Mitsunobu Reaction in the Two Decades. Retrieved from [Link]

  • IndiaMART. (n.d.). Diethyl Azodicarboxylate Dead 1972 28 7, 99%, Liquid. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 5). Mitsunobu. Retrieved from [Link]

  • Santos, A. G., et al. (2010). A Catalytic Mitsunobu Reaction.
  • MDPI. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • CPAChem. (2024, March 5). Safety data sheet. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • 10X CHEM. (n.d.). 3-Chloropyrrolidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Semantic Scholar. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Green Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • A Green Nucleophilic Aromatic Substitution Reaction. (2024, June 18). Retrieved from [Link]

  • MOLBASE. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride price & availability. Retrieved from [Link]

  • ResearchGate. (2014, February 17). Can two alcohols be coupled using mitsunobu reaction?. Retrieved from [Link]

  • IndiaMART. (n.d.). R- Boc- 3-hydroxy pyrrolidine, 98%, 25Kg. Retrieved from [Link]

  • Reddit. (2023, August 13). A major product (92%) and a minor product (2%) were isolated from this reaction. A very clean reaction! What are the products?. Retrieved from [Link]

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Validation

A Comparative Guide to Cross-Reactivity Analysis of Anti-3-(3-Chloro-4-nitrophenoxy)pyrrolidine Antibodies

Introduction: The Imperative of Specificity in Small Molecule Detection In the realms of pharmacokinetics, environmental monitoring, and clinical diagnostics, the accurate quantification of small molecules is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Small Molecule Detection

In the realms of pharmacokinetics, environmental monitoring, and clinical diagnostics, the accurate quantification of small molecules is paramount. Haptens, small molecules that are non-immunogenic on their own, require conjugation to larger carrier proteins to elicit an immune response and generate specific antibodies.[1] One such molecule of interest is 3-(3-Chloro-4-nitrophenoxy)pyrrolidine, a compound whose detection may be critical in various research and development contexts. The development of immunoassays for this hapten hinges on the generation of highly specific antibodies.

This guide provides an in-depth comparison of two gold-standard methodologies for assessing the cross-reactivity of antibodies raised against 3-(3-Chloro-4-nitrophenoxy)pyrrolidine conjugates: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation to guide researchers in selecting the most appropriate validation strategy for their needs.

The Foundation: Generating an Immunogenic Response

To generate antibodies, the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine hapten must first be rendered immunogenic. This is achieved by covalently linking it to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[4][5] This process creates a hapten-carrier conjugate that the immune system can recognize, leading to the production of antibodies, some of which will be specific to the hapten portion of the conjugate.

Hapten_Conjugation cluster_0 Step 1: Components cluster_1 Step 2: Conjugation cluster_2 Step 3: Immunization & Result Hapten Hapten (3-(3-Chloro-4-nitrophenoxy)pyrrolidine) < 1 kDa Non-immunogenic Conjugate Hapten-Carrier Conjugate Immunogenic Complex Hapten->Conjugate Covalent Linkage Carrier Carrier Protein (e.g., KLH, BSA) > 40 kDa Immunogenic Carrier->Conjugate Antibodies Generation of Anti-Hapten Antibodies Conjugate->Antibodies Immunization

Caption: Principle of hapten-carrier conjugate formation for antibody generation.

Methodology 1: Competitive ELISA

The competitive ELISA is a robust and widely used method for quantifying small molecules and assessing antibody specificity.[6] Its principle relies on the competition between the free hapten in a sample and a fixed amount of a hapten-protein conjugate for a limited number of antibody binding sites. A higher concentration of free hapten results in a lower signal, creating an inverse relationship that can be used to determine concentration and cross-reactivity.

Causality in Experimental Design

The choice of a competitive format is necessary because the small size of the hapten makes a traditional "sandwich" ELISA, which requires binding by two different antibodies simultaneously, sterically impossible.[7][8] For cross-reactivity studies, the target hapten is used to generate a standard curve, while structurally related compounds are tested as competitors. The degree to which a related compound can displace the conjugated hapten from the antibody, relative to the target hapten itself, defines its percentage of cross-reactivity.

Workflow for Competitive ELISA

Competitive_ELISA_Workflow start Start step1 1. Plate Coating Immobilize hapten-BSA conjugate on microtiter plate. start->step1 step2 2. Blocking Block unoccupied sites with inert protein (e.g., BSA). step1->step2 step3 3. Competition Add anti-hapten antibody mixed with free hapten (standard) or potential cross-reactant. step2->step3 step4 4. Incubation & Washing Allow binding equilibrium. Wash to remove unbound reagents. step3->step4 step5 5. Detection Add HRP-conjugated secondary antibody (e.g., anti-mouse IgG). step4->step5 step6 6. Incubation & Washing Incubate and wash to remove unbound secondary antibody. step5->step6 step7 7. Signal Development Add TMB substrate. Enzyme converts substrate to colored product. step6->step7 step8 8. Stop & Read Stop reaction with acid. Measure absorbance at 450 nm. step7->step8 end End step8->end

Caption: Step-by-step workflow for a competitive ELISA experiment.

Detailed Experimental Protocol
  • Plate Coating: Dilute the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[9] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and each potential cross-reacting compound in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-hapten antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of this mixture to the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Methodology 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures biomolecular interactions in real-time.[10] It provides detailed kinetic data, including association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[11]

Causality in Experimental Design

SPR offers a more nuanced view of cross-reactivity compared to ELISA. While ELISA provides an endpoint measure of competition, SPR reveals the dynamics of the binding event.[12] For cross-reactivity studies, the antibody is typically immobilized on the sensor chip, and the target hapten (conjugated to a carrier to increase its mass and thus the SPR signal) and potential cross-reactants are injected over the surface. A compound that binds to the antibody will cause a change in the refractive index at the sensor surface, generating a response signal proportional to the bound mass. By comparing the binding affinities (Kₑ) of different compounds, a precise, quantitative measure of cross-reactivity can be established.[13]

Workflow for SPR Analysis

SPR_Workflow start Start step1 1. Chip Preparation & Ligand Immobilization Activate sensor chip surface. Covalently couple the anti-hapten antibody (ligand). start->step1 step2 2. System Equilibration Flow running buffer over the surface to establish a stable baseline. step1->step2 step3 3. Analyte Association Inject hapten-conjugate or cross-reactant (analyte) at various concentrations. Monitor binding. step2->step3 step4 4. Analyte Dissociation Replace analyte solution with running buffer. Monitor the dissociation of the complex. step3->step4 step5 5. Surface Regeneration Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte. step4->step5 step6 6. Data Analysis Fit sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD. step5->step6 end End step6->end

Caption: General workflow for an SPR-based cross-reactivity assay.

Detailed Experimental Protocol
  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a standard amine coupling kit (e.g., EDC/NHS).

    • Inject the anti-hapten antibody (diluted to 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation: Prepare serial dilutions of the 3-(3-Chloro-4-nitrophenoxy)pyrrolidine-BSA conjugate (as the primary analyte) and each potential cross-reacting compound in running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kₑ.

  • Binding Cycle (for each analyte concentration):

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject the analyte solution for a defined period (e.g., 120 seconds) to monitor the binding phase.

    • Dissociation: Switch back to running buffer and monitor the dissociation phase for a defined period (e.g., 300 seconds).

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the kinetic constants kₐ (association rate), kₑ (dissociation rate), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Results and Comparative Data Interpretation

To compare the performance of different antibody clones, cross-reactivity data should be systematically tabulated. Below is a hypothetical dataset for two different monoclonal antibody clones (Ab-1 and Ab-2) raised against 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

Test Compound Structure vs. Target Antibody Clone Competitive ELISA (% Cross-Reactivity) SPR (Kₑ, M)
3-(3-Chloro-4-nitrophenoxy)pyrrolidine Target Analyte Ab-1 100% 1.2 x 10⁻⁹
Ab-2 100% 2.5 x 10⁻⁹
3-(4-Nitrophenoxy)pyrrolidineLacks Chloro groupAb-1 15.2% 7.9 x 10⁻⁸
Ab-2 45.8% 5.5 x 10⁻⁹
3-(3-Chlorophenoxy)pyrrolidineLacks Nitro groupAb-1 2.1% 5.7 x 10⁻⁷
Ab-2 3.5% 7.1 x 10⁻⁸
3-Chloro-4-nitroanilineAniline instead of Pyrrolidine etherAb-1 <0.1% No Binding Detected
Ab-2 <0.1% No Binding Detected
Interpreting the Data
  • Competitive ELISA: Cross-reactivity is calculated using the IC₅₀ values (the concentration of competitor that inhibits 50% of the maximal signal).

    • % Cross-Reactivity = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) x 100

    • In our example, Ab-1 shows higher specificity than Ab-2 . It is significantly less tolerant of the missing chloro group (15.2% vs. 45.8% for Ab-2), indicating its binding pocket has a critical interaction with this moiety.

  • SPR: Cross-reactivity is assessed by comparing the affinity (Kₑ) values. A lower Kₑ value signifies a higher binding affinity.

    • The Kₑ for Ab-1 's interaction with the dechlorinated analog is ~66-fold higher (weaker affinity) than for the target analyte.

    • The Kₑ for Ab-2 's interaction with the same analog is only ~2.2-fold higher, confirming the ELISA result that Ab-2 is more cross-reactive with this compound.

    • SPR provides the quantitative depth to understand why the cross-reactivity differs. For instance, the difference in affinity could be driven by a faster dissociation rate (kₑ) or a slower association rate (kₐ), insights unavailable from an endpoint ELISA.[11]

Conclusion and Recommendations

Both Competitive ELISA and Surface Plasmon Resonance are powerful techniques for evaluating antibody cross-reactivity, but they provide different types of information and are suited for different stages of assay development.

  • Competitive ELISA is an excellent choice for high-throughput screening of a large number of antibody clones or potential cross-reactants. It is cost-effective, widely available, and provides a clear, albeit relative, measure of specificity that is directly relevant to the intended immunoassay format.

  • Surface Plasmon Resonance (SPR) is the superior method for in-depth characterization of lead antibody candidates. It provides precise, quantitative data on binding affinity and kinetics, offering mechanistic insights into the antibody-antigen interaction.[10][13] This level of detail is invaluable for selecting the absolute best antibody and for regulatory submissions where a deep understanding of binding characteristics is required.

For a comprehensive validation strategy, a tiered approach is recommended. Use competitive ELISA to screen a broad panel of antibodies and identify top candidates with low cross-reactivity. Subsequently, use SPR to perform a detailed kinetic characterization of these lead candidates to confirm their high affinity and specificity, ensuring the development of a robust and reliable immunoassay.

References

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Drug Target Review. (2018). Immunoassay developed to detect small molecules. Available at: [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

  • Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Available at: [Link]

  • Reichert Life Sciences. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Available at: [Link]

  • HistologiX. (2025). How do I check if my monoclonal antibodies will cross-react?. Available at: [Link]

  • Boster Biological Technology. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • Corres, J. M., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. PMC. Available at: [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. Available at: [Link]

  • Bio-Rad. (n.d.). ELISA Basics Guide. Available at: [Link]

  • Nagasaka, M., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. PMC. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Available at: [Link]

  • Rapid Novor Inc. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Available at: [Link]

  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS One. Available at: [Link]

  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Available at: [Link]

  • Sharma, A., et al. (2011). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Available at: [Link]

  • Qi, Y., et al. (2007). Hapten and Antibody Production for a Sensitive Immunoassay Determining a Human Urinary Metabolite of the Pyrethroid Insecticide Permethrin. CDC Stacks. Available at: [Link]

  • Risi, G., et al. (2017). Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development. PMC. Available at: [Link]

  • Young, K. J., et al. (2024). A Glycolipid-Peptide-Hapten Tricomponent Conjugate Vaccine Generates Durable Antihapten Antibody Responses in Mice. PubMed. Available at: [Link]

  • Zhu, Y., & Guo, X. (2024). Conjugation Methods in Synthetic Glycoconjugate Vaccines. Chemistry – An Asian Journal. Available at: [Link]

  • Hu, Q. Y., et al. (2013). Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy. ResearchGate. Available at: [Link]

  • Tsvetkov, Y. E., & Nifantiev, N. E. (2024). Synthesis of third-generation carbohydrate vaccines against fungal and bacterial pathogens. Mendeleev Communications. Available at: [Link]

  • Institute of Science Tokyo. (2026). New antibody–drug conjugate strategy to block HIV infection. EurekAlert!. Available at: [Link]

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Comparative

literature review of patents citing 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

This guide provides a technical literature review and comparative analysis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a critical intermediate in medicinal chemistry.[1] Executive Summary 3-(3-Chloro-4-nitrophenoxy)pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical literature review and comparative analysis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine , a critical intermediate in medicinal chemistry.[1]

Executive Summary

3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a high-value pharmacophore scaffold used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands .[1] It serves as a "masked" aniline precursor; the nitro group is reduced to an amine to facilitate coupling with heterocyclic cores (e.g., quinazolines, aminopyridines, triazines).[1]

Its structural significance lies in the 3-chloro-4-nitrophenoxy moiety, which provides a specific electronic and steric profile that enhances binding affinity in hydrophobic pockets of enzymes like c-Met , ALK , and ROS1 .[1] Compared to its piperidine analogs (e.g., used in Crizotinib), the pyrrolidine ring offers a lower molecular weight and distinct solubility characteristics, often improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Chemical Profile & Patent Landscape

PropertyDetail
IUPAC Name 3-(3-Chloro-4-nitrophenoxy)pyrrolidine
Common Role Synthetic Intermediate (Scaffold)
Key Precursors N-Boc-3-hydroxypyrrolidine + 2-Chloro-4-fluoronitrobenzene
Target Drug Classes Kinase Inhibitors (c-Met, ALK), Antibacterials (Triazines)
Primary Patent Holders Pfizer, Novartis, Merck, Enamine (Building Blocks)
Patent Application Analysis

The compound appears in patent literature not as a final drug but as a Key Intermediate .[1]

  • Kinase Inhibition (WO/2008/141976, EP1403255): Citations involve the coupling of pyrrolidine ethers to heterocyclic cores to modulate ATP-binding sites.[1] The 3-chloro substituent locks the conformation of the phenoxy ring, critical for potency.[1]

  • Antibacterial Agents: Derivatives have been explored in triazine-based antibiotics, where the pyrrolidine nitrogen is functionalized with solubilizing groups.[1]

  • Synthetic Methodology: Patents often claim the process of synthesizing this ether via SNAr reactions, highlighting the need for regio-control between the fluorine and chlorine leaving groups.[1]

Comparative Performance: Synthetic Routes

The synthesis of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is dominated by Nucleophilic Aromatic Substitution (SNAr).[1] Below is a comparison of the primary route vs. alternative catalytic methods.

FeatureRoute A: SNAr (Standard) Route B: Buchwald-Hartwig (Alternative)
Reagents N-Boc-3-hydroxypyrrolidine + 2-Chloro-4-fluoronitrobenzene N-Boc-3-hydroxypyrrolidine + 2-Chloro-4-bromonitrobenzene
Catalyst None (Base only: K₂CO₃ or NaH)Pd(OAc)₂, Ligand (e.g., BINAP)
Conditions DMF/DMSO, 60-80°CToluene/Dioxane, 100°C+
Yield 85-95% 60-75%
Cost Low (No precious metals)High (Pd catalyst required)
Scalability High (Multi-kilogram)Moderate (Catalyst removal issues)

Expert Insight: Route A is universally preferred in patent literature due to the high reactivity of the fluorine atom para to the nitro group.[1] The nitro group acts as an electron-withdrawing group (EWG), activating the C-F bond for nucleophilic attack by the pyrrolidine alkoxide.[1]

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of tert-butyl 3-(3-chloro-4-nitrophenoxy)pyrrolidine-1-carboxylate (Protected Intermediate).

Reagents:
  • Substrate: 2-Chloro-4-fluoronitrobenzene (1.0 equiv)

  • Nucleophile: (S)-1-N-Boc-3-hydroxypyrrolidine (1.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) OR Sodium Hydride (NaH) (1.2 equiv) for faster kinetics.[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Workflow:
  • Activation: In a flame-dried flask under N₂, dissolve (S)-1-N-Boc-3-hydroxypyrrolidine in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases. (Note: If using K₂CO₃, skip cooling and add directly; heat will be required later).[1]

  • Addition: Add 2-Chloro-4-fluoronitrobenzene dropwise. The solution will typically turn yellow/orange.[1]

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The target product is less polar than the alcohol.[1]

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organics with H₂O (3x) and Brine (1x) to remove DMF.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂).[1]

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Look for the disappearance of the aromatic multiplet of the starting fluoride and the appearance of the pyrrolidine methine proton (-CH-O-) shifted downfield (~5.0 ppm).[1]

  • Regioselectivity: Confirm the Chlorine is intact. The SNAr must displace Fluorine (para to NO₂) and not Chlorine (meta to NO₂).[1]

Downstream Applications (The "Why")

The nitro group is a placeholder.[1] The actual drug substance is generated via reduction.[1]

Transformation: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine → 3-(3-Chloro-4-aminophenoxy)pyrrolidine[1]

  • Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).[1]

  • Utility: The resulting aniline is coupled with heterocyclic chlorides to form the final kinase inhibitor.[1]

Mechanism Visualization

SynthesisPathway SM1 N-Boc-3-Hydroxypyrrolidine Inter1 Transition State (Meisenheimer Complex) SM1->Inter1 NaH, DMF (Alkoxide Formation) SM2 2-Chloro-4-fluoronitrobenzene SM2->Inter1 S_NAr Attack Prod1 3-(3-Chloro-4-nitrophenoxy)pyrrolidine (Nitro Scaffold) Inter1->Prod1 -F (Leaving Group) Prod2 3-(3-Chloro-4-aminophenoxy)pyrrolidine (Active Aniline) Prod1->Prod2 H2, Pd/C (Nitro Reduction) Final Kinase Inhibitor (Urea/Amide Derivative) Prod2->Final Heterocycle Coupling

Caption: Synthetic pathway from raw materials to the active aniline precursor used in drug development.

Structure-Activity Relationship (SAR) Diagram

Why this specific isomer? The position of the Chlorine and Nitro groups is not arbitrary.[1]

SAR_Logic Center 3-(3-Chloro-4-nitrophenoxy)pyrrolidine Cl 3-Chloro Substituent: Restricts conformation Fills hydrophobic pocket Center->Cl Nitro 4-Nitro Group: Electron Withdrawing Activates synthesis Masks Aniline Center->Nitro Pyr Pyrrolidine Ring: Solubility handle Non-planar geometry Better CNS penetration vs Piperidine Center->Pyr Ether Ether Linkage: Flexible hinge H-bond acceptor Center->Ether

Caption: SAR analysis highlighting the functional role of each moiety in the scaffold.

References

  • World Intellectual Property Organization. (2008).[1] Diacylglycerol acyltransferase inhibitors. WO2008141976A1.[1] Link

  • European Patent Office. (2004).[1] Rho Kinase Inhibitors. EP1403255A1.[1] Link

  • National Institutes of Health (NIH). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. PubMed Central.[1] Link

  • Google Patents. Quinazoline derivatives for use against cancer. US20090036474A1.[1] Link

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Safety & Regulatory Compliance

Safety

3-(3-Chloro-4-nitrophenoxy)pyrrolidine: Proper Disposal Procedures

Executive Summary Immediate Action Required: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a halogenated nitroaromatic amine derivative .[1][2][3] It must be segregated into Halogenated Organic Waste streams.[1][4] Under no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is a halogenated nitroaromatic amine derivative .[1][2][3] It must be segregated into Halogenated Organic Waste streams.[1][4] Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvents (e.g., acetone, methanol) without explicit labeling, as this contaminates the entire waste volume, escalating disposal costs and safety risks.[5]

Disposal Method: High-Temperature Incineration (with HCl scrubbing).[1] RCRA Status: Unlisted (Manage via Characteristic Hazardous Waste protocols).[1]

Hazard Characterization & Causality

As a Senior Application Scientist, I emphasize that safe disposal requires understanding the molecular reasons behind the protocols. You are not just throwing away a chemical; you are managing three distinct functional risks:

Functional GroupHazard DriverOperational Implication
Nitro Group (-NO₂) Thermal Sensitivity & Toxicity. Nitroaromatics can exhibit thermal instability.[1] While this specific scaffold is generally stable, the nitro group renders the compound potentially toxic via inhalation and skin absorption (methemoglobinemia risk).Do not autoclave. Keep away from reducing agents (hydrazines, hydrides) in the waste container to prevent exothermic runaway.
Chlorine Atom (-Cl) Halogenated Waste Status. Combustion of chlorinated compounds generates hydrogen chloride (HCl) gas and, if burned at low temperatures, dioxins.[5]Strict Segregation. Must go to a facility with scrubbers.[1] Mixing with non-halogenated waste forces the entire container to be treated as halogenated.[1][6]
Pyrrolidine Ring Basicity & Irritation. The secondary amine (or tertiary, if substituted) nature makes this compound a base and a skin/eye irritant.pH Awareness. Avoid mixing with strong acids in the waste stream without slow addition, as acid-base neutralization generates immediate heat.[5][1]

Pre-Disposal Assessment & Segregation[1][2]

Before moving the material, perform this self-validating assessment.

A. Physical State Verification[2]
  • Solid: Most likely form (powder or crystal).[1]

  • Liquid/Oil: Possible if synthesized as a free base or in solution.[1]

B. Waste Stream Decision Matrix

Use the following logic flow to determine the correct waste container.

WasteDecision cluster_note CRITICAL RULE Start Start: Waste Identification StateCheck Is the material Solid or Liquid? Start->StateCheck Solid SOLID Waste StateCheck->Solid Powder/Crystal Liquid LIQUID Waste StateCheck->Liquid Solution/Oil BinA BIN A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinA Pack in HDPE Jar SolventCheck Is it dissolved in a solvent? Liquid->SolventCheck HaloCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) SolventCheck->HaloCheck Dissolved BinB BIN B: Halogenated Solvent Waste (High BTU) SolventCheck->BinB Pure Compound (Oil) HaloCheck->BinB Yes (e.g., DCM) BinC BIN C: Halogenated Solvent Waste (Trace Contaminant) HaloCheck->BinC No (e.g., MeOH) Note If 3-(3-Chloro-4-nitrophenoxy)pyrrolidine is present, the ENTIRE mixture is treated as HALOGENATED.

Figure 1: Waste Stream Decision Matrix. Note that the presence of the chlorine atom in the solute mandates a Halogenated waste stream regardless of the solvent used.[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation (The "Lab Pack" Method)

Objective: Prepare the material for transfer to EHS or a licensed waste contractor.[1] We utilize the "Lab Pack" methodology, which places smaller containers inside a larger drum with absorbent.[5]

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

    • Liquids: Use a chemically resistant glass amber bottle or HDPE bottle. Ensure the cap has a PTFE liner to prevent degradation by the amine.[1]

  • Labeling (Critical):

    • Attach a hazardous waste label before adding waste.[1][6][7]

    • Chemical Name: Write out the full name: "3-(3-Chloro-4-nitrophenoxy)pyrrolidine". Do not use abbreviations or structure codes (e.g., "CMPD-X").

    • constituents: If in solution, list the solvent and the approximate % concentration.

    • Hazards: Check "Toxic" and "Irritant."[1][2] If the solvent is flammable, check "Flammable."[5]

  • Transfer:

    • Perform all transfers inside a chemical fume hood.[1]

    • Do not fill containers >90% full (leave headspace for expansion).

Phase 2: Waste Accumulation
  • Segregation: Store the waste container in a secondary containment tray.

  • Compatibility Check:

    • Keep Away From: Strong acids (exothermic reaction with pyrrolidine), strong oxidizers (reaction with organic amine), and reducing agents (reaction with nitro group).[5]

  • Satellite Accumulation Area (SAA): Keep the container closed at all times except when adding waste.

Phase 3: Final Disposal (Contractor/EHS)
  • Destruction Method: The only validated method for halogenated nitroaromatics is High-Temperature Incineration (typically >1000°C) with residence times sufficient to destroy the aromatic ring and scrubbers to capture HCl gas.[1]

  • Prohibited Methods:

    • Sewer Disposal: Strictly prohibited (Toxic/Environmental Hazard).[1]

    • Evaporation:[8] Do not evaporate solvents in the hood to reduce volume.[1]

Emergency Contingencies: Spill Response

If a spill occurs, the priority is minimizing exposure to the nitro-aromatic dust or vapor.[1]

PPE Requirements:

  • Gloves: Nitrile (Double gloving recommended).[1]

  • Respiratory: N95 (for solids) or Half-mask with Organic Vapor/Acid Gas cartridge (for liquids/solutions).[1]

  • Eye: Chemical Splash Goggles.[1]

SpillResponse Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess Secure Secure Area (Ventilate) Assess->Secure SolidSpill Solid Spill Secure->SolidSpill LiquidSpill Liquid Spill Secure->LiquidSpill ActionSolid WET SWEEPING (Cover with wet paper towels, then scoop. NO DUST.) SolidSpill->ActionSolid ActionLiquid ABSORPTION (Use Vermiculite or Clay. DO NOT use sawdust.) LiquidSpill->ActionLiquid Disposal Collect in Hazardous Waste Bag/Jar ActionSolid->Disposal ActionLiquid->Disposal Clean Decontaminate Surface (Soap & Water) Disposal->Clean

Figure 2: Spill Response Workflow. Note the prohibition of sawdust for nitro-compounds to prevent potential combustibility issues.[1]

Regulatory Compliance (USA/Global)

While this specific CAS is likely not "Listed" (i.e., it does not have a specific P or U code), it is regulated based on its Characteristics .[5]

Regulatory BodyClassificationCode/Requirement
EPA (RCRA) Characteristic Waste D001 (Ignitable, if in flammable solvent).[5][1] D003 (Reactive - potentially, though unlikely for this derivative, treat as such if unsure). Generator Knowledge: Must be profiled as "Toxic, Halogenated Organic."
DOT (Transport) Hazard Class Likely Class 6.1 (Toxic Substances) or Class 3 (Flammable) if in solution.[1]
European Waste Catalogue EWC Code 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).[5]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][5]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

  • PubChem. Compound Summary for Pyrrolidine Derivatives (General Safety). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Handling

Personal protective equipment for handling 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

An Essential Guide to Personal Protective Equipment for Handling 3-(3-Chloro-4-nitrophenoxy)pyrrolidine This guide provides essential, field-proven safety and logistical protocols for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 3-(3-Chloro-4-nitrophenoxy)pyrrolidine

This guide provides essential, field-proven safety and logistical protocols for researchers, scientists, and drug development professionals working with 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and a deep understanding of chemical causality.

Hazard Analysis: Understanding the "Why" Behind the Precautions

To determine the appropriate Personal Protective Equipment (PPE), we must first analyze the potential hazards of 3-(3-Chloro-4-nitrophenoxy)pyrrolidine. As specific data for this compound is limited, a conservative approach involves examining the hazards of its core structural components: the substituted nitrophenol moiety and the pyrrolidine ring.

  • Substituted Nitrophenols: Compounds like 3-chloro-4-nitrophenol are known to be harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2]

  • Pyrrolidine: The pyrrolidine base is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[3] It is also classified as harmful if swallowed or inhaled.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most direct barrier between the researcher and the chemical. It is non-negotiable. The following equipment is mandatory for all personnel handling 3-(3-Chloro-4-nitrophenoxy)pyrrolidine.

PPE Specification Table
PPE Category Recommended Equipment Rationale and Critical Standards
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]Protects against splashes and potential vapors. The pyrrolidine component can cause severe eye damage.[3]
Face shield (in addition to goggles).[4]Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing during procedures like transferring or sonicating.
Skin & Body Protection Chemical-impermeable gloves (Nitrile rubber recommended).[3][5]Provides a barrier against skin absorption and irritation. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[3] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[6]
Laboratory Coat (fully buttoned).[7]Protects against incidental contact and small splashes.
Chemical-resistant apron and sleeves or a fully impervious suit.[8]Required for large-scale operations or during spill cleanup to protect underlying clothing and skin from extensive contamination.
Respiratory Protection Use only in a certified chemical fume hood.[4][9]The primary engineering control to prevent inhalation of vapors or aerosols.
Air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99 particulate filter.[5]Required if work must be performed outside of a fume hood (not recommended) or during a large spill cleanup where vapor concentrations may exceed exposure limits. Users must be fit-tested and trained per OSHA standards.[6]
PPE Selection and Donning Workflow

The following workflow ensures a systematic approach to selecting and wearing the correct PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Start Assess Task: Quantity & Splash Risk CheckHood Is Chemical Fume Hood Certified & Operational? Start->CheckHood CheckHood->Start No, STOP GetPPE Gather All Required PPE CheckHood->GetPPE Yes InspectPPE Inspect PPE for Damage (Gloves, Gown, Goggles) GetPPE->InspectPPE DonGown 1. Don Lab Coat / Suit InspectPPE->DonGown DonGloves 2. Don Inner Gloves (Optional) DonGown->DonGloves DonRespirator 3. Don Respirator (If Required) DonGloves->DonRespirator DonGoggles 4. Don Safety Goggles DonRespirator->DonGoggles DonFaceShield 5. Don Face Shield (If Required) DonGoggles->DonFaceShield DonOuterGloves 6. Don Outer Gloves (Cuff over sleeve) DonFaceShield->DonOuterGloves FinalCheck Final Check: No Exposed Skin DonOuterGloves->FinalCheck

Caption: PPE Selection and Donning Workflow Diagram.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential. This workflow minimizes exposure by integrating safety measures directly into the handling process.

  • Preparation:

    • Ensure the work area is well-ventilated within a certified chemical fume hood.[4]

    • Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

    • Assemble all necessary equipment (glassware, reagents, stir plates) inside the fume hood to minimize traffic in and out of the workspace.

    • Prepare a designated waste container for contaminated solids (e.g., weighing paper, pipette tips).

  • Handling the Chemical:

    • Don all required PPE as per the workflow above.

    • Ground/bond containers and receiving equipment when transferring significant quantities of the substance to prevent static electricity buildup, a critical precaution due to the flammable nature of pyrrolidine.[4][10]

    • Carefully open the container. Avoid breathing any vapors or dust that may be released.[1]

    • Use non-sparking tools for any mechanical manipulation.[4]

    • Dispense the required amount of the chemical slowly to prevent splashing or aerosol generation.

    • Keep the container tightly sealed when not in use.[1][3]

  • Post-Handling:

    • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully remove PPE in the reverse order of donning, ensuring that the outer, contaminated layers do not touch your skin. Outer gloves should be removed first and disposed of as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after wearing gloves.[10]

Chemical Handling Workflow

Handling_Workflow cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation PrepArea 1. Prepare Fume Hood & Safety Equipment DonPPE 2. Don Full, Inspected PPE PrepArea->DonPPE Handle 3. Handle Chemical (Grounding, Slow Transfer) DonPPE->Handle Seal 4. Keep Container Sealed When Not in Use Handle->Seal Decontaminate 5. Decontaminate Work Area Seal->Decontaminate DoffPPE 6. Doff PPE Correctly Decontaminate->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash End Procedure Complete Wash->End

Caption: Step-by-Step Chemical Handling Workflow.

Spill and Disposal Plan

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is critical to maintaining a safe laboratory environment.

Spill Response
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[4]

  • Assess: From a safe distance, assess the size of the spill and whether you have the appropriate training and materials to handle it. If the spill is large or you feel unsafe, contact your institution's emergency response team.

  • Contain: For small, manageable spills, wear full PPE, including respiratory protection.[10] Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean & Collect: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[11] Use spark-proof tools for this process.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Waste Disposal
  • Chemical Waste: All unused or waste 3-(3-Chloro-4-nitrophenoxy)pyrrolidine must be disposed of as hazardous chemical waste. Do not pour it down the drain.[3] Collect it in a properly labeled, sealed, and compatible container.

  • Contaminated Materials: All materials that have come into direct contact with the chemical, including gloves, absorbent pads, pipette tips, and weighing paper, must be collected in a sealed, clearly labeled hazardous waste container.[3][12]

  • Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. They must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected as hazardous waste.[12] Only after rinsing can the container be disposed of, with the label fully defaced or removed.[12]

  • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[1]

Spill and Disposal Logic

Spill_Disposal Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess LargeSpill Call Emergency Response Assess->LargeSpill Large SmallSpill Small & Manageable Assess->SmallSpill Small Contain Contain with Inert Absorbent SmallSpill->Contain Collect Collect Waste into Labeled Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Waste Routine Waste Generated CollectSolid Collect Contaminated Solids Waste->CollectSolid CollectLiquid Collect Liquid Waste Waste->CollectLiquid Rinse Triple-Rinse Empty Containers Waste->Rinse CollectSolid->Dispose CollectLiquid->Dispose CollectRinsate Collect Rinsate as Waste Rinse->CollectRinsate CollectRinsate->Dispose

Caption: Logic Diagram for Spill Response and Waste Disposal.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
  • ITW Reagents. (2025, July 16). Safety data sheet.
  • Megazyme. (2018, February 21). 4-Nitrophenyl-α-D-xylopyranoside Safety Data Sheet.
  • ECHEMI. (n.d.). 3-Chloro-4-nitrophenol SDS, 491-11-2 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Combi-Blocks. (2023, April 11). JG-0587 - Safety Data Sheet.
  • National Institutes of Health, PubChem. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY.
  • BASF. (2025, October 29). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Apollo Scientific. (2022, September 16). Pyrrolidine Safety Data Sheet.
  • (n.d.). Section 2.
  • Echemi. (n.d.). 3-(2-Chloro-4-nitrophenoxy)pyrrolidinehydrochloride Safety Data Sheets.
  • (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • ChemicalBook. (2025, October 18). 3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE - Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Source document.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source document.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

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